molecular formula C30H37N5O5 B051555 Ergosine CAS No. 561-94-4

Ergosine

Katalognummer: B051555
CAS-Nummer: 561-94-4
Molekulargewicht: 547.6 g/mol
InChI-Schlüssel: NESVMZOPWPCFAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ergosine is a potent ergot alkaloid of significant interest in pharmacological and toxicological research. As a member of the ergoline family, it acts as a partial agonist and antagonist at various serotonin (5-HT) receptor subtypes, as well as an agonist at dopamine and adrenergic receptors. This complex polypharmacology makes this compound a valuable reference standard and research tool for studying receptor signaling pathways, vascular smooth muscle contraction, and neurotransmitter interplay. Its primary research applications include investigating the pathophysiology of ergotism, exploring the mechanisms of migraine headaches, and serving as a structural template for developing novel neuroactive compounds. Researchers utilize this compound to elucidate the intricate binding modes and functional selectivity of ergot derivatives at biogenic amine receptors, providing critical insights for neuropharmacology. This product is supplied as a high-purity compound to ensure reliable and reproducible results in in vitro assays and analytical applications.

Eigenschaften

IUPAC Name

N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESVMZOPWPCFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-94-4
Record name Ergosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Elucidation of the Ergosine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids, a class of complex indole-derived natural products produced by fungi of the genus Claviceps, have a long and storied history in medicine and toxicology. Among these, the ergopeptine ergosine has garnered significant interest due to its unique pharmacological properties. The elucidation of its biosynthetic pathway is a testament to the intricate enzymatic machinery evolved by these fungi and provides a roadmap for the potential bioengineering of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, presenting available quantitative data, and outlining the experimental protocols that have been instrumental in its characterization.

The this compound Biosynthesis Pathway: From Precursors to Final Product

The biosynthesis of this compound, like other ergopeptines, is a multi-step process that begins with the construction of the ergoline (B1233604) ring system, followed by the non-ribosomal synthesis of a tripeptide side chain, which is then attached to D-lysergic acid.

Early Steps: Formation of the Ergoline Ring

The initial phase of ergot alkaloid biosynthesis is common to all members of this family and leads to the formation of the key intermediate, D-lysergic acid. This pathway begins with the prenylation of L-tryptophan and involves a series of enzymatic reactions catalyzed by proteins encoded by the eas (ergot alkaloid synthesis) gene cluster.

Enzyme/GeneReaction
DmaWPrenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP)
EasFN-methylation of dimethylallyltryptophan
EasE/EasCOxidative cyclization to form chanoclavine-I
EasDOxidation of chanoclavine-I to chanoclavine-I-aldehyde
EasAConversion of chanoclavine-I-aldehyde to agroclavine (B1664434)
CloAOxidation of agroclavine to elymoclavine (B1202758) and then to D-lysergic acid
Late Steps: Non-Ribosomal Peptide Synthesis of the this compound Tripeptide

The defining feature of this compound is its cyclic tripeptide side chain. This is assembled by a large, multi-domain enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). The biosynthesis of the this compound tripeptide is catalyzed by a dedicated set of enzymes encoded by the lps (lysergyl peptide synthetase) genes.

The key players in this process are:

  • D-lysergyl peptide synthetase B (LPSB): This enzyme is responsible for the activation of D-lysergic acid.

  • D-lysergyl peptide synthetase A (LPSA): This is a trimodular NRPS that sequentially incorporates the three amino acids that form the this compound tripeptide. A specific isoform, Cp-LPSA2, from Claviceps purpurea strain Cp-1 has been identified as the synthetase for α-ergosine.[1][2][3]

The amino acid composition of the this compound tripeptide is Leucine and Proline. The third amino acid is α-aminobutyric acid, which undergoes hydroxylation during the synthesis process.[4][5][6]

The assembly process on the LPSA enzyme follows a modular fashion, with each module responsible for the recognition, activation, and incorporation of a specific amino acid.

Ergosine_NRPS_Assembly cluster_LPSB LPSB cluster_LPSA Cp-LPSA2 LPSB { D-Lysergic Acid | Adenylation (A) | Thiolation (T)} LPSA { Module 1 (Leucine) | Module 2 (α-Aminobutyric Acid) | Module 3 (Proline)} | { A | T | C | A | T | C | A | T | C | TE} LPSB->LPSA:m1 Transfer This compound This compound LPSA:d10->this compound Release & Cyclization DLA D-Lysergic Acid DLA->LPSB:f0

Quantitative Data

Quantitative data on this compound biosynthesis is still emerging. However, studies on related ergopeptines provide a benchmark for production levels that can be achieved in heterologous expression systems. For instance, mixed-cultures of C. paspali and recombinant A. nidulans have been shown to produce α-ergocryptine and ergotamine at titers of 1.46 mg/L and 1.09 mg/L, respectively.[1][2] A study on ergot alkaloids in Western Canadian grains found that this compound constituted approximately 5% of the total ergot alkaloid content.[7][8]

ErgopeptineProduction Titer (mg/L)Producing SystemReference
α-Ergocryptine1.46Mixed-culture of C. paspali and recombinant A. nidulans[1][2]
Ergotamine1.09Mixed-culture of C. paspali and recombinant A. nidulans[1][2]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed overviews of the key experimental protocols.

Heterologous Expression in Aspergillus nidulans

Aspergillus nidulans has emerged as a powerful heterologous host for the expression of fungal secondary metabolite gene clusters.[9][10][11][12][13] This approach allows for the functional characterization of biosynthetic genes in a genetically tractable organism.

Heterologous_Expression_Workflow start Isolate lpsA gene from C. purpurea clone Clone lpsA into A. nidulans expression vector start->clone transform Transform A. nidulans protoplasts clone->transform select Select for transformants transform->select culture Culture transformants under inducing conditions select->culture extract Extract metabolites culture->extract analyze Analyze extracts by HPLC-MS/MS extract->analyze end Identify this compound production analyze->end

Protocol Overview:

  • Gene Amplification: The target gene(s) (e.g., lpsA and lpsB) are amplified from the genomic DNA of the this compound-producing Claviceps purpurea strain.

  • Vector Construction: The amplified genes are cloned into an Aspergillus nidulans expression vector, typically under the control of an inducible promoter.

  • Transformation: The expression vector is introduced into A. nidulans protoplasts.

  • Selection and Cultivation: Transformed fungal colonies are selected and cultivated in a medium that induces gene expression.

  • Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent, and the extracts are analyzed by HPLC-MS/MS to detect the production of this compound.

Gene Knockout using CRISPR/Cas9

Targeted gene disruption using the CRISPR/Cas9 system is a powerful tool for confirming the function of specific genes in a biosynthetic pathway.[14][15][16][17][18]

Protocol Overview:

  • gRNA Design: Guide RNAs (gRNAs) are designed to target the gene of interest (e.g., lpsA) for cleavage by the Cas9 nuclease.

  • RNP Complex Assembly: The Cas9 protein and the gRNA are assembled in vitro to form a ribonucleoprotein (RNP) complex.

  • Protoplast Transformation: The RNP complex and a repair template (containing a selectable marker) are introduced into Claviceps purpurea protoplasts.

  • Selection and Verification: Transformants are selected, and successful gene knockout is verified by PCR and sequencing.

  • Phenotypic Analysis: The knockout mutants are analyzed for their inability to produce this compound, confirming the function of the disrupted gene.

Enzyme Assays for D-Lysergyl Peptide Synthetase

In vitro enzyme assays are essential for characterizing the activity and substrate specificity of the LPS enzymes.[19][20][21][22][23][24]

Protocol Overview:

  • Enzyme Purification: The LPSA and LPSB enzymes are expressed in a suitable host (e.g., E. coli or a fungal expression system) and purified.

  • Reaction Mixture: The purified enzymes are incubated with D-lysergic acid, the constituent amino acids (leucine, α-aminobutyric acid, proline), ATP, and necessary cofactors.

  • Product Detection: The reaction products are analyzed by HPLC or LC-MS to detect the formation of the this compound tripeptide or the final this compound molecule.

HPLC-MS/MS Analysis of Ergot Alkaloids

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of ergot alkaloids.[1][2][3][25][26][27][28]

HPLC_MS_MS_Analysis Sample Fungal Extract HPLC { HPLC Separation | C18 Reverse-Phase Column} Sample->HPLC MS1 { Mass Spectrometry | Ionization (ESI+) | Mass Analyzer 1 (Precursor Ion Selection)} HPLC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 { Mass Spectrometry | Mass Analyzer 2 (Product Ion Detection)} CID->MS2 Detector Detector MS2->Detector Data Data Analysis Detector->Data

Method Parameters:

  • Chromatography: Reversed-phase HPLC with a C18 column is typically used to separate the different ergot alkaloids.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

  • Mass Spectrometry: Tandem mass spectrometry is used for selective and sensitive detection. Specific precursor-to-product ion transitions are monitored for each ergot alkaloid.

Conclusion

The elucidation of the this compound biosynthesis pathway exemplifies the power of a multidisciplinary approach, combining genetics, biochemistry, and analytical chemistry. The identification of the key NRPS enzymes and the development of heterologous expression systems have not only deepened our understanding of ergot alkaloid biosynthesis but have also opened up exciting possibilities for the synthetic biology-based production of this compound and its derivatives. Further research focusing on the detailed enzymatic mechanisms and the optimization of production titers will be crucial for harnessing the full therapeutic potential of this fascinating class of natural products.

References

An In-depth Technical Guide to the Isolation of Ergosine from Claviceps purpurea Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating ergosine, a significant ergot alkaloid, from submerged cultures of the fungus Claviceps purpurea. The document details the fermentation processes, extraction techniques, purification strategies, and analytical methods, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and Claviceps purpurea

Ergot alkaloids are a class of indole (B1671886) alkaloids produced by fungi of the genus Claviceps, most notably Claviceps purpurea. These compounds and their derivatives have a long history of use in pharmaceuticals for treating conditions such as migraines and postpartum hemorrhage. This compound is a peptide ergot alkaloid belonging to the ergotoxine (B1231518) group. The industrial production of ergot alkaloids relies on either parasitic cultivation on rye plants or, more controllably, through saprophytic submerged fermentation of selected fungal strains.[1][2][3] This guide focuses on the latter approach for the targeted isolation of this compound.

Fermentation of Claviceps purpurea for this compound Production

The production of this compound via fermentation is a two-phase process: a growth phase and an alkaloid production phase.[2] The composition of the culture medium is critical for optimal mycelial growth and subsequent alkaloid synthesis. Several media formulations have been developed for Claviceps purpurea cultivation.

Culture Media Composition

The selection of a suitable culture medium is paramount for achieving high yields of ergot alkaloids. Below are compositions of media commonly used for Claviceps purpurea fermentation.

Table 1: Composition of Culture Media for Claviceps purpurea

Component Medium T2[4] Seed Medium[4] Fermentation Medium T25[4] Alkaloid Production Medium[1]
Sucrose 100 g/L 100 g/L 300 g/L 100 g/L
L-Asparagine 10 g/L - - -
Citric Acid - 10 g/L 15 g/L 20 g/L
Yeast Extract 0.1 g/L 0.1 g/L 0.1 g/L 0.1 g/L
Ca(NO₃)₂ 1 g/L 1 g/L 1 g/L -
KH₂PO₄ 0.25 g/L 0.5 g/L 0.5 g/L 0.25 g/L
MgSO₄·7H₂O 0.25 g/L 0.25 g/L 0.25 g/L 0.25 g/L
KCl 0.12 g/L 0.12 g/L 0.12 g/L 0.1 g/L
FeSO₄·7H₂O 0.02 g/L 0.007 g/L 0.007 g/L 0.33 g/L
ZnSO₄·7H₂O 0.015 g/L 0.006 g/L 0.006 g/L 0.27 g/L
Cysteine HCl - - - 0.01 g/L
Agar (B569324) (for solid) 20 g/L - - -

| pH | 5.2 (with 25% NH₃ aq.) | 5.2 (with 25% NH₃ aq.) | 5.2 (with 25% NH₃ aq.) | 5.0 (with NH₄OH) |

Experimental Protocol: Submerged Fermentation

This protocol outlines a two-stage submerged fermentation process for the production of ergot alkaloids, including this compound.

1. Pre-culture Preparation:

  • Prepare T2 agar plates.[4]

  • Inoculate the plates with a high-yielding strain of Claviceps purpurea known to produce this compound.[2]

  • Incubate the plates at 25°C for 21 days until a sufficient mycelial mat has formed.[4]

2. Seed Culture (Growth Phase):

  • Aseptically transfer two 1x2 cm² pieces of the mycelial agar into a 500 mL Erlenmeyer flask containing 100 mL of sterile seed culture medium.[4]

  • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 6-8 days.[1][4] This stage is characterized by rapid growth and phosphate (B84403) consumption from the medium.[2]

3. Production Culture (Alkaloid Synthesis Phase):

  • Transfer 20 mL of the seed culture (a 10% v/v transfer) into a 1 L Erlenmeyer flask containing 170 mL of the fermentation medium (e.g., T25).[1][4]

  • Incubate the production culture at 25°C and 150 rpm for 12-14 days.[1][4] This phase is marked by slower growth and a significant accumulation of lipids, sterols, and the target alkaloids.[2]

This compound Biosynthesis Pathway

Ergot alkaloids are derived from the amino acid L-tryptophan and the isoprenoid dimethylallyl diphosphate (B83284) (DMAPP).[5] The biosynthesis involves a series of enzymatic steps leading to the formation of the ergoline (B1233604) ring system, which is then further modified to produce various alkaloids, including the peptide alkaloids like this compound.[5][6][7]

Ergosine_Biosynthesis cluster_0 Ergoline Ring Synthesis cluster_1 Peptide Chain Assembly (NRPS) Tryptophan L-Tryptophan DMAT Dimethylallyl- tryptophan Tryptophan->DMAT dmaW DMAPP DMAPP DMAPP->DMAT Chanoclavine Chanoclavine-I DMAT->Chanoclavine easF, easC, easE, easD Agroclavine Agroclavine Chanoclavine->Agroclavine easA, easG Elymoclavine Elymoclavine Agroclavine->Elymoclavine cloA (P450) LysergicAcid D-Lysergic Acid Elymoclavine->LysergicAcid cloA LpsB LpsB (NRPS) Activates Lysergic Acid LysergicAcid->LpsB LpsA LpsA (NRPS) Adds Amino Acids LpsB->LpsA This compound This compound LpsA->this compound Cyclization & Release Valine L-Valine Valine->LpsA Leucine L-Leucine Leucine->LpsA Proline L-Proline Proline->LpsA

Caption: Biosynthetic pathway of this compound in Claviceps purpurea.

Extraction and Purification of this compound

Following fermentation, this compound must be extracted from the culture broth and mycelium and then purified from other co-produced alkaloids and metabolites.

Overall Workflow

The general procedure involves separating the mycelium from the broth, extracting the alkaloids from both fractions, combining the extracts, and purifying the target compound through chromatography.

Isolation_Workflow Start Fermentation Culture Filtration Filtration / Centrifugation Start->Filtration Mycelia Mycelial Mass Filtration->Mycelia Broth Culture Filtrate Filtration->Broth Mycelia_Extraction Mycelia Extraction (e.g., with Adsorbent Clay) Mycelia->Mycelia_Extraction Broth_Extraction Broth Extraction (pH adjustment & Solvent) Broth->Broth_Extraction Crude_Extract_M Crude Mycelial Extract Mycelia_Extraction->Crude_Extract_M Crude_Extract_B Crude Broth Extract Broth_Extraction->Crude_Extract_B Combine Combine & Evaporate Crude_Extract_M->Combine Crude_Extract_B->Combine Crude_Alkaloids Crude Alkaloid Mixture Combine->Crude_Alkaloids Purification Chromatographic Purification (e.g., RP-HPLC) Crude_Alkaloids->Purification Fractions Collect Fractions Purification->Fractions Analysis Purity Analysis (HPLC, LC-MS/MS) Fractions->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General workflow for the isolation of this compound.

Experimental Protocol: Extraction

This protocol combines methods for extracting ergot alkaloids from both the culture filtrate and the mycelia.

1. Separation of Mycelia and Broth:

  • Filter the entire culture suspension (e.g., 20 L) through a rotary vacuum filter. To improve filtration and capture water-soluble alkaloids, an adsorbent clay like bentonite (B74815) (4-5% by weight) can be added and stirred for 30 minutes prior to filtration.[8]

  • Collect the mycelia-adsorbent mixture and the alkaloid-containing filtrate separately.

2. Extraction from Culture Filtrate:

  • Adjust the pH of the culture filtrate to 8.5 with a saturated aqueous Na₂CO₃ solution.[4]

  • Perform a liquid-liquid extraction twice with an equal volume of an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).[4][8]

  • Combine the organic phases.

3. Extraction from Mycelia:

  • The wet mycelia-adsorbent mixture can be dried in a fluidized bed dryer.[8]

  • Extract the dried mycelia with a 10-12 fold volume of ethyl acetate or chloroform. The solvent should be made alkaline by adding a small amount of 10% ammonia (B1221849) solution.[8]

  • Separate the solid material by filtration and collect the organic extract.

4. Crude Extract Preparation:

  • Combine the organic extracts from both the filtrate and the mycelia.

  • To concentrate the alkaloids and remove non-basic impurities, extract the combined organic solution with an acidic aqueous phase (e.g., 3% phosphoric acid or 0.5 N HCl).[8][9]

  • Separate the aqueous phase, adjust its pH to 8.0-9.5 with ammonia, and re-extract the alkaloids into a fresh portion of ethyl acetate or chloroform.[8]

  • Evaporate the final organic solvent under vacuum to yield a crude alkaloid residue.

Experimental Protocol: Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying individual ergot alkaloids from the crude extract.[10][11]

1. System and Column:

  • System: A preparative or semi-preparative HPLC system equipped with a UV or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18).[12]

2. Mobile Phase Preparation:

  • Reversed-phase chromatography is typically used for separation.[10][11]

  • A common mobile phase consists of a mixture of acetonitrile (B52724) (or methanol) and an aqueous buffer.[10][11]

  • To improve peak shape and maintain alkaloid stability, the mobile phase is made alkaline (pH 8-10) with additives like ammonium (B1175870) carbonate, ammonium hydroxide, or triethylamine.[10][11][13]

  • A gradient elution, where the proportion of the organic solvent is increased over time, is often used for optimal separation of complex mixtures.

Table 2: Example HPLC Conditions for Ergot Alkaloid Separation

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start with 15% B, increase to 85% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C[13]
Detection UV at 280 nm or Fluorescence (Excitation: 235 nm, Emission: 340 nm)[13]

| Injection Volume | 20-100 µL (dissolved in mobile phase) |

3. Purification Procedure:

  • Dissolve the crude alkaloid extract in a small volume of the initial mobile phase.

  • Inject the sample onto the HPLC column.

  • Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The identity of the peak can be confirmed by comparing its retention time to that of a pure this compound standard.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

Analysis and Quantification

The purity and concentration of the isolated this compound should be confirmed using analytical techniques. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for both identification and quantification of ergot alkaloids.[10][11]

Table 3: Yields of Ergot Alkaloids in Different Culture Systems

Culture System Alkaloid(s) Measured Yield Reference
C. purpurea on White Rice (150g) Pyroclavine, Festuclavine, Agroclavine 2220.5 ± 564.1 µg [4]
C. purpurea on Brown Rice (150g) Pyroclavine, Festuclavine, Agroclavine 920.0 ± 463.6 µg [4]
C. purpurea on Rye (150g) Pyroclavine, Festuclavine, Agroclavine 595.4 ± 52.1 µg [4]
C. purpurea in T25 Liquid Medium (190mL) Pyroclavine, Festuclavine, Agroclavine ~65 µg [4]

| C. purpurea (this compound-producing strain) | this compound/Ergosinine | Not specified, but patent describes isolation process |[8] |

Note: The yields in Table 3 are for clavine-type alkaloids or are not specified for this compound. Yields of peptide alkaloids like this compound are highly strain-dependent and require careful optimization of fermentation conditions. A study on Western Canadian grains found that this compound constituted approximately 5% of the total ergot alkaloid content in contaminated samples.[14][15]

Conclusion

The isolation of this compound from Claviceps purpurea cultures is a multi-step process that requires careful control over fermentation, extraction, and purification. By selecting high-yielding fungal strains and optimizing culture conditions, significant quantities of ergot alkaloids can be produced. The subsequent application of selective extraction techniques and high-resolution chromatographic purification is essential for obtaining this compound in high purity, suitable for further research and pharmaceutical development.

References

A Technical Guide to the Chemical Characterization of Ergosine and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characterization of ergosine and its C-8 epimer, ergosinine (B1247921). These compounds belong to the ergopeptine subclass of ergot alkaloids, which are complex secondary metabolites produced by fungi of the genus Claviceps.[1][2][3] Ergot alkaloids are of significant pharmacological and toxicological interest due to their diverse biological activities.[4][5] This document details their chemical properties, advanced analytical methodologies for their identification and quantification, and their interaction with biological systems.

Chemical Structure and Physicochemical Properties

This compound and ergosinine share the same chemical formula and molecular weight but differ in their stereochemistry at the C-8 position of the tetracyclic ergoline (B1233604) ring system.[2][3] This structural difference defines them as epimers. This compound is the C-8-R-isomer, while ergosinine is the C-8-S-isomer.[3] This epimerization can occur under conditions of high or low pH, strong light, and in certain solvents.[2][6] The "-ine" form (R-isomer) is generally considered the more biologically active configuration.[2]

The core structure of these alkaloids consists of a lysergic acid moiety linked to a tripeptide portion arranged in a distinctive bicyclic cyclol-lactam structure.[4] In this compound, this tripeptide is composed of L-leucine, dimethylpyruvic acid and L-proline.

Table 1: Physicochemical Properties of this compound and Ergosinine

PropertyThis compoundErgosinine (Ergoclavinine)
CAS Number 561-94-4[7][8]596-88-3[9]
Molecular Formula C₃₀H₃₇N₅O₅[7][8]C₃₀H₃₇N₅O₅[7][9]
Molecular Weight 547.65 g/mol [7][8]547.65 g/mol [7]
Melting Point 228°C (decomposition)[7]190-191°C (decomposition)[7]
Optical Rotation [α]D²⁰ -161° (in chloroform)[7]+420° (in chloroform); +380° (in acetone)[7]
Solubility Soluble in chloroform (B151607); fairly soluble in methanol (B129727) and acetone; sparingly soluble in ethyl acetate (B1210297) and benzene.[7]Very readily soluble in chloroform; readily soluble in acetone; less soluble in ethyl acetate; sparingly soluble in benzene; very sparingly soluble in methyl alcohol; almost insoluble in water.[7]

Spectroscopic and Analytical Characterization

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for the sensitive and specific quantification of this compound and its epimers in various matrices.[1][10] Ultra-high performance liquid chromatography (UHPLC) systems are often employed to achieve rapid and efficient separation.[11][12]

Table 2: Mass Spectrometric Data for this compound and Ergosinine

CompoundPrecursor Ion [M+H]⁺ (m/z)Characteristic Product Ions (m/z)Notes
This compound 548.2862[8]530.2762, 268.1444, 223.123[8]The protonated molecule is the primary precursor ion.
Ergosinine 548.3[M - H₂O + H]⁺ often observed with higher intensity (m/z 530.3)[11]The dehydrated ion is a prominent feature in the mass spectrum of the "-inine" epimers.[11]

Experimental Protocols

Isolation and Purification from Fungal Culture

This compound is naturally produced by certain strains of Claviceps purpurea.[13][14] The isolation process typically involves fermentation of the fungal strain, followed by extraction and purification of the alkaloids.

Experimental Protocol: General Isolation

  • Fermentation: Cultivate a high-yielding strain of Claviceps purpurea (e.g., IBP 179) in a liquid nutrient medium via aerobic fermentation. Optimal conditions are typically a temperature of 22-25°C and a pH of 5.2-5.9 for 7-35 days.[13]

  • Mycelia Separation: Separate the fungal mycelia from the culture broth. The alkaloids may be present in both the mycelia and the broth. An adsorbent clay can be added to the culture suspension to entrain water-soluble alkaloids before filtration.[15]

  • Drying: Dry the isolated mycelia, for instance, in a fluidized bed dryer.[15]

  • Extraction: Extract the alkaloids from the dried mycelia using an organic solvent. For example, make the dried mycelia alkaline with ammonia (B1221849) and extract with chloroform or ethyl acetate.[15]

  • Purification: The crude extract is then subjected to further purification steps, which can include liquid-liquid extraction (e.g., partitioning between an organic solvent and a weakly acidic aqueous solution) and column chromatography.[4][15]

  • Crystallization: The final purified this compound can be obtained through recrystallization from a suitable solvent like aqueous acetone.[4]

G Fermentation Fungal Fermentation (Claviceps purpurea) Filtration Filtration / Separation (Mycelia & Broth) Fermentation->Filtration Culture Suspension Extraction Solvent Extraction (e.g., Chloroform, Ethyl Acetate) Filtration->Extraction Mycelia Purification Chromatographic Purification Extraction->Purification Crude Extract Crystallization Crystallization Purification->Crystallization Purified Alkaloid Product Pure this compound / Ergosinine Crystallization->Product

General Workflow for Ergot Alkaloid Isolation
Analytical Method for Quantification

The following protocol outlines a typical UHPLC-MS/MS method for the determination of this compound and its epimers in a sample matrix like cereal flour.[1][11]

Experimental Protocol: UHPLC-MS/MS Analysis

  • Sample Extraction (QuEChERS Method):

    • Weigh a representative sample (e.g., 5 g of flour) into a centrifuge tube.

    • Add an extraction solvent, such as a mixture of methanol and water containing 0.4% formic acid.[1]

    • Vortex vigorously to ensure thorough mixing.

    • Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and shake.

    • Centrifuge to separate the layers.

    • Take an aliquot of the supernatant (the organic layer) for analysis.[2][11]

  • UHPLC Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase: Employ a gradient elution using two solvents: (A) water with a modifier like ammonium (B1175870) carbonate or formic acid, and (B) methanol or acetonitrile.

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

    • Injection Volume: Inject a small volume (e.g., 1-5 µL) of the sample extract.

  • MS/MS Detection:

    • Ionization: Use positive electrospray ionization (ESI+).[8]

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and ergosinine as listed in Table 2.

    • Quantification: Quantify the analytes using a calibration curve prepared with certified reference standards.

G Sample Sample Weighing Extraction QuEChERS Extraction (Solvent + Salts) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC Extract MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS Separated Analytes Data Data Analysis & Quantification MSMS->Data Mass Spectra

Analytical Workflow for this compound Determination

Biological Activity and Receptor Interactions

The biological effects of ergot alkaloids are primarily due to their structural similarity to biogenic amine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][16] This allows them to bind to and modulate various G protein-coupled receptors, including adrenergic, dopaminergic, and serotonergic receptors.[4][16] Their action can be agonistic, partial agonistic, or antagonistic depending on the receptor subtype and the specific alkaloid.[4] For instance, ergot alkaloids have been shown to affect bovine sperm motility through interactions with alpha-adrenergic receptors.[17] The diverse pharmacological profiles of ergot alkaloids stem from these complex interactions with multiple receptor systems.[4]

G cluster_receptors This compound This compound / Ergosinine (Ergoline Structure) Dopa Dopaminergic Receptors This compound->Dopa Binds Sero Serotonergic (5-HT) Receptors This compound->Sero Binds Adren Adrenergic Receptors This compound->Adren Binds Receptors Target Receptors Effects Physiological Effects (e.g., Vasoconstriction, Neurotransmission) Dopa->Effects Sero->Effects Adren->Effects

Ergot Alkaloid Interaction with Receptors

References

Ergosine's Enigmatic Dance with Serotonin Receptors: A Technical Guide to a Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Ergosine, an ergopeptine alkaloid produced by fungi of the Claviceps genus, belongs to a class of compounds renowned for their complex and multifaceted interactions with various neurotransmitter systems. Due to their structural resemblance to endogenous monoamines like serotonin (B10506), dopamine (B1211576), and norepinephrine, ergot alkaloids can exhibit a wide spectrum of pharmacological activities, acting as agonists, partial agonists, or antagonists at their respective receptors.[1][2] This intricate pharmacology has led to the development of several clinically significant drugs, but also presents challenges in predicting the precise mechanism of action for less-studied members of this family, such as this compound.

Ergot Alkaloids and the Serotonin System: A General Overview

The interaction of ergot alkaloids with the serotonin system is a cornerstone of their physiological effects. The tetracyclic ergoline (B1233604) ring system, a common feature of these alkaloids, mimics the indole (B1671886) structure of serotonin, enabling high-affinity binding to various 5-HT receptor subtypes.[1] The diverse family of 5-HT receptors, which includes seven distinct classes (5-HT1 to 5-HT7) and numerous subtypes, mediates a vast array of physiological processes, making them critical targets in drug development.[3]

Ergot alkaloids are known to interact prominently with the 5-HT1, 5-HT2, and to some extent, other 5-HT receptor families.[4][5] Their functional effects can be highly variable, depending on the specific alkaloid, the receptor subtype, and the tissue context. For instance, agonism at 5-HT1B/1D receptors is associated with the anti-migraine effects of ergotamine, while activity at 5-HT2A receptors is linked to hallucinogenic properties, and 5-HT2B receptor agonism has been implicated in drug-induced valvular heart disease.[6]

Presumed Pharmacological Profile of this compound at Serotonin Receptors

As an ergopeptine, this compound shares a common structural scaffold with more extensively studied alkaloids like ergotamine and ergovaline (B115165). Based on the pharmacological profiles of these related compounds, the following interactions of this compound with serotonin receptors can be hypothesized:

  • 5-HT1 Receptor Family: this compound is likely to exhibit high affinity for 5-HT1A and 5-HT1B/1D receptors. It may act as a partial or full agonist at these subtypes, potentially contributing to effects on neurotransmitter release and vascular tone. The activity at 5-HT1B/1D receptors, in particular, could suggest a potential for vasoconstrictive properties, similar to ergotamine.

  • 5-HT2 Receptor Family: High affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors is also anticipated. This compound may function as a partial agonist or antagonist at these receptors. Its activity at 5-HT2A receptors would be of particular interest to assess any potential for psychoactive effects, while its interaction with 5-HT2B receptors would be crucial to evaluate for potential fibrotic side effects. Studies on ergovaline have demonstrated complex interactions with 5-HT2A receptors, involving both agonistic and antagonistic effects that influence vasoconstriction.[7][8]

  • Other 5-HT Receptors: Interactions with other 5-HT receptor subtypes, such as 5-HT4, 5-HT6, and 5-HT7, are possible, though likely with lower affinity compared to the 5-HT1 and 5-HT2 families.

The following table summarizes the anticipated, yet unconfirmed, binding and functional profile of this compound at key serotonin receptor subtypes, based on data from structurally related ergopeptines.

Receptor SubtypePredicted Binding Affinity (Ki)Predicted Functional ActivityPotential Physiological Effect
5-HT1A High (nM range)Agonist / Partial AgonistModulation of mood, anxiety, and neurotransmitter release
5-HT1B High (nM range)Agonist / Partial AgonistVasoconstriction, regulation of serotonin release
5-HT1D High (nM range)Agonist / Partial AgonistVasoconstriction (cranial), anti-migraine potential
5-HT2A High (nM range)Agonist / Partial Agonist / AntagonistPsychoactive effects, platelet aggregation, smooth muscle contraction
5-HT2B High (nM range)AgonistPotential for cardiac valvulopathy
5-HT2C High (nM range)Agonist / Partial AgonistRegulation of appetite, mood, and dopamine release

Experimental Protocols for Elucidating the Mechanism of Action of this compound

To definitively characterize the interaction of this compound with serotonin receptors, a series of in vitro pharmacological assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are designed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

a) Membrane Preparation:

  • Human embryonic kidney (HEK) 293 cells stably expressing the human serotonin receptor subtype of interest are cultured to confluence.

  • Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

  • The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Polytron homogenizer.

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

b) Competition Binding Assay:

  • A constant concentration of a specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the prepared cell membranes.

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the receptor.

  • After incubation to equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cell_culture HEK293 cells with 5-HT receptor harvesting Harvest and Wash cell_culture->harvesting homogenization Homogenization harvesting->homogenization centrifugation High-Speed Centrifugation homogenization->centrifugation resuspension Resuspend Membranes centrifugation->resuspension incubation Incubate Membranes with Radioligand and this compound resuspension->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Workflow for Radioligand Competition Binding Assay.
Functional Assays

These assays determine the functional activity of this compound at serotonin receptors, i.e., whether it acts as an agonist, antagonist, or inverse agonist, and its potency (EC50) and efficacy (Emax).

a) G-Protein Coupled Receptor (GPCR) Activation Assays:

  • cAMP Assay (for Gs or Gi-coupled receptors like 5-HT1A, 5-HT4, 5-HT6, 5-HT7):

    • Cells expressing the receptor of interest are incubated with varying concentrations of this compound.

    • For Gi-coupled receptors, adenylyl cyclase is stimulated with forskolin, and the inhibitory effect of this compound is measured.

    • For Gs-coupled receptors, the direct stimulatory effect of this compound on cAMP production is measured.

    • Intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

    • EC50 and Emax values are determined from the dose-response curve.

  • Inositol (B14025) Phosphate (IP) Accumulation Assay (for Gq-coupled receptors like 5-HT2A, 5-HT2B, 5-HT2C):

    • Cells expressing the receptor are pre-labeled with [3H]myo-inositol.

    • The cells are then stimulated with different concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

    • The reaction is stopped, and the accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

    • EC50 and Emax values are derived from the resulting dose-response curve.

G This compound This compound receptor 5-HT Receptor (e.g., 5-HT2A) This compound->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Signaling pathway for Gq-coupled 5-HT2 receptors.

b) Calcium Mobilization Assay (alternative for Gq-coupled receptors):

  • Cells expressing the Gq-coupled 5-HT receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • The baseline fluorescence is measured.

  • This compound is added at various concentrations, and the change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.

  • The peak fluorescence response is used to generate a dose-response curve to determine EC50 and Emax.

Conclusion

While the precise pharmacological profile of this compound at serotonin receptors remains to be fully elucidated through dedicated experimental investigation, its structural relationship to other well-characterized ergopeptines provides a strong basis for predicting its mechanism of action. It is anticipated that this compound will exhibit a complex pharmacology, with high affinity for multiple 5-HT1 and 5-HT2 receptor subtypes, and potentially acting as a mixed agonist/antagonist. The detailed experimental protocols provided in this guide offer a clear roadmap for future research to unravel the specific molecular interactions of this compound with the serotonin system, which is essential for understanding its physiological effects and therapeutic potential. Such studies will be invaluable for drug development professionals seeking to leverage the unique properties of this and other ergot alkaloids.

References

In Vitro Pharmacological Profile of Ergosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosine is a naturally occurring ergopeptine, a class of ergot alkaloids characterized by a tripeptide-derived cyclol structure linked to lysergic acid. Like other ergot alkaloids, its tetracyclic ergoline (B1233604) ring shares structural similarities with endogenous neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine. This structural mimicry allows this compound and related compounds to interact with a variety of biogenic amine receptors, leading to a complex and diverse pharmacological profile. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Receptor Binding Profile of this compound

The interaction of this compound with various G-protein coupled receptors (GPCRs) has been investigated primarily through competitive radioligand binding assays. These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

While a complete quantitative profile for this compound across all receptor subtypes is not extensively documented in publicly available literature, existing studies and comparisons with other ergopeptines provide valuable insights into its receptor interaction landscape. Ergopeptine alkaloids, as a class, are known to exhibit high affinity for dopamine D2 receptors, as well as various serotonin and adrenergic receptor subtypes[1].

Dopamine Receptor Affinity

This compound has been shown to possess notable affinity for dopamine receptors, particularly the D2 and D3 subtypes. In competitive binding assays using [3H]spiperone to label D2 receptors in bovine caudate nucleus, this compound was found to be more potent than several other ergot derivatives[2]. Similarly, in assays using [3H]dopamine to label D3 receptors, this compound demonstrated significant displacement potency[2]. The binding characteristics of ergopeptines like this compound to D2 receptors are complex, sometimes displaying properties of both agonists and antagonists in binding assays[2].

One study on an identified neuron of the snail Helix pomatia determined a pA2 value for this compound's dopamine antagonist activity. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. While this is a functional measure of antagonism, it provides an indication of its affinity for the dopamine receptor in that system[3].

Receptor SubtypeLigandTissue/Cell LineKi (nM)pA2Reference
DopamineDopamineHelix pomatia neuron-~5.8[3]
Dopamine D2[3H]spiperoneBovine caudate nucleusPotency > bromothis compound-[2]
Dopamine D3[3H]dopamineBovine caudate nucleusPotency ≈ ergosinine-[2]

Note: Quantitative Ki values for this compound at specific human or mammalian dopamine receptor subtypes are not consistently reported in the reviewed literature. The table reflects the available data.

Serotonin and Adrenergic Receptor Affinity

Functional Activity of this compound

The functional consequences of this compound's receptor binding are assessed through various in vitro assays that measure the cellular response following receptor activation or blockade. These assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

Dopaminergic Activity

This compound's interaction with D2 dopamine receptors is of particular interest due to the role of this receptor in regulating prolactin secretion from the pituitary gland. Ergot alkaloids are well-known for their potent inhibition of prolactin release, an effect mediated by their agonist activity at pituitary D2 receptors[1]. This dopaminergic activity is the basis for the clinical use of some ergot derivatives in conditions associated with hyperprolactinemia.

Functional assays, such as those measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation, are used to quantify the agonist or antagonist activity of compounds at Gi/o-coupled receptors like the D2 receptor. While specific EC50 or IC50 values for this compound in such functional assays are not widely reported, its classification as a potent inhibitor of prolactin secretion implies significant D2 receptor agonist activity[1][4].

Assay TypeReceptorCellular ResponseEC50/IC50 (nM)Emax (%)Reference
Prolactin SecretionDopamine D2Inhibition of Prolactin ReleasePotent (qualitative)-[1][4]

Note: This table will be updated as more specific quantitative functional data for this compound becomes available.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used in the pharmacological profiling of compounds like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of this compound for a specific G-protein coupled receptor (e.g., human dopamine D2 receptor).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human D2 receptor).

  • Radioligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors).

  • Unlabeled competitor (the test compound, this compound).

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for the receptor, e.g., haloperidol (B65202) for D2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 10-50 µg per well).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membranes Cell Membranes Plate Total Binding (Membranes + Radioligand) Non-specific Binding (Membranes + Radioligand + unlabeled ligand) Competitive Binding (Membranes + Radioligand + this compound) Membranes->Plate Radioligand Radioligand Radioligand->Plate This compound This compound Solutions This compound->Plate:f2 Filtration Filtration & Washing Plate->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Calculation Counting->Analysis

Workflow for a competitive radioligand binding assay.
cAMP Functional Assay

This protocol outlines a method to assess the functional activity of this compound at Gi/o-coupled receptors, such as the dopamine D2 receptor, by measuring its effect on cAMP levels.

Objective: To determine the EC50 or IC50 of this compound for the inhibition of adenylyl cyclase activity mediated by a Gi/o-coupled receptor.

Materials:

  • Cells stably expressing the receptor of interest (e.g., HEK293 cells with human D2 receptor).

  • Assay medium (e.g., DMEM with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Addition:

    • For agonist testing: Add varying concentrations of this compound to the cells and incubate.

    • For antagonist testing: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. This allows for the measurement of inhibition by the Gi/o-coupled receptor.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • For agonist activity, determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (maximum inhibition) from the dose-response curve.

    • For antagonist activity, determine the IC50 value (the concentration of this compound that inhibits 50% of the response to the agonist).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cells Receptor-expressing cells This compound Add this compound Cells->this compound Forskolin Add Forskolin This compound->Forskolin Lysis Cell Lysis Forskolin->Lysis Detection cAMP Detection Lysis->Detection Analysis EC50/IC50 Calculation Detection->Analysis

Workflow for a cAMP functional assay.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with the signaling pathways of its target receptors. The following diagrams illustrate the canonical signaling cascades for key receptors known to be targets for ergot alkaloids.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gi/o-coupled receptor. Its activation by an agonist, such as dopamine or this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

G This compound This compound D2R Dopamine D2 Receptor This compound->D2R binds Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Prolactin Release) PKA->Response modulates

Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor. Agonist binding initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC).

G This compound This compound HT2AR 5-HT2A Receptor This compound->HT2AR binds Gq Gq/11 Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 triggers PKC Protein Kinase C DAG->PKC activates Response Cellular Response Ca2->Response PKC->Response G This compound This compound Alpha1R Alpha-1 Adrenergic Receptor This compound->Alpha1R binds Gq Gq/11 Protein Alpha1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 triggers PKC Protein Kinase C DAG->PKC activates Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

References

An In-depth Technical Guide to Ergosine: Discovery, Natural Occurrence, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosine, an ergopeptine alkaloid, has been a subject of scientific inquiry since its discovery in the mid-20th century. Produced by various species of fungi, particularly within the Claviceps genus, this natural compound exhibits a range of biological activities, primarily through its interaction with dopaminergic, serotonergic, and adrenergic receptors. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its pharmacological properties. The information is presented to support further research and potential applications in drug development.

Discovery and Natural Occurrence

This compound was first isolated and identified in 1937 by Smith and Timmis. It is a naturally occurring ergot alkaloid produced by several species of fungi, most notably Claviceps purpurea, a fungus that commonly infects rye and other cereals. This compound has also been isolated from the fungus Epichloe typhina.

Fungal Production

Certain strains of Claviceps purpurea are known to produce this compound, often alongside its epimer, ergosinine (B1247921). In submerged culture fermentations, selected strains of C. purpurea have been reported to yield a total alkaloid concentration of 300–350 mg/L, with this compound and ergosinine constituting up to 90% of this total.[1]

Table 1: Natural Fungal Sources of this compound

Fungal SpeciesTypical Host(s)Reference
Claviceps purpureaRye (Secale cereale), various grasses[1]
Epichloe typhinaVarious grasses

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its isolation, characterization, and further chemical modification.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₀H₃₇N₅O₅
Molecular Weight 547.65 g/mol
CAS Number 561-94-4
Appearance Crystalline solid
Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification of this compound.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and Observations
Mass Spectrometry (MS) The electrospray ionization (ESI) mass spectrum of this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 548.3.[2] Common fragment ions observed in tandem mass spectrometry (MS/MS) include those at m/z 268, 223, and 208, which are characteristic of the lysergic acid moiety.[3] A precursor ion scan for m/z 223 can be utilized to selectively detect ergot alkaloids, including this compound, in complex mixtures.[4]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Detailed ¹H and ¹³C NMR data with specific chemical shift assignments are not readily available in the public domain and represent a current knowledge gap.
Ultraviolet-Visible (UV-Vis) Spectroscopy Specific UV-Vis absorption maxima and molar absorptivity values for this compound are not consistently reported in readily accessible literature.
Infrared (IR) Spectroscopy Detailed IR absorption data for this compound is not consistently reported in readily accessible literature.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from fungal cultures.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Fungal Biomass (e.g., Claviceps purpurea) B Extraction with Organic Solvent (e.g., methanol (B129727)/water with formic acid) A->B C Crude Extract B->C D Solid-Phase Extraction (SPE) (e.g., C18 or ion-exchange) C->D E Preparative High-Performance Liquid Chromatography (Prep-HPLC) D->E F Pure this compound E->F G Analytical HPLC-MS/MS F->G H Spectroscopic Characterization (NMR, IR, UV-Vis) F->H

A generalized workflow for the isolation and purification of this compound.

Protocol Details:

  • Extraction: The fungal mycelium or sclerotia are harvested and extracted with a suitable solvent system, such as a mixture of methanol and water containing a small percentage of formic acid to improve the solubility of the alkaloids.

  • Solid-Phase Extraction (SPE): The crude extract is subjected to solid-phase extraction to remove non-alkaloid components. A C18 stationary phase is commonly used for initial cleanup.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification is achieved using preparative HPLC. A reversed-phase column (e.g., C18) with a gradient elution of acetonitrile (B52724) and water (often with an acidic modifier like formic acid or ammonium (B1175870) acetate) is typically employed. Fractions are collected and analyzed for the presence of this compound.

  • Final Purification and Characterization: Fractions containing this compound are pooled, and the solvent is removed under reduced pressure. The purity of the isolated compound is confirmed by analytical HPLC-MS/MS, and its identity is verified through spectroscopic methods.

Quantification of this compound

A validated method for the quantification of this compound in biological matrices is crucial for pharmacological and toxicological studies.

quantification_workflow A Sample Preparation (e.g., homogenization, extraction) B Internal Standard Spiking A->B C Solid-Phase Extraction (SPE) Cleanup B->C D LC-MS/MS Analysis (Multiple Reaction Monitoring - MRM) C->D E Quantification using Calibration Curve D->E

A typical workflow for the quantification of this compound using LC-MS/MS.

LC-MS/MS Parameters for this compound Quantification:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 548.3. Product ions at m/z 223 and 208 are commonly monitored for quantification and confirmation, respectively.[3][4]

Biosynthesis of this compound

This compound, as an ergopeptine, is biosynthesized through a complex pathway involving several enzymes. The core ergoline (B1233604) ring structure is synthesized from the amino acid tryptophan and dimethylallyl pyrophosphate (DMAPP). The final steps in ergopeptine biosynthesis involve non-ribosomal peptide synthetases (NRPSs). Specifically, a D-lysergyl peptide synthetase A (LPSA), designated Cp-LPSA2, has been identified in Claviceps purpurea and, when functionally restored, has been shown to catalyze the formation of α-ergosine.

biosynthesis_pathway Tryptophan L-Tryptophan Ergoline_Scaffold Ergoline Scaffold (e.g., D-Lysergic Acid) Tryptophan->Ergoline_Scaffold DMAPP DMAPP DMAPP->Ergoline_Scaffold LPSA Non-Ribosomal Peptide Synthetase (Cp-LPSA2) Ergoline_Scaffold->LPSA Amino_Acids Amino Acids (Val, Leu, etc.) Amino_Acids->LPSA This compound This compound LPSA->this compound signaling_pathways cluster_dopamine Dopamine Receptors cluster_serotonin Serotonin Receptors cluster_adrenergic Adrenergic Receptors This compound This compound D2 D₂ This compound->D2 Antagonist D3 D₃ This compound->D3 Agonist HT1A 5-HT₁ₐ This compound->HT1A Interaction? HT2A 5-HT₂ₐ This compound->HT2A Interaction? HT_other Other 5-HT Subtypes This compound->HT_other Interaction? Alpha α-Adrenergic This compound->Alpha Interaction? Beta β-Adrenergic This compound->Beta Interaction?

References

Ergosine's Interaction with Dopamine D2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the ergot alkaloid ergosine and the dopamine (B1211576) D2 receptor (D2R). This compound, a member of the ergopeptine class of ergot alkaloids, has been identified as a potent ligand at D2 receptors. This document synthesizes the available binding and functional data, outlines detailed experimental protocols for the characterization of this interaction, and visualizes the key signaling pathways associated with D2 receptor modulation. Due to the limited availability of precise quantitative values for this compound in the public domain, this guide presents its pharmacological profile in the context of other well-characterized ergot alkaloids, providing a comparative framework for researchers.

Introduction to this compound and the Dopamine D2 Receptor

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. It is a primary target for a wide range of therapeutics, particularly those used in the treatment of psychosis and Parkinson's disease. D2 receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Beyond this canonical pathway, D2 receptors can also signal through β-arrestin pathways and modulate various ion channels.

Ergot alkaloids are a class of naturally occurring compounds produced by fungi of the Claviceps genus. These molecules are characterized by a tetracyclic ergoline (B1233604) ring system and exhibit a broad spectrum of pharmacological activities, with notable effects on dopaminergic and serotonergic systems. This compound is a prominent ergot alkaloid, and understanding its interaction with the D2 receptor is crucial for elucidating its physiological effects and therapeutic potential.

Binding Affinity of this compound at the Dopamine D2 Receptor

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and measuring the displacement of this radioligand by the test compound.

lisuride (B125695) > This compound > bromodihydrothis compound > bromothis compound ≈ dihydrothis compound (B1247665)ergosinine (B1247921)dihydroergocryptine (B134457) > bromoergocryptine > CH-29 717 > saccharinoergosinine = saccharinothis compound > dihydroergosinine[2][3]

For context, the binding affinities of several other ergot alkaloids at the dopamine D2 receptor are presented in the table below.

Table 1: Comparative Binding Affinities of Ergot Alkaloids at the Dopamine D2 Receptor
CompoundRadioligandTissue/Cell LineKi (nM)Reference
Ergovaline (B115165)[3H]YM-09151-2GH4ZR7 cells6.9 ± 2.6[4]
Bromocriptine[3H]SpiperoneRat Striatum~1.5[5]
Cabergoline (B1668192)[3H]SpiperoneRat Striatum~0.7[5]
Pergolide[3H]SpiperoneRat Striatum~0.5[5]
Dopamine[3H]YM-09151-2GH4ZR7 cells370 ± 160[4]

Note: The data presented are from various sources and experimental conditions may differ.

Functional Activity of this compound at the Dopamine D2 Receptor

The functional activity of a ligand at a receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is determined through functional assays. For Gαi/o-coupled receptors like the D2 receptor, common functional assays include the measurement of cAMP levels and GTPγS binding.

The functional profile of this compound at the D2 receptor appears to be complex and is not definitively characterized in the available literature. One study described the binding characteristics of this compound as "antagonist-like" at D2 receptors, as its displacement of [3H]spiperone was unaffected by the presence of GTP.[2][3]

However, other studies on related ergot alkaloids have shown agonist activity. For instance, ergovaline was found to inhibit vasoactive intestinal peptide (VIP)-stimulated cAMP production in GH4ZR7 cells, indicating an agonist effect.[4] This highlights the potential for functional diversity within the ergot alkaloid class. The table below summarizes the functional potencies of several ergot alkaloids from a cAMP functional assay.

Table 2: Comparative Functional Potencies of Ergot Alkaloids at the Dopamine D2 Receptor (cAMP Inhibition)
CompoundAssay TypeCell LineEC50 (nM)Reference
ErgovalinecAMP InhibitionGH4ZR7 cells8 ± 2[4]
ErgonovinecAMP InhibitionGH4ZR7 cells47 ± 2[4]
α-ErgocryptinecAMP InhibitionGH4ZR7 cells28 ± 2[4]
ErgotaminecAMP InhibitionGH4ZR7 cells2 ± 1[4]
DopaminecAMP InhibitionGH4ZR7 cells8 ± 1[4]

Note: The data presented are from a study measuring the inhibition of VIP-stimulated cAMP production.

Signaling Pathways of the Dopamine D2 Receptor

The activation of the dopamine D2 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit, leading to a reduction in cAMP levels. The Gβγ subunit can also dissociate and modulate the activity of other effectors, such as ion channels. Additionally, D2 receptors can signal through a G protein-independent pathway involving β-arrestin.

D2R_Signaling cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Phosphorylation & Recruitment G_alpha Gαi/o-GTP G_protein->G_alpha dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma dissociation AC Adenylyl Cyclase G_alpha->AC Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK Beta_Arrestin->ERK

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the dopamine D2 receptor.

Radioligand Binding Assay (Competition)

This protocol outlines a typical competition binding assay to determine the binding affinity (Ki) of a test compound.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (from D2R-expressing cells or tissue) start->prep_membranes incubation Incubate: - Membranes - Radioligand (e.g., [3H]spiperone) - Test Compound (varying concentrations) prep_membranes->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration washing Wash Filters (to remove non-specifically bound radioligand) filtration->washing scintillation Scintillation Counting (to quantify bound radioactivity) washing->scintillation analysis Data Analysis: - Calculate IC50 - Convert to Ki using Cheng-Prusoff equation scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing D2 receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound (e.g., this compound).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of a test compound by measuring its effect on intracellular cAMP levels in cells expressing D2 receptors.

cAMP_Assay_Workflow start Start plate_cells Plate D2R-expressing cells in a 96-well plate start->plate_cells pre_incubation Pre-incubate cells with phosphodiesterase inhibitor plate_cells->pre_incubation stimulation Add: - Adenylyl cyclase stimulator (e.g., Forskolin) - Test Compound (varying concentrations) pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation cell_lysis Lyse cells to release intracellular cAMP incubation->cell_lysis cAMP_detection Detect cAMP levels (e.g., HTRF, ELISA) cell_lysis->cAMP_detection analysis Data Analysis: - Plot cAMP levels vs. compound concentration - Determine EC50 or IC50 cAMP_detection->analysis end End analysis->end

Caption: cAMP Functional Assay Workflow.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) under standard conditions.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound (e.g., this compound) at various concentrations to the wells.

    • To measure agonist activity, assess the inhibition of stimulated cAMP production. Add a known adenylyl cyclase activator (e.g., forskolin) to all wells except the basal control.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP concentration in each well using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • For agonists, the data will show a concentration-dependent inhibition of forskolin-stimulated cAMP levels. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

    • For antagonists, the assay is performed in the presence of a fixed concentration of a known D2 agonist, and the antagonist's ability to reverse the agonist-induced inhibition of cAMP is measured to determine an IC50 value.

Conclusion

This compound is a potent ergot alkaloid ligand at the dopamine D2 receptor. While precise quantitative data for its binding affinity and functional activity are not extensively documented, comparative studies place it among the more potent compounds in its class. The available evidence suggests a high binding affinity and potentially complex functional properties that may differ from other ergot alkaloids. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological profile of this compound and other novel ligands at the dopamine D2 receptor. Further studies are warranted to definitively determine the Ki and functional potency (EC50/IC50) of this compound to fully understand its therapeutic potential.

References

Understanding the Cytotoxic Effects of Ergosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosine, a prominent member of the ergot alkaloid family of mycotoxins, has demonstrated cytotoxic effects against various cell lines. This technical guide synthesizes the current understanding of this compound's cytotoxic mechanisms, primarily focusing on the induction of apoptosis. While quantitative data specifically for this compound remains limited in publicly available literature, this document provides a comprehensive overview of the cytotoxic properties of closely related peptide ergot alkaloids. Detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle progression are provided to facilitate further research into the specific effects of this compound. Furthermore, this guide presents diagrams of key signaling pathways potentially involved in this compound-induced cell death, based on the established mechanisms of related compounds.

Introduction to this compound and Ergot Alkaloids

Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, which commonly infect grains such as rye, wheat, and barley.[1][2][3] These alkaloids are broadly classified into two major groups: the amine ergot alkaloids and the peptide ergot alkaloids. This compound belongs to the peptide ergot alkaloid group, which is characterized by a complex cyclol peptide structure.[3] Historically known for causing ergotism, a toxic condition in humans and animals, recent scientific interest has shifted towards the potential pharmacological activities of these compounds, including their cytotoxic and anti-cancer properties.[2] Several studies have indicated that peptide ergot alkaloids, including this compound, can induce cell death in various cell types, with a notable effect on cancer cell lines.[3][4]

Cytotoxic Effects of this compound and Related Peptide Ergot Alkaloids

Data on Cytotoxicity of Peptide Ergot Alkaloids

It is important to note that the cytotoxic effects of ergot alkaloids can vary significantly depending on the specific alkaloid, the cell line tested, and the experimental conditions. The following table summarizes hypothetical IC50 values for this compound to illustrate how such data would be presented. Note: These values are for illustrative purposes only and are not derived from experimental data found in the search results.

Cell LineCompoundIncubation Time (h)IC50 (µM) - Hypothetical
HepG2This compound4825
HT-29This compound4835
HeLaThis compound4840

Mechanisms of this compound-Induced Cytotoxicity

The primary mechanism underlying the cytotoxic effects of peptide ergot alkaloids like this compound is the induction of apoptosis.[3] Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis and is often dysregulated in cancer. Ergot alkaloids have been shown to activate key mediators of apoptosis, such as caspases.[3]

Apoptosis Induction

Studies have demonstrated that ergot alkaloids can induce apoptosis in human primary cells and various cancer cell lines.[3][4] This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Cell Cycle Arrest

In addition to apoptosis, some cytotoxic agents can induce cell cycle arrest, preventing cancer cells from proliferating. While direct evidence for this compound-induced cell cycle arrest is limited, it is a common mechanism for anti-cancer compounds.[5] Cell cycle analysis can determine the percentage of cells in different phases (G0/G1, S, and G2/M) and can indicate if a compound is causing cells to accumulate in a specific phase.

Signaling Pathways in this compound-Induced Cytotoxicity

The precise signaling pathways activated by this compound to induce apoptosis have not been fully elucidated. However, based on the mechanisms of other cytotoxic agents and related ergot alkaloids, several key pathways are likely involved.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major mechanism of apoptosis initiated by various intracellular stresses. It involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound Bcl-2_family Bcl-2 family (e.g., Bax, Bak) This compound->Bcl-2_family Induces Cytochrome_c Cytochrome c Bcl-2_family->Cytochrome_c Promotes release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds to Caspase-9 Pro-Caspase-9 -> Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Pro-Caspase-3 -> Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: The Intrinsic (Mitochondrial) Apoptosis Pathway.

The Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binds to FADD FADD Death_Receptor->FADD Recruits Caspase-8 Pro-Caspase-8 -> Caspase-8 FADD->Caspase-8 Recruits & Activates Caspase-3 Pro-Caspase-3 -> Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

References

Ergosine Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ergosine, an ergot alkaloid with significant pharmacological interest. This document summarizes the available data on the binding affinity of this compound and its derivatives to key neurotransmitter receptors, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction to this compound and its Pharmacological Relevance

This compound is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus. Structurally, it belongs to the family of ergopeptines, which are characterized by a tetracyclic ergoline (B1233604) ring system linked to a tripeptide moiety. The pharmacological effects of ergot alkaloids are diverse and complex, stemming from their structural similarity to endogenous neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine. This similarity allows them to interact with a variety of G protein-coupled receptors (GPCRs), acting as agonists, partial agonists, or antagonists.

The therapeutic potential and toxicological profile of this compound and its derivatives are intrinsically linked to their affinity and activity at these receptors. Understanding the structure-activity relationships of this compound class is therefore crucial for the design of new, more selective, and efficacious drugs for a range of therapeutic applications, including the treatment of Parkinson's disease and migraines.

Structure-Activity Relationship of this compound and its Derivatives

The pharmacological activity of this compound can be modulated by chemical modifications at several positions of the ergoline scaffold and the peptide side chain. Key derivatives include dihydrothis compound (B1247665), bromothis compound, and the C8-epimer, ergosinine.

Dopamine Receptor Affinity

This compound and its analogs exhibit significant affinity for dopamine D2 and D3 receptors. The relative potencies of these compounds provide valuable insights into their SAR.

Table 1: Relative Potency of this compound and Derivatives for Dopamine D2 and D3 Receptor Binding

CompoundModificationRelative Potency at D2 Receptors (Displacement of [3H]spiperone)Relative Potency at D3 Receptors (Displacement of [3H]dopamine)
This compound Parent CompoundHighHigh
ErgosinineC8-epimer of this compound~ this compound~ this compound
Dihydrothis compoundHydrogenation of the C9-C10 double bond~ this compound< this compound
Bromodihydrothis compoundBromination at C2 and hydrogenation at C9-C10< this compound< Dihydrothis compound
Bromothis compoundBromination at C2~ Dihydrothis compound~ Bromoergocryptine

Data compiled from a study by Králová et al. (1991)[1]. Note: This table represents a qualitative ranking of potency. Specific Ki or IC50 values were not available in the reviewed literature.

  • Stereochemistry at C8: Isomerization at the C8 position (this compound vs. ergosinine) does not drastically alter the binding affinity for D2 and D3 receptors.[1]

  • Saturation of the C9-C10 Double Bond: Hydrogenation of the double bond in the D-ring to yield dihydrothis compound appears to slightly decrease the affinity for D3 receptors while maintaining comparable affinity for D2 receptors.[1]

  • Substitution at C2: Bromination at the C2 position, as seen in bromothis compound and bromodihydrothis compound, generally leads to a decrease in binding potency at both D2 and D3 receptors compared to this compound.[1]

  • Combined Modifications: The combination of hydrogenation and bromination in bromodihydrothis compound results in a further reduction of affinity, particularly at the D3 receptor.[1]

Serotonin Receptor Affinity

Ergot alkaloids, including this compound, are known to interact with various serotonin (5-HT) receptor subtypes. However, specific quantitative binding data for this compound and its direct derivatives at different 5-HT receptors is sparse in the readily available literature. It is generally understood that the ergoline structure confers affinity for 5-HT1 and 5-HT2 receptor families. Further research is required to delineate the precise SAR of this compound at these receptors.

Experimental Protocols

Synthesis of this compound Derivatives

Principle: This procedure describes the bromination of this compound at the C2 position of the indole (B1671886) nucleus using a suitable brominating agent.

Materials:

  • This compound

  • Trimethylbromosilane

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 1 gram of this compound in an anhydrous solvent under an inert atmosphere.

  • Add 1.4 ml of trimethylbromosilane to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction carefully with a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield 2-bromothis compound.

This process has been reported to yield approximately 1.1 g (94%) of 2-bromothis compound.

Principle: Dihydrothis compound can be prepared by the catalytic hydrogenation of the C9-C10 double bond of this compound.

Materials:

  • This compound

  • Catalyst (e.g., Palladium on carbon, PtO2)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas source

Procedure:

  • Dissolve this compound in a suitable solvent in a hydrogenation flask.

  • Add a catalytic amount of the chosen hydrogenation catalyst.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically at a slightly positive pressure).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the starting material.

  • Once the reaction is complete, carefully filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude dihydrothis compound.

  • Purify the product by recrystallization or chromatography if necessary.

Radioligand Binding Assays

Principle: Radioligand binding assays are used to determine the affinity of a ligand (e.g., this compound derivatives) for a specific receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., dopamine D2 or D3 receptors).

  • Radiolabeled ligand (e.g., [3H]spiperone for D2 receptors, [3H]dopamine for D3 receptors).

  • Unlabeled competing ligands (this compound and its derivatives).

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Filtration apparatus (e.g., Brandel cell harvester).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds (this compound and its derivatives).

  • In a multi-well plate, add the cell membranes/homogenate, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compounds.

  • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine the non-specific binding by including a high concentration of a known high-affinity unlabeled ligand in some wells.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

This compound and its derivatives act on D2 dopamine receptors, which are Gi/o-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R G_protein Gαi/o-βγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylation Events

Caption: Dopamine D2 Receptor Signaling Pathway activated by this compound.

Serotonin 5-HT2A Receptor Signaling Pathway

Many ergot alkaloids also interact with serotonin receptors. The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC).

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the affinity of this compound derivatives.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes/Homogenate incubation_step Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation_step prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation_step prep_competitors Prepare Serial Dilutions of this compound Derivatives prep_competitors->incubation_step filtration Rapid Filtration through Glass Fiber Filters incubation_step->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation data_analysis Calculate Specific Binding, Generate Dose-Response Curve, Determine IC50 and Ki scintillation->data_analysis

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The structure-activity relationship of this compound is complex, with subtle modifications to its chemical structure leading to significant changes in its pharmacological profile. The available data indicates that the ergoline core and the peptide side chain both play crucial roles in receptor recognition and binding affinity. Specifically, modifications at the C2 and C8 positions, as well as the saturation of the C9-C10 double bond, have been shown to modulate the affinity of this compound derivatives for dopamine D2 and D3 receptors.

Further quantitative studies are necessary to fully elucidate the SAR of this compound at a wider range of dopamine and serotonin receptor subtypes. Such data, combined with the detailed experimental protocols and an understanding of the downstream signaling pathways outlined in this guide, will be invaluable for the rational design of novel ergot-based therapeutics with improved selectivity and efficacy.

References

Methodological & Application

Application Note: Quantitative Analysis of Ergosine and Ergosinine in Cereal Grains using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergot alkaloids are mycotoxins produced by fungi of the Claviceps genus, which can contaminate various cereal grains like rye, wheat, and barley. Ergosine and its epimer, ergosinine (B1247921), are two such alkaloids that pose a health risk to both humans and animals due to their toxic effects. Regulatory bodies worldwide have set maximum permissible levels for these compounds in food and feed, necessitating sensitive and reliable analytical methods for their detection and quantification. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and ergosinine in cereal matrices.

The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a tandem mass spectrometer. This approach offers high selectivity, sensitivity, and throughput for the routine analysis of these ergot alkaloids.

Experimental Protocols

Sample Preparation (Modified QuEChERS)

This protocol is adapted from methodologies described for the extraction of ergot alkaloids from cereal-based matrices.[1][2]

Materials:

  • Homogenized cereal grain sample

  • Acetonitrile (B52724) (ACN)

  • Ammonium carbonate solution (e.g., 3 mM)[3]

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., C18)[3]

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solvent (e.g., acetonitrile/ammonium carbonate solution 85:15, v/v).[3]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing C18 sorbent.[3]

  • Vortex for 30 seconds and centrifuge for 5 minutes.[3]

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.[1]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a composite of typical parameters used for the analysis of ergot alkaloids.[4][5]

Liquid Chromatography (LC) System:

  • System: UHPLC system

  • Column: A C18 or biphenyl (B1667301) column suitable for ergot alkaloid separation (e.g., Raptor Biphenyl).[5]

  • Mobile Phase A: Water with 0.1% formic acid or an alkaline buffer.[5][6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound and ergosinine from other matrix components and ergot alkaloids. A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (MS) System:

  • System: Tandem quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for this compound and ergosinine. The protonated molecule [M+H]⁺ is typically used as the precursor ion.[7] Common fragment ions for peptide-type ergot alkaloids include m/z 223 and 208.[8][9]

  • Gas Temperatures and Flow Rates: Optimize according to the specific instrument manufacturer's recommendations.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of this compound and ergosinine in cereal matrices.

ParameterThis compoundErgosinineReference
Limit of Quantification (LOQ) 0.01 - 10.0 µg/kg0.01 - 10.0 µg/kg[4]
Recovery 80 - 120%80 - 120%[4]
Repeatability (RSD) < 15%< 15%[4]
Linearity (r²) > 0.99> 0.99[10]
Mass Spectrometric Parameters

This table provides example MRM transitions for the analysis of this compound and ergosinine. These values may require optimization on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
This compound 548.3223.1208.1[8]
Ergosinine 548.3223.1208.1[8]

Note: As epimers, this compound and ergosinine have the same precursor and product ions; their differentiation is achieved by chromatographic separation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Cereal Sample Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE (C18) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration LC UHPLC Separation Filtration->LC MS Tandem MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification ergot_alkaloid_relationship ErgotAlkaloids Ergot Alkaloids PeptideAlkaloids Peptide Alkaloids ErgotAlkaloids->PeptideAlkaloids ErgosineGroup This compound Group PeptideAlkaloids->ErgosineGroup This compound This compound (-ine form) ErgosineGroup->this compound Ergosinine Ergosinine (-inine form) ErgosineGroup->Ergosinine This compound->Ergosinine Epimerization

References

Application Note and Protocol for Solid-Phase Extraction of Ergosine from Grain Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, are common contaminants in various grains such as rye, wheat, barley, and oats.[1] Ergosine is one of the six major ergot alkaloids monitored in food and feed.[2] Due to their potential toxicity, causing conditions historically known as St. Anthony's Fire, robust and reliable analytical methods are crucial for their detection and quantification in grain samples to ensure food safety and for research purposes.[3] This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from grain matrices, a critical sample cleanup step prior to instrumental analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

The presented protocol is a synthesis of established methods, emphasizing efficiency and reliability.[5][6][7] It is intended to serve as a foundational procedure that can be adapted and validated for specific laboratory needs and grain types.

Experimental Protocol

This protocol details the materials, reagents, and step-by-step procedure for the solid-phase extraction of this compound from grain samples.

1. Materials and Reagents

  • Grain Sample: Homogenized and finely ground (e.g., passing through a 1 mm sieve).

  • This compound Standard: For method development and quantification.

  • Internal Standard (IS): Optional but recommended for improved accuracy (e.g., deuterated ergot alkaloid).[8]

  • Extraction Solvent: Acetonitrile (B52724)/Ammonium Carbonate buffer (e.g., 20 mM, pH 8.5) (84:16, v/v).[5][7]

  • SPE Cartridges: C18 or specialized mycotoxin cleanup columns (e.g., Mycosep 150 Ergot).[4][5]

  • Conditioning Solvents: Methanol (B129727) and ultrapure water.

  • Washing Solution: To be optimized, often a milder version of the extraction solvent or water.

  • Elution Solvent: A solvent capable of disrupting the interaction between this compound and the SPE sorbent (e.g., acetonitrile with a small percentage of a modifier like formic acid or ammonia, depending on the SPE chemistry).

  • Reconstitution Solvent: Mobile phase-compatible solvent for the analytical instrument (e.g., acetonitrile/water mixture).

  • Equipment:

    • Analytical balance

    • Grinder/Mill

    • Vortex mixer

    • Centrifuge

    • Horizontal shaker

    • SPE manifold

    • Nitrogen evaporator

    • Autosampler vials

2. Sample Preparation and Extraction

  • Weigh 5 g of the homogenized grain sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent (Acetonitrile/Ammonium Carbonate buffer, 84:16 v/v).[5]

  • If using, spike with an appropriate amount of internal standard.

  • Cap the tube and shake vigorously on a horizontal shaker for 30-60 minutes at room temperature.[5]

  • Centrifuge the sample at ≥4000 rpm for 10-15 minutes to pellet the solid material.[9]

  • Carefully collect the supernatant (the extract) for the SPE cleanup.

3. Solid-Phase Extraction (SPE) Procedure

The following is a general procedure using a C18 SPE cartridge. This may need to be adapted based on the specific cartridge used.

  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of ultrapure water through the cartridge. Do not allow the sorbent to go dry.[10]

  • Loading:

    • Load an aliquot (e.g., 2-5 mL) of the grain extract supernatant onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[1][10]

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent (e.g., water or a water/acetonitrile mixture) to remove polar interferences. This step is crucial for removing matrix components that are not retained as strongly as the target analyte.[10]

  • Elution:

    • Elute the this compound and other retained ergot alkaloids with 5 mL of the elution solvent (e.g., acetonitrile or methanol). The choice of elution solvent depends on the sorbent and should be strong enough to disrupt the analyte-sorbent interactions.[10]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the reconstitution solvent.[5]

    • Vortex briefly and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes performance data from various methods for the analysis of this compound and other ergot alkaloids in grain matrices.

Grain MatrixSPE Cartridge/MethodAnalyte(s)Recovery (%)LOQ (µg/kg)Reference
Wheat & RyeMycosep 150 Ergot6 Ergot Alkaloids & Epimers80 - 1200.01 - 10.0[3]
BarleyC8 and C18 SPEThis compound, Ergocornine, etc.Lower than "dilute-and-shoot"Not Specified[4]
Cereal SamplesQuEChERS (d-SPE)This compound, Ergocornine, etc.60 - 70Not Specified[4]
Cereal-based Baby FoodModified QuEChERS6 Ergot Alkaloids & EpimersGood Accuracy0.5[11]
Rye and Rye FlourBasic Alumina Column12 Ergot Alkaloids89 - 1010.01 - 0.5[12]
WheatStrong Cation-Exchange SPE DiskErgotamine, Ergonovine, etc.79.1 - 95.9< 20[13]

Note: Recovery and LOQ values are highly method and matrix-dependent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from grain samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Preparation Sample 1. Weigh & Homogenize Grain Sample Extraction 2. Add Extraction Solvent & Shake Sample->Extraction Centrifuge 3. Centrifuge & Collect Supernatant Extraction->Centrifuge Load 5. Load Extract Centrifuge->Load Supernatant Condition 4. Condition SPE Cartridge Condition->Load Wash 6. Wash to Remove Interferences Load->Wash Elute 7. Elute This compound Wash->Elute Evaporate 8. Evaporate Eluate to Dryness Elute->Evaporate Eluate Reconstitute 9. Reconstitute in Solvent Evaporate->Reconstitute Analysis 10. Transfer to Vial for LC-MS/MS Reconstitute->Analysis

Caption: Workflow for this compound Solid-Phase Extraction.

Disclaimer: This protocol is intended for informational purposes for qualified professionals. It is essential to validate any analytical method in-house to ensure it meets the specific requirements of the analysis.

References

Application Notes and Protocols for Ergot Alkaloids in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for "ergosine" yielded limited specific data regarding its applications in neurological research. The majority of available research focuses on other ergot alkaloids or the class as a whole. Therefore, these application notes and protocols are based on studies of structurally related and more extensively researched ergot alkaloids, such as ergotamine, bromocriptine, and dihydroergotoxine (B79615). The findings presented herein should not be directly extrapolated to this compound without further specific investigation.

Introduction to Ergot Alkaloids in Neurology

Ergot alkaloids are a class of compounds derived from the fungus Claviceps purpurea. Their structural similarity to neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) allows them to interact with a wide range of receptors in the central nervous system (CNS).[1][2][3] This property has led to their investigation and use in the treatment of various neurological and psychiatric conditions, including Parkinson's disease and dementia.[1][2] The pharmacological effects of ergot alkaloids are complex, often exhibiting mixed agonist and antagonist activities at different receptor subtypes.[4]

Applications in Neurodegenerative Disease Models

Parkinson's Disease

Several ergot alkaloids, most notably the dopamine agonist bromocriptine, have been studied for their therapeutic potential in Parkinson's disease.[5] These compounds can stimulate dopamine receptors, helping to alleviate the motor symptoms associated with the loss of dopaminergic neurons in the substantia nigra.[5] Preclinical studies in rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) model, have been instrumental in evaluating the efficacy of these compounds.[6][7]

Alzheimer's Disease and Dementia

Ergoloid mesylates, a mixture of dihydrogenated ergot alkaloids including dihydroergocristine, dihydroergocornine, and dihydroergocryptine (B134457) (also known as dihydroergotoxine or Hydergine), have been investigated for the treatment of dementia and age-related cognitive decline.[8][9][10][11] Their proposed mechanism of action involves enhancing cerebral metabolism and modulating neurotransmitter systems.[11][12] More recent computational studies suggest that ergotamine may have the potential to inhibit the aggregation of amyloid-β (Aβ) protein, a key pathological hallmark of Alzheimer's disease.[13]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of various ergot alkaloids for dopamine and serotonin receptors, as reported in the literature. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Ergot AlkaloidDopamine D2 Receptor (Ki, nM)Serotonin Receptors (Ki, nM)Reference
Ergovaline6.9 ± 2.6-[5]
Ergotamine~2 (EC50)High affinity for 5-HT1 & 5-HT2[5][14]
α-Ergocryptine~28 (EC50)-[5]
BromocriptineHigh affinityBinds to 5-HT6 with Ki < 50 nM[8][9]
Ergonovine~47 (EC50)High affinity for 5-HT1 & 5-HT2[5][12]
LisurideHigh affinity-[10]
This compoundHigh affinity-[10]
Dihydrothis compoundHigh affinity-[10]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a general method for assessing the neuroprotective effects of an ergot alkaloid against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common model for Parkinson's disease research.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids. Maintain in a humidified incubator at 37°C with 5% CO₂.[15]
  • For differentiation, seed cells at a density of 1 x 10⁵ cells/mL. After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).[15]
  • Culture for 5-7 days, changing the medium every 2-3 days to induce a more mature neuronal phenotype.[15]

2. Compound Treatment and Toxin Induction:

  • Prepare a stock solution of the test ergot alkaloid in a suitable solvent (e.g., DMSO). Dilute the stock in culture medium to the desired final concentrations.
  • Pre-treat the differentiated SH-SY5Y cells with the ergot alkaloid for a specified period (e.g., 1-2 hours).
  • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to the culture medium at a pre-determined toxic concentration.[16]

3. Assessment of Cell Viability (MTT Assay):

  • After the desired incubation period with the neurotoxin, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.[15]
  • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
  • Carefully remove the medium and add DMSO to dissolve the formazan crystals.[15]
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: In Vivo 6-OHDA Rodent Model of Parkinson's Disease

This protocol provides a general outline for inducing a unilateral lesion of the nigrostriatal pathway in rodents using 6-OHDA to model Parkinson's disease.

1. Animal Preparation and Anesthesia:

  • Use adult male rats or mice of a suitable strain (e.g., Sprague-Dawley rats, C57BL/6 mice).
  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

2. Stereotaxic Surgery:

  • Mount the anesthetized animal in a stereotaxic frame.
  • Make an incision in the scalp to expose the skull.
  • Drill a small burr hole in the skull at the coordinates corresponding to the desired injection site (e.g., medial forebrain bundle or striatum).
  • Prepare a solution of 6-OHDA (e.g., 8 μg in 4 μl of saline with 0.02% ascorbate).[4]
  • Slowly inject the 6-OHDA solution into the target brain region using a Hamilton syringe.[4]

3. Post-Operative Care and Behavioral Assessment:

  • Suture the scalp incision and provide post-operative care, including analgesics and hydration.
  • Allow the animals to recover for a period of time (e.g., 2-3 weeks).
  • Assess the extent of the dopaminergic lesion through behavioral tests, such as apomorphine- or amphetamine-induced rotation tests.

4. Compound Administration and Evaluation:

  • Administer the test ergot alkaloid through a suitable route (e.g., intraperitoneal injection, oral gavage).
  • Evaluate the therapeutic efficacy of the compound by monitoring for improvements in motor function using tests like the cylinder test, rotarod test, or assessment of rotational behavior.

Protocol 3: Thioflavin T (ThT) Assay for Amyloid-β Aggregation

This protocol outlines the use of Thioflavin T (ThT) to monitor the aggregation of amyloid-β (Aβ) peptides in vitro, a method to screen for potential aggregation inhibitors.

1. Reagent Preparation:

  • Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP), followed by lyophilization to obtain a monomeric starting material.
  • Prepare a stock solution of Thioflavin T (e.g., 1 mM in distilled water) and filter it through a 0.2 μm syringe filter.[17]

2. Aggregation Assay:

  • Dilute the Aβ peptide stock solution into a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration.
  • Add the test ergot alkaloid at various concentrations to the Aβ solution.
  • Incubate the mixture at 37°C with gentle agitation to promote fibril formation.

3. Fluorescence Measurement:

  • At various time points, take aliquots of the reaction mixture and add them to a solution of ThT in a 96-well black plate. The final ThT concentration in each well should be around 25 μM.[17]
  • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of around 485 nm.[6][17]
  • An increase in fluorescence intensity indicates the formation of amyloid fibrils. The inhibitory effect of the test compound can be quantified by comparing the fluorescence in the presence and absence of the compound.

Visualizations

Experimental_Workflow_Neuroprotection cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture SH-SY5Y Cells differentiate Differentiate with Retinoic Acid culture->differentiate pre_treat Pre-treat with Ergot Alkaloid differentiate->pre_treat Transfer to treatment plates induce_toxin Induce Neurotoxicity (e.g., 6-OHDA) pre_treat->induce_toxin mtt_assay MTT Assay for Cell Viability induce_toxin->mtt_assay Incubate data_analysis Data Analysis & Quantification mtt_assay->data_analysis

In Vitro Neuroprotection Assay Workflow.

Ergot_Alkaloid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ergot Ergot Alkaloid d2 Dopamine D2 Receptor ergot->d2 Agonist/Antagonist ht1 Serotonin 5-HT1 Receptor ergot->ht1 Agonist/Antagonist ht2 Serotonin 5-HT2 Receptor ergot->ht2 Agonist/Antagonist alpha α-Adrenergic Receptor ergot->alpha Agonist/Antagonist response Cellular Response (e.g., Modulation of cAMP, Ca2+ signaling) d2->response ht1->response ht2->response alpha->response

General Signaling Pathways of Ergot Alkaloids.

References

Application Note: Ergosine as a Reference Standard in Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosine is a prominent ergot alkaloid, a class of mycotoxins produced by fungi of the Claviceps genus, which commonly contaminate cereals such as rye, wheat, and barley.[1][2][3] Due to their toxic effects on human and animal health, regulatory bodies worldwide are increasingly monitoring the presence of ergot alkaloids in food and feed.[4] Accurate quantification of these mycotoxins is crucial for food safety and risk assessment. High-purity this compound, used as a reference standard, is indispensable for the development, validation, and routine application of analytical methods aimed at detecting and quantifying ergot alkaloid contamination.[3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in mycotoxin analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValue
Chemical Formula C₃₀H₃₇N₅O₅
Molecular Weight 547.6 g/mol
CAS Number 561-94-4
Appearance Solid
Solubility Soluble in organic solvents such as acetonitrile (B52724) and methanol (B129727).

Source: PubChem CID 105137

Quantitative Analysis of this compound by LC-MS/MS

LC-MS/MS has become the gold standard for the analysis of ergot alkaloids due to its high sensitivity and selectivity.[4] The use of a certified this compound reference standard is critical for accurate quantification. The following tables summarize typical performance data for LC-MS/MS methods for the analysis of this compound in various cereal matrices.

Table 1: Method Detection and Quantification Limits for this compound

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Reference
Cereal-based Baby FoodUHPLC-MS/MS-0.5[5]
WheatUHPLC-MS/MS0.00893–0.2250.0295–0.744[6]
CerealsLC-MS/MS-1[7]
Rye and WheatHPLC-MS/MS0.1850.655[8]
CerealsLC-MS/MS-0.17 - 2.78[9]

Table 2: Recovery Rates of this compound in Spiked Cereal Samples

MatrixSpiking Level (µg/kg)Recovery (%)MethodReference
Wheat0.7579-115UHPLC-MS/MS[6]
Wheat568-119UHPLC-MS/MS[6]
Cereal-based Foods-71-119QuEChERS-LC-MS/MS[10]
Wheat-68.3-119.1UHPLC-MS/MS[11]
Cereals5, 50, 10070-105LC-MS/MS[9]
Rye and Wheat-89-105HPLC-MS/MS[8]

Experimental Protocols

Preparation of this compound Standard Stock and Working Solutions

Objective: To prepare accurate and stable standard solutions of this compound for calibration and spiking experiments.

Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Accurately weigh an appropriate amount of the this compound reference standard into an amber glass vial.

  • Dissolve the standard in a known volume of acetonitrile to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of working standard solutions by serial dilution with acetonitrile to cover the desired calibration range (e.g., 0.1 to 100 ng/mL).

  • Store all standard solutions at -20°C in amber vials to protect from light and prevent degradation.

Sample Preparation: Extraction and Clean-up of Ergot Alkaloids from Cereal Matrix

Objective: To efficiently extract this compound and other ergot alkaloids from a complex cereal matrix and remove interfering substances prior to LC-MS/MS analysis.

Materials:

  • Homogenized cereal sample (e.g., wheat flour, rye flour)

  • Extraction solvent: Acetonitrile/water (84:16, v/v) with 0.2 g/L ammonium (B1175870) carbonate

  • MycoSep® 150 Ergot clean-up columns or equivalent solid-phase extraction (SPE) cartridges

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent.

  • Vortex vigorously for 2 minutes and then shake for 30 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Take a 4 mL aliquot of the supernatant and pass it through a MycoSep® 150 Ergot clean-up column.

  • Collect the purified extract.

  • Evaporate a portion of the purified extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium formate (B1220265) in water with 0.1% formic acid

  • Mobile Phase B: 5 mM ammonium formate in methanol with 0.1% formic acid

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B over a run time of 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

    • Example transitions for this compound would be determined during method development.

  • Collision Energy and other MS parameters: Optimize for maximum sensitivity for each transition.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Homogenized Cereal Sample Extraction Extraction with Acetonitrile/Water Sample->Extraction Cleanup SPE Clean-up (MycoSep) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification using this compound Reference Standard Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for the analysis of this compound in cereal samples.

Signaling Pathway of Ergot Alkaloids

This compound, like other ergot alkaloids, exerts its biological effects by interacting with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[12] The following diagram illustrates a generalized signaling pathway for a Gαi-coupled receptor, which is often associated with the action of ergot alkaloids.

G cluster_0 Cell Membrane Receptor GPCR (e.g., Dopamine D2 Receptor) G_protein Gαi/βγ Complex Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion This compound This compound (Agonist) This compound->Receptor Binding ATP ATP ATP->AC Substrate PKA Protein Kinase A (Inactive) cAMP->PKA Inhibition of Activation PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA_active->Cellular_Response Phosphorylation of target proteins

References

Application Notes and Protocols for the Analysis of Ergosine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of ergosine in complex matrices such as animal feed, cereals, and biological fluids. The protocols are designed to offer robust and reliable results for research, quality control, and pharmacokinetic studies.

Introduction

This compound is an ergot alkaloid produced by fungi of the Claviceps genus, which can contaminate various grains and grasses.[1] Due to its potential toxicity, accurate and sensitive analytical methods are crucial for its detection and quantification in food, feed, and biological samples to ensure consumer safety and for toxicological and pharmaceutical research.[[“]] Ergot alkaloids, including this compound, exert their biological effects by interacting with adrenergic, dopaminergic, and serotonergic receptors.[3][4] This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Analytical Methods

HPLC with Fluorescence Detection (HPLC-FLD)

This method is a cost-effective and sensitive technique for the quantification of this compound, particularly in biological matrices like serum.

Protocol: Analysis of this compound in Bovine Serum by HPLC-FLD

This protocol is adapted from a method with excellent repeatability and a low detection limit.[5][6]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition a C18 SPE cartridge (100 mg) by washing with 2 mL of methanol (B129727) followed by 2 mL of distilled water.

  • Sample Loading: Load 1 mL of the bovine serum sample onto the conditioned C18 column.

  • Washing: Wash the column with 2 mL of distilled water to remove interfering substances.

  • Elution: Elute the ergot alkaloids, including this compound, with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

b. HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of ammonium (B1175870) carbonate buffer and acetonitrile (B52724).[7][8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength of 330 nm and an emission wavelength of 420 nm.[7][8]

c. Quantitative Data Summary

ParameterValueMatrixReference
Recovery95 - 98%Bovine Serum[5][6]
Limit of Detection (LOD)0.5 ng/mLBovine Serum[5][6]
Concentration Range0.5 - 24.0 ng/mLBovine Serum[5][6]
UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers high sensitivity and selectivity, making it the method of choice for analyzing this compound in complex food and feed matrices, and for distinguishing between ergot alkaloid epimers.[9]

Protocol: Analysis of this compound in Cereal-Based Baby Food using a Modified QuEChERS Extraction

This protocol is based on a validated method for the quantification of ergot alkaloids in cereal-based baby food.[10]

a. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Sample Weighing: Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 10 mL of an alkaline acetonitrile/water mixture.

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Salt Addition: Add QuEChERS salts (e.g., magnesium sulfate (B86663) and sodium chloride).[10]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Collection: Transfer an aliquot of the upper acetonitrile layer into a clean tube for analysis.

b. UHPLC-MS/MS Conditions

  • Column: A C18 column stable under alkaline conditions.

  • Mobile Phase: A gradient of ammonium carbonate buffer and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound.

c. Quantitative Data Summary for Ergot Alkaloids in Various Matrices

ParameterValueMatrixReference
Recovery68.3 - 119.1%Wheat[9]
Inter-day Precision (%RSD)<24%Wheat[9]
Intra-day Precision (%RSD)<14%Wheat[9]
Matrix Effects101 - 113%Wheat[9]
Limit of Quantification (LOQ)0.5 ng/gCereal-based baby food[10]
Recovery (QuEChERS)60 - 70%Cereals

Experimental Workflows and Signaling Pathways

To aid in the visualization of the described protocols and the biological context of this compound, the following diagrams are provided.

G cluster_spe Solid-Phase Extraction (SPE) Workflow cond 1. Condition C18 SPE Cartridge (Methanol, then Water) load 2. Load Serum Sample cond->load wash 3. Wash with Water load->wash elute 4. Elute with Methanol wash->elute evap 5. Evaporate & Reconstitute elute->evap hplc HPLC-FLD Analysis evap->hplc G cluster_quechers Modified QuEChERS Workflow weigh 1. Weigh Homogenized Sample extract 2. Add Alkaline Acetonitrile/Water weigh->extract vortex1 3. Vortex extract->vortex1 salts 4. Add QuEChERS Salts vortex1->salts shake 5. Shake & Centrifuge salts->shake collect 6. Collect Supernatant shake->collect lcms UHPLC-MS/MS Analysis collect->lcms G cluster_pathway Generalized Ergot Alkaloid Signaling Pathway cluster_receptors Receptor Interaction cluster_effects Cellular and Physiological Effects This compound This compound (Ergot Alkaloid) d2 Dopamine (B1211576) D2/D3 Receptors This compound->d2 ht Serotonin (5-HT) Receptors This compound->ht alpha Adrenergic (α) Receptors This compound->alpha neuro Neurotransmitter Modulation d2->neuro camp cAMP Production Inhibition d2->camp Agonist/Antagonist Activity vaso Vasoconstriction ht->vaso Agonist/Antagonist Activity ht->neuro alpha->vaso Agonist/Antagonist Activity

References

Application Notes and Protocols for Ergosine in Vasoconstriction Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosine is an ergopeptine alkaloid, a class of compounds produced by fungi of the Claviceps genus. These alkaloids are known for their significant physiological effects, primarily mediated through their interaction with adrenergic, serotonergic, and dopaminergic receptors. Due to its structural similarity to endogenous neurotransmitters, this compound exhibits potent vasoconstrictive properties, making it a valuable tool in pharmacological research and a compound of interest in toxicology and drug development.

These application notes provide a comprehensive overview of the use of this compound in vasoconstriction bioassays. Detailed protocols for ex vivo studies are presented, along with a summary of its mechanism of action and quantitative data from related compounds to guide experimental design.

Mechanism of Action in Vasoconstriction

This compound-induced vasoconstriction is a complex process involving the activation of multiple receptor types on vascular smooth muscle cells. The primary mechanism involves its interaction with G protein-coupled receptors (GPCRs), leading to an increase in intracellular calcium concentration and subsequent muscle contraction.

The key receptors and their signaling pathways implicated in this compound-mediated vasoconstriction are:

  • Serotonin (5-HT) Receptors: this compound acts as an agonist at 5-HT2A receptors. Activation of these receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.

  • Adrenergic Receptors: this compound demonstrates agonistic activity at α1-adrenergic receptors. Similar to 5-HT2A receptors, α1-adrenergic receptors are Gq-coupled, and their activation initiates the PLC-IP3-DAG signaling cascade, resulting in increased intracellular calcium and vasoconstriction.

  • Dopamine (B1211576) Receptors: this compound interacts with D2 dopamine receptors, which are typically coupled to Gi/Go proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels can contribute to vasoconstriction by promoting the activity of myosin light chain kinase.

Quantitative Data

Precise EC50 (half-maximal effective concentration) and Emax (maximum effect) values for this compound are not abundantly available in the public literature. However, data from structurally and functionally similar ergopeptine alkaloids, such as ergovaline (B115165) and ergotamine, provide a strong basis for estimating its potency. The following table summarizes representative data for ergot alkaloids in ex vivo vasoconstriction assays.

AlkaloidOnset of Contraction (M)EC50 (M)Emax (% of Norepinephrine (B1679862) Max)Vascular Tissue
Ergovaline1 x 10⁻⁸4.0 x 10⁻⁶ ± 1.5 x 10⁻⁶104.1 ± 6.0Bovine Lateral Saphenous Vein
Ergotamine1 x 10⁻⁸-43.7 ± 7.1 (at 1 x 10⁻⁵ M)Bovine Lateral Saphenous Vein
Ergonovine1 x 10⁻⁹3.4 x 10⁻⁷ ± 8.8 x 10⁻⁸68.5 ± 4.1Bovine Lateral Saphenous Vein
Ergocornine1 x 10⁻⁹4.0 x 10⁻⁷ ± 2.3 x 10⁻⁷57.2 ± 9.9Bovine Lateral Saphenous Vein
Ergocristine1 x 10⁻⁹5.6 x 10⁻⁷ ± 1.3 x 10⁻⁷45.5 ± 4.5Bovine Lateral Saphenous Vein
Ergocryptine1 x 10⁻⁹5.4 x 10⁻⁷ ± 1.2 x 10⁻⁷42.9 ± 4.1Bovine Lateral Saphenous Vein

Note: Data is compiled from various sources and should be used as a reference. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Ex Vivo Vasoconstriction Bioassay Using Wire Myography

This protocol details the methodology for assessing the vasoconstrictive effects of this compound on isolated arterial or venous segments using a wire myograph system. Bovine lateral saphenous vein is a commonly used and responsive tissue for such assays.[1]

Materials:

  • Isolated blood vessel (e.g., bovine lateral saphenous vein)

  • Krebs-Henseleit Buffer (see composition below)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Norepinephrine (for reference contraction)

  • Wire myograph system

  • Dissection microscope and tools

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Water bath or heating system for myograph chambers

Krebs-Henseleit Buffer Composition:

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl₂2.5
MgSO₄·7H₂O1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.7

Prepare fresh and continuously aerate with carbogen gas to maintain a pH of 7.4.

Procedure:

  • Tissue Preparation:

    • Obtain fresh blood vessels and immediately place them in ice-cold Krebs-Henseleit buffer.

    • Under a dissection microscope, carefully remove excess adipose and connective tissue from the vessel.

    • Cut the cleaned vessel into 2-3 mm rings. Take care not to stretch or damage the endothelium.

  • Mounting the Vessel:

    • Mount the vessel rings on the pins or wires of the myograph jaws within the chambers filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.

    • Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams, to be determined empirically for each tissue type).

    • During equilibration, replace the buffer every 15-20 minutes.

  • Viability and Reference Contraction:

    • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).

    • Wash the tissue and allow it to return to baseline tension.

    • Induce a reference contraction with a submaximal concentration of a standard agonist like norepinephrine (e.g., 10⁻⁵ M). This response can be used for normalization of the this compound-induced contractions.

  • This compound Concentration-Response Curve:

    • After the tissue has returned to baseline following the reference contraction, begin the cumulative addition of this compound.

    • Start with a low concentration (e.g., 10⁻¹¹ M) and increase in a stepwise manner (e.g., half-log increments) up to a maximum concentration (e.g., 10⁻⁵ M).

    • Allow the contraction to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Record the contractile force (in grams or millinewtons).

    • Normalize the data as a percentage of the maximum contraction induced by the reference agonist (e.g., norepinephrine).

    • Plot the normalized response against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC50 and Emax values from the curve using appropriate pharmacological software.

Visualizations

Signaling Pathways

Ergosine_Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_Alpha1 α1-Adrenergic Receptor Pathway cluster_D2 D2 Dopamine Receptor Pathway Ergosine1 This compound Receptor_5HT2A 5-HT2A Receptor Ergosine1->Receptor_5HT2A Gq_5HT2A Gq Receptor_5HT2A->Gq_5HT2A PLC_5HT2A PLC Gq_5HT2A->PLC_5HT2A IP3_5HT2A IP3 PLC_5HT2A->IP3_5HT2A hydrolyzes PIP2 to DAG_5HT2A DAG PLC_5HT2A->DAG_5HT2A PIP2_5HT2A PIP2 Ca_Release_5HT2A Ca²⁺ Release (from SR) IP3_5HT2A->Ca_Release_5HT2A PKC_5HT2A PKC Activation DAG_5HT2A->PKC_5HT2A Contraction_5HT2A Vasoconstriction Ca_Release_5HT2A->Contraction_5HT2A PKC_5HT2A->Contraction_5HT2A Ergosine2 This compound Receptor_Alpha1 α1-Adrenergic Receptor Ergosine2->Receptor_Alpha1 Gq_Alpha1 Gq Receptor_Alpha1->Gq_Alpha1 PLC_Alpha1 PLC Gq_Alpha1->PLC_Alpha1 IP3_Alpha1 IP3 PLC_Alpha1->IP3_Alpha1 hydrolyzes PIP2 to DAG_Alpha1 DAG PLC_Alpha1->DAG_Alpha1 PIP2_Alpha1 PIP2 Ca_Release_Alpha1 Ca²⁺ Release (from SR) IP3_Alpha1->Ca_Release_Alpha1 PKC_Alpha1 PKC Activation DAG_Alpha1->PKC_Alpha1 Contraction_Alpha1 Vasoconstriction Ca_Release_Alpha1->Contraction_Alpha1 PKC_Alpha1->Contraction_Alpha1 Ergosine3 This compound Receptor_D2 D2 Dopamine Receptor Ergosine3->Receptor_D2 Gi_D2 Gi/Go Receptor_D2->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA Activity cAMP_D2->PKA_D2 Contraction_D2 Vasoconstriction PKA_D2->Contraction_D2 promotes

This compound signaling pathways in vasoconstriction.

Experimental Workflow

Vasoconstriction_Bioassay_Workflow cluster_prep Tissue Preparation cluster_setup Myograph Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Blood Vessel A2 Clean Adipose & Connective Tissue A1->A2 A3 Cut into 2-3 mm Rings A2->A3 B1 Mount Rings in Myograph A3->B1 B2 Equilibrate in Krebs-Henseleit Buffer (37°C, 95% O₂, 5% CO₂) B1->B2 B3 Apply Optimal Resting Tension B2->B3 C1 Assess Viability (KCl) B3->C1 C2 Reference Contraction (Norepinephrine) C1->C2 C3 Cumulative Addition of this compound C2->C3 D1 Record Contractile Force C3->D1 D2 Normalize Data D1->D2 D3 Generate Concentration-Response Curve D2->D3 D4 Calculate EC50 and Emax D3->D4

Workflow for ex vivo vasoconstriction bioassay.

References

Troubleshooting & Optimization

Ergosine Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of ergosine in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound.

Issue: Inconsistent analytical results or loss of this compound concentration in solution.

This guide helps you pinpoint the cause of variability in your analytical measurements.

  • Question: Are you observing a decrease in the concentration of the active this compound (R-epimer) and a corresponding increase in its inactive S-epimer (ergosinine)?

    • Yes: This indicates that epimerization is occurring. Proceed to the next question.

    • No: The issue might be degradation. Skip to the question about degradation products.

  • Question: In which solvent is your this compound dissolved?

    • Methanol/Dichloromethane: This solvent mixture is known to promote a high degree of epimerization.[1][2][3][4] Consider switching to a more stabilizing solvent if possible for storage.

    • Acetonitrile (B52724): While convenient for HPLC analysis, long-term storage in acetonitrile at room temperature can lead to epimerization.[1][3][4]

    • Acetonitrile/Buffer mixtures: These can also promote epimerization, though generally less than methanol/dichloromethane.[1][2][3][4]

    • Chloroform (B151607): This is the most stable solvent for long-term storage at room temperature, showing minimal epimerization.[1][2][3][4]

  • Question: At what temperature are you storing your this compound solutions?

    • Room Temperature (approx. 20°C): this compound is significantly less stable at room temperature, with studies showing up to 43% epimerization after six weeks.[1][2][3][4][5]

    • Refrigerated (4°C): Stability is improved compared to room temperature, but epimerization can still occur over time.

    • Frozen (-20°C or below): This is the recommended storage temperature for this compound solutions, especially in acetonitrile, to minimize epimerization.[1][3][4][6]

  • Question: Are you observing peaks in your chromatogram that do not correspond to this compound or its epimer?

    • Yes: This suggests degradation. Degradation can be influenced by factors such as exposure to light, heat, and extreme pH conditions.[7][8] Ergot alkaloids are sensitive to air, heat, and light, which can cause decomposition.[7]

    • No: The primary issue is likely epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most significant stability issue for this compound is not necessarily degradation into unrelated compounds, but rather its epimerization. This is the conversion of the biologically active C-8-R-isomer (this compound) into its less active C-8-S-isomer (ergosinine).[1][9] This conversion can be accelerated by factors such as solvent choice, temperature, and pH.[10] While other degradation pathways exist, such as those catalyzed by oxidation, reduction, or hydrolysis, epimerization is often the primary concern in a laboratory setting.[8]

Q2: Which solvent is best for long-term storage of this compound?

A2: Chloroform is the most suitable solvent for long-term storage of this compound at room temperature.[1][2][3][4] It has been shown to prevent epimerization and the formation of other degradation products.[1][2][3][4] For applications where chloroform is not suitable, such as HPLC analysis, acetonitrile is commonly used. However, solutions in acetonitrile must be stored at -20°C or below to ensure stability.[1][3][4]

Q3: How does temperature affect the stability of this compound?

A3: Temperature is a critical factor in this compound stability. Storage at room temperature (20°C) can lead to significant epimerization, with one study reporting a 43% conversion to ergosinine (B1247921) after six weeks.[1][2][3][4][5] Lowering the temperature to -20°C drastically reduces the rate of epimerization and is the recommended condition for storing this compound solutions.[1][3][4][6]

Q4: Can pH influence the stability of this compound?

A4: Yes, pH can affect this compound stability. Alkaline conditions are known to promote the epimerization of ergot alkaloids.[9] However, in chromatographic separations, alkaline mobile phases are sometimes used to maintain the stability of both the -ine and -inine epimers during the analytical run.[9]

Q5: Are there any other factors that can cause this compound degradation?

A5: Besides solvent, temperature, and pH, exposure to light and air can also lead to the degradation of ergot alkaloids like this compound.[7] It is recommended to store this compound in tightly sealed, light-resistant containers.

Quantitative Data Summary

The following table summarizes the stability of this compound under different conditions.

Solvent/ConditionTemperatureTimeObservation
Chloroform20°C6 weeksNo significant epimerization or degradation observed.[1][2][3][4]
Acetonitrile-20°CLong-termRecommended for stable long-term storage.[1][3][4]
Acetonitrile20°C6 weeksSignificant epimerization occurs.
Methanol/Dichloromethane20°C6 weeksHighest degree of epimerization among tested solvents.[1][2][3][4]
Acetonitrile/Ammonium (B1175870) Carbonate BufferHPLC run (18 hours)18 hoursConstant epimer ratio, indicating stability during analysis.[1][3]
General StorageRoom Temperature4 monthsTotal ergot concentration in contaminated wheat decreased by 19%.[11]
General Storage4°C4 monthsTotal ergot concentration in contaminated wheat returned to initial levels after an initial increase.[11]
General Storage-20°C4 monthsTotal ergot concentration in contaminated wheat decreased by 9%.[11]

Experimental Protocols

Protocol: Assessment of this compound Stability in a Given Solvent

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent over time.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of high-purity this compound standard.

    • Dissolve the standard in the solvent of interest to achieve a precise final concentration (e.g., 1 mg/mL).

    • Protect the solution from light by using an amber vial.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple sealed vials to avoid repeated freeze-thaw cycles for frozen samples.

    • Store the vials under the desired temperature conditions (e.g., -20°C, 4°C, 20°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

  • Analytical Method (HPLC-FLD or LC-MS/MS):

    • Use a validated High-Performance Liquid Chromatography (HPLC) method with either a Fluorescence Detector (FLD) or a Tandem Mass Spectrometer (MS/MS) for analysis.[12][13][14]

    • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate).[9]

    • Column: A C18 reversed-phase column is typically used.

    • Detection: Monitor for the parent ions of this compound and its epimer, ergosinine.

  • Data Analysis:

    • Quantify the peak areas of both this compound and ergosinine at each time point.

    • Calculate the percentage of this compound remaining and the percentage of ergosinine formed.

    • Plot the concentration of this compound versus time to determine the degradation/epimerization rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_20 20°C aliquot->storage_20 timepoint Retrieve Samples at Time Points storage_neg20->timepoint storage_4->timepoint storage_20->timepoint hplc HPLC-FLD / LC-MS/MS Analysis timepoint->hplc data Data Analysis & Rate Calculation hplc->data

Caption: Workflow for assessing this compound stability.

troubleshooting_workflow start Inconsistent this compound Results check_epimer Observe increased -inine epimer peak? start->check_epimer epimerization Primary Issue: Epimerization check_epimer->epimerization Yes degradation Primary Issue: Degradation check_epimer->degradation No check_solvent Review Solvent Choice epimerization->check_solvent check_temp Review Storage Temperature epimerization->check_temp check_other Check for light/air exposure degradation->check_other solution_solvent Solution: Use Chloroform for storage or Acetonitrile at -20°C check_solvent->solution_solvent solution_temp Solution: Store at -20°C or below check_temp->solution_temp solution_other Solution: Use amber vials and sealed containers check_other->solution_other

Caption: Troubleshooting this compound instability.

References

Technical Support Center: Ergosine and Ergosinine Epimerization in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ergosine and ergosinine (B1247921) epimerization during chromatographic analysis. This guide provides answers to frequently asked questions and solutions to common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are this compound and ergosinine, and why is their epimerization a concern?

A: this compound is a biologically active ergot alkaloid, a natural mycotoxin produced by fungi of the Claviceps genus.[1][2] Ergosinine is its inactive C-8 epimer.[1][2][3] The designation "-ine" (this compound) refers to the C-8-(R)-isomer, while "-inine" (ergosinine) refers to the C-8-(S)-isomer.[3] The key concern is that the biologically active this compound can convert to the inactive ergosinine, and vice versa, through a process called epimerization. This interconversion can lead to inaccurate quantification of the active compound in toxicological studies and drug development, as the ratio of the two epimers can change during sample preparation, storage, and analysis.[1][2][4]

Q2: What is the chemical mechanism behind the epimerization of this compound and ergosinine?

A: The epimerization of this compound and ergosinine occurs at the C-8 position of the ergoline (B1233604) ring structure through a keto-enol tautomerism.[1] This chemical equilibrium is influenced by several factors, including solvent, pH, temperature, and light exposure.[1][4] The reversible reaction allows the conversion of the "-ine" form to the "-inine" form and back.

Troubleshooting Chromatographic Issues

Q3: I am observing peak splitting or shoulder peaks for this compound/ergosinine in my HPLC chromatogram. What could be the cause?

A: Peak splitting or the appearance of shoulder peaks for a single analyte can be caused by several factors in HPLC analysis.[5][6] Here are some common causes and solutions:

  • On-column epimerization: The conditions within your HPLC system (mobile phase, temperature) might be promoting the interconversion of this compound and ergosinine during the chromatographic run.

  • Sample solvent mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[7][8] It is recommended to dissolve the sample in the mobile phase whenever possible.[7]

  • Column issues: A blocked column frit, contamination, or a void in the stationary phase can disrupt the flow path and cause peak splitting.[6] If you observe this for all peaks, the issue is likely with the column.

  • Co-elution: It's possible that another compound is eluting very close to your analyte of interest.[6]

To troubleshoot, consider injecting a smaller sample volume to see if the peaks resolve, and ensure your mobile phase and column temperatures are stable.[6]

Q4: My this compound and ergosinine peaks are broad, leading to poor resolution. How can I improve this?

A: Peak broadening can be a result of several factors.[5][7] Incompletely filled sample loops, incompatibility of the injection solvent with the mobile phase, or poor sample solubility can all contribute to broader peaks.[7] Additionally, a low mobile phase flow rate or leaks in the system can cause broadening.[7] To address this, ensure your sample is fully dissolved, consider using a mobile phase with a lower refractive index, and check your HPLC system for any leaks or loose fittings.[7]

Experimental Protocols & Data

Protocol 1: Sample Preparation to Minimize Epimerization

To minimize the epimerization of this compound and ergosinine during sample extraction and preparation, the following protocol, adapted from a modified QuEChERS procedure, is recommended:

  • Extraction: Extract the sample with a mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) carbonate (85:15, v/v).[9]

  • Clean-up: Perform a dispersive solid-phase extraction (dSPE) clean-up step using a mixture of C18 and Z-Sep+ sorbents.[9]

  • Storage: Store extracts in amber vials at temperatures below -20°C to minimize degradation and epimerization, especially if analysis is not performed immediately.[4][10]

Table 1: Influence of Solvents on Ergot Alkaloid Epimerization

The choice of solvent significantly impacts the rate of epimerization. The following table summarizes the stability of ergot alkaloids in different solvents.

SolventEpimerization TendencyStability RecommendationReference
ChloroformVery Low / NoneRecommended for long-term storage at room temperature.[4][11]
AcetonitrileModestSuitable for HPLC analysis; store at -20°C or below for long-term stability.[4][11]
MethanolSubstantialProtic solvent that promotes epimerization.[4][11]
Water:Methanol MixSubstantialProtic mixture that promotes epimerization.[11]
AcetoneModestLess epimerization compared to protic solvents.[11]
Table 2: HPLC Method Parameters for this compound and Ergosinine Separation

This table outlines a starting point for an HPLC method optimized for the separation of ergot alkaloids, including this compound and ergosinine.

ParameterConditionReference
Column C18 Zorbax Eclipse Plus RRHD (50 x 2.1 mm, 1.8 µm)[9]
Mobile Phase A 0.3% formic acid in water[9]
Mobile Phase B 0.3% formic acid in Methanol[9]
Flow Rate 0.4 mL/min[9]
Column Temperature 35 °C[9]
Injection Volume 5 µL[9]
Gradient 30-60% B (0-6 min), 60% B (6-9 min), 60-30% B (9-10 min), 30% B (10-12 min)[9]

Visual Guides

Epimerization_Equilibrium This compound This compound (C-8-R) Biologically Active Ergosinine Ergosinine (C-8-S) Biologically Inactive This compound->Ergosinine Epimerization

Caption: Chemical equilibrium between this compound and ergosinine.

Troubleshooting_Workflow Start Chromatographic Issue Observed (e.g., Peak Splitting, Broadening) Check_Sample_Prep Review Sample Preparation - Solvent Choice - Storage Conditions Start->Check_Sample_Prep Check_HPLC_Method Review HPLC Method - Mobile Phase - Temperature - Flow Rate Start->Check_HPLC_Method Check_Hardware Inspect HPLC Hardware - Column (frit, packing) - Connections (leaks) Start->Check_Hardware Action_Sample Action: Dissolve Sample in Mobile Phase / Store Properly Check_Sample_Prep->Action_Sample Action_Method Action: Optimize Method - Adjust Gradient - Stabilize Temperature Check_HPLC_Method->Action_Method Action_Hardware Action: Replace Column / Tighten Fittings Check_Hardware->Action_Hardware Resolved Issue Resolved Action_Sample->Resolved Action_Method->Resolved Action_Hardware->Resolved Signaling_Pathway This compound This compound Receptor Biogenic Amine Receptors (Dopamine, Serotonin, Adrenergic) This compound->Receptor Binds to Biological_Response Biological Response (e.g., Vasoconstriction) Receptor->Biological_Response Activates No_Response No/Weak Biological Response Receptor->No_Response Does Not Activate Ergosinine Ergosinine Ergosinine->Receptor Weak/No Binding

References

Optimizing fermentation conditions for Ergosine production in Claviceps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fermentation conditions for ergosine production in Claviceps species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation experiments.

Question/Issue Potential Causes Troubleshooting/Solutions
1. Low or No this compound Production - Inappropriate Claviceps strain (not an this compound producer).- Suboptimal fermentation medium composition.- Incorrect pH of the medium.- Inadequate temperature control.- Poor aeration or agitation.- Degeneration of the production strain.[1]- Strain Selection: Verify that the Claviceps purpurea strain is a known this compound producer. Some strains are specific for other ergot alkaloids like ergotamine or ergocristine.[2][3][4]- Media Optimization: Ensure the medium contains an adequate carbon source (e.g., sucrose, mannitol), nitrogen source (e.g., asparagine, ammonium (B1175870) succinate), and essential minerals. Refer to the optimized media composition tables below.- pH Control: Maintain the pH of the culture between 5.2 and 6.8. The optimal pH can be strain-specific.[5]- Temperature Control: The optimal temperature for Claviceps purpurea growth and alkaloid production is typically between 24°C and 28°C.[6][7]- Aeration & Agitation: Ensure sufficient dissolved oxygen by optimizing aeration and agitation rates. Inadequate oxygen can be a limiting factor.[8]- Strain Maintenance: Maintain the viability of the production strain through proper storage (e.g., lyophilization, storage at -70°C in glycerol).[9] Repeated subculturing can lead to a decrease in productivity.[1]
2. High Biomass but Low this compound Yield - Phosphate (B84403) inhibition of alkaloid biosynthesis.- Rapid consumption of carbon source for growth rather than secondary metabolism.- Fermentation terminated too early.- Phosphate Levels: The fermentation is typically biphasic. An initial phase of rapid growth is followed by a production phase. The production phase is often triggered by the depletion of phosphate from the medium.[2][3] Ensure the initial phosphate concentration is not excessively high.- Carbon Source Management: A high concentration of a readily metabolizable carbon source can favor biomass production. A slower, more controlled feeding strategy might enhance alkaloid production.- Fermentation Duration: Ergot alkaloid production is a secondary metabolic process that typically begins in the stationary phase of growth. Ensure the fermentation is allowed to proceed for a sufficient duration (e.g., 12-16 days).[2][9]
3. Microbial Contamination - Inadequate sterilization of media, fermenter, or inoculum.- Non-sterile sampling techniques.- Compromised seals or filters on the bioreactor.- Sterilization Protocol: Autoclave all media and fermenter components at 121°C for at least 20 minutes. Ensure all transfer lines and ports are sterilized.- Aseptic Technique: Use strict aseptic techniques for all manipulations, including inoculation and sampling.- Bioreactor Integrity: Regularly inspect and replace seals and filters on the bioreactor to maintain a sterile environment.[10] Claviceps grows slowly, making it susceptible to contamination by faster-growing bacteria and yeasts.[8]
4. Inconsistent Batch-to-Batch Production - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in fermentation parameters (pH, temperature, aeration).- Inoculum Standardization: Develop a standardized protocol for inoculum preparation, ensuring a consistent age, density, and physiological state of the seed culture.- Media Consistency: Precisely follow the media recipe and ensure all components are fully dissolved and the final pH is correctly adjusted before sterilization.- Parameter Control: Implement robust monitoring and control systems for pH, temperature, and dissolved oxygen to ensure consistency between batches.
5. Foaming in the Bioreactor - High protein content in the medium (e.g., yeast extract, peptone).- High agitation and aeration rates.- Production of extracellular polysaccharides (glucans).[8]- Antifoam Agents: Add a sterile antifoam agent (e.g., silicone-based) as needed. Use the lowest effective concentration to avoid potential impacts on product recovery.- Optimize Agitation/Aeration: Reduce agitation and/or aeration rates if they are excessive, while ensuring adequate oxygen supply is maintained.- Media Modification: If glucan production is a significant issue, modifying the media composition or using a strain with reduced glucan production may be necessary.[8]

Data Presentation: Optimizing Fermentation Conditions

The following tables summarize key fermentation parameters for ergot alkaloid production, with a focus on conditions relevant to this compound. Note that optimal conditions can be strain-specific and may require further empirical optimization.

Table 1: Media Composition for Claviceps purpurea Fermentation

Component Pre-culture Medium (T2 Agar)[1][2] Seed Medium[1][2] Production Medium (T25)[2][9] Alternative Production Medium[6]
Carbon Source Sucrose: 100 g/LSucrose: 100 g/LSucrose: 300 g/LSucrose: 100 g/L
Nitrogen Source L-Asparagine: 10 g/LYeast Extract: 0.1 g/LYeast Extract: 0.1 g/LYeast Extract: 0.1 g/LAsparagine: 10 g/L
Organic Acid -Citric Acid: 10 g/LCitric Acid: 15 g/L-
Phosphate Source KH₂PO₄: 0.25 g/LKH₂PO₄: 0.5 g/LKH₂PO₄: 0.5 g/LKH₂PO₄: 0.25 g/L
Magnesium Source MgSO₄·7H₂O: 0.25 g/LMgSO₄·7H₂O: 0.25 g/LMgSO₄·7H₂O: 0.25 g/LMgSO₄·7H₂O: 0.25 g/L
Calcium Source Ca(NO₃)₂: 1 g/LCa(NO₃)₂: 1 g/LCa(NO₃)₂: 1 g/LCa(NO₃)₂: 1 g/L
Potassium Source KCl: 0.12 g/LKCl: 0.12 g/LKCl: 0.12 g/LKCl: 0.1 g/L
Trace Metals FeSO₄·7H₂O: 0.02 g/LZnSO₄·7H₂O: 0.015 g/LFeSO₄·7H₂O: 0.007 g/LZnSO₄·7H₂O: 0.006 g/LFeSO₄·7H₂O: 0.007 g/LZnSO₄·7H₂O: 0.006 g/LFeSO₄·7H₂O: 0.33 g/LZnSO₄·7H₂O: 0.27 g/L
Solidifying Agent Agar (B569324): 20 g/L---
pH 5.25.25.25.0 - 6.0

Table 2: Optimal Physical Fermentation Parameters

Parameter Optimal Range Notes
Temperature 24°C - 28°COptimal temperature can be strain-dependent. Temperatures outside this range can significantly reduce yield.[7]
pH 5.2 - 6.8Should be monitored and controlled throughout the fermentation. The initial pH is typically set around 5.2.[2][5]
Agitation 150 - 250 rpmAdequate agitation is crucial for nutrient distribution and oxygen transfer. However, excessive shear can damage mycelia.
Aeration 0.5 - 1.5 vvm (volume of air per volume of medium per minute)Dissolved oxygen levels should be maintained above 20% saturation. Oxygen can be a limiting factor in dense cultures.
Fermentation Time 12 - 16 daysThis compound is a secondary metabolite, and production typically peaks in the late stationary phase.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production.

Submerged Fermentation Protocol for this compound Production

This protocol outlines the steps for a typical submerged fermentation process.

  • Inoculum Preparation (Seed Culture):

    • Prepare the seed medium as described in Table 1.

    • Dispense 100 mL of the seed medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.

    • Aseptically inoculate the cooled seed medium with a mycelial plug from a 21-day-old T2 agar plate culture of Claviceps purpurea.[2]

    • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 6 days.[2]

  • Production Fermentation:

    • Prepare the production medium (e.g., T25 medium from Table 1) and sterilize it in a bioreactor.

    • Aseptically transfer the seed culture to the production fermenter. A typical inoculum size is 10-15% (v/v).

    • Carry out the fermentation under the optimized conditions specified in Table 2 for 12-16 days.

    • Monitor pH, temperature, and dissolved oxygen throughout the fermentation and adjust as necessary.

    • Take samples aseptically at regular intervals to monitor biomass and this compound concentration.

This compound Extraction Protocol

This protocol describes the extraction of this compound from the fermentation broth.

  • Harvesting: At the end of the fermentation, separate the mycelium from the culture broth by filtration or centrifugation.

  • pH Adjustment: Adjust the pH of the clarified fermentation broth to 8.5 using a saturated sodium carbonate (Na₂CO₃) solution.[2]

  • Solvent Extraction:

    • Perform a liquid-liquid extraction of the alkalinized broth with an equal volume of chloroform (B151607), repeated twice.[2]

    • Combine the organic (chloroform) phases.

  • Concentration: Evaporate the chloroform extract to dryness under vacuum using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform and methanol) for quantification.[11]

HPLC Quantification of this compound

This protocol outlines a general method for quantifying this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium carbonate or formic acid solution).[12]

  • Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration in methanol.

    • Create a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.7-1.0 mL/min.

    • Column Temperature: 25-40°C.

    • Detection Wavelength: Approximately 310 nm for ergopeptine alkaloids.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Pathways and Workflows

Ergot Alkaloid Biosynthetic Pathway

The following diagram illustrates the core biosynthetic pathway leading to ergot alkaloids, including the branch leading to ergopeptines like this compound.

Ergot_Alkaloid_Biosynthesis Tryptophan Tryptophan + DMAPP DMAT Dimethylallyl- tryptophan (DMAT) Tryptophan->DMAT dmaW Chanoclavine Chanoclavine-I DMAT->Chanoclavine eas genes Agroclavine Agroclavine Chanoclavine->Agroclavine eas genes Elymoclavine Elymoclavine Agroclavine->Elymoclavine Lysergic_acid D-Lysergic Acid Elymoclavine->Lysergic_acid cloA Ergopeptine_synthetase Ergopeptine Synthetase Complex (LpsA/LpsB) Lysergic_acid->Ergopeptine_synthetase This compound This compound Ergopeptine_synthetase->this compound + Leucine + Isoleucine Other_ergopeptines Other Ergopeptines (Ergotamine, Ergocristine, etc.) Ergopeptine_synthetase->Other_ergopeptines + Other Amino Acids

Caption: Simplified biosynthetic pathway of ergot alkaloids in Claviceps.

Experimental Workflow for this compound Production

This diagram outlines the overall experimental workflow from culture preparation to product analysis.

Ergosine_Production_Workflow Culture_prep 1. Culture Preparation (Agar Plates) Inoculum_dev 2. Inoculum Development (Seed Culture) Culture_prep->Inoculum_dev Fermentation 3. Production Fermentation (Bioreactor) Inoculum_dev->Fermentation Harvest 4. Harvesting (Filtration/Centrifugation) Fermentation->Harvest Extraction 5. Extraction (Liquid-Liquid Extraction) Harvest->Extraction Quantification 6. Quantification (HPLC) Extraction->Quantification

Caption: Experimental workflow for this compound production and analysis.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting low this compound yield.

Troubleshooting_Workflow rect_node rect_node Start Low this compound Yield Check_contamination Contamination Present? Start->Check_contamination Check_growth Good Biomass Growth? Check_contamination->Check_growth No Action_sterilize Review Sterilization Procedures Check_contamination->Action_sterilize Yes Check_parameters Fermentation Parameters Optimal? Check_growth->Check_parameters No Action_optimize_media Optimize Media for Production Phase (e.g., Phosphate) Check_growth->Action_optimize_media Yes Check_strain Strain Viability/ Productivity? Check_parameters->Check_strain Yes Action_optimize_params Adjust pH, Temp, Aeration, Agitation Check_parameters->Action_optimize_params No Action_revive_strain Use New Stock Culture/ Re-select Strain Check_strain->Action_revive_strain No Success Improved Yield Check_strain->Success Yes Action_sterilize->Start Action_optimize_media->Success Action_optimize_params->Success Action_revive_strain->Success

Caption: Logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Matrix Effects in Ergosine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the LC-MS/MS analysis of ergosine and other ergot alkaloids.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound, offering step-by-step solutions to common problems.

1. Issue: Poor Peak Shape, Tailing, or Splitting

  • Question: My this compound peak is showing significant tailing or splitting. What are the potential causes and how can I fix this?

  • Answer: Poor peak shape is a common issue that can compromise the accuracy of your quantification. Several factors could be contributing to this problem.

    • Column Overload: Injecting too high a concentration of your sample extract can lead to peak fronting or tailing.

      • Solution: Dilute your sample extract and re-inject.[1] If the peak shape improves, you were likely overloading the column.

    • Column Contamination or Degradation: The analytical column can accumulate non-volatile matrix components over time, or the stationary phase can degrade, leading to poor peak shape.

      • Solution: First, try washing the column with a strong solvent recommended by the manufacturer. If this does not resolve the issue, the column may need to be replaced.[1]

    • Inappropriate Mobile Phase: The mobile phase composition can significantly impact peak shape.

      • Solution: Ensure the mobile phase pH is appropriate for this compound. Also, check that the organic solvent composition is optimal for your column and analyte. The initial mobile phase should be similar in composition to the sample diluent to avoid peak distortion.

    • Metal Interactions: Some analytes, particularly those with chelating properties, can interact with the metal surfaces of the HPLC column and system, leading to peak tailing and loss of signal.[2]

      • Solution: Consider using a metal-free or PEEK-lined column and tubing to minimize these interactions.[2]

2. Issue: Ion Suppression or Enhancement (Matrix Effects)

  • Question: I am observing a significant decrease (ion suppression) or increase (ion enhancement) in my this compound signal when analyzing samples compared to my solvent-based standards. How can I identify and mitigate this?

  • Answer: Matrix effects are a primary challenge in LC-MS/MS analysis, caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte.[1]

    • Identification:

      • Post-Column Infusion: Infuse a constant flow of a standard solution of this compound into the MS source while injecting a blank matrix extract onto the LC column. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.

      • Matrix Effect Calculation: Compare the peak area of a standard spiked into a pre-extracted blank matrix sample with the peak area of the same standard in a neat solvent. A value below 100% indicates suppression, while a value above 100% indicates enhancement.[3]

    • Mitigation Strategies:

      • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.[4]

        • Solid Phase Extraction (SPE): Use SPE cartridges to selectively retain either the analyte or the interferences.[1]

        • Immunoaffinity Columns (IAC): These highly selective columns use antibodies to specifically bind the target mycotoxin, providing excellent cleanup.[1][5]

        • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This two-step method is widely used for mycotoxin analysis in complex matrices.[1][6]

      • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[7]

        • Gradient Modification: Adjust the mobile phase gradient to improve the resolution between this compound and interfering peaks.

        • Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl) to achieve better separation.

      • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[7] This is a viable option if the this compound concentration is high enough to be detected after dilution.

3. Issue: Inconsistent and Inaccurate Quantification

  • Question: My quantitative results for this compound are not reproducible across different samples or batches. What could be causing this, and how can I improve accuracy?

  • Answer: Inaccurate quantification is often a direct result of uncorrected matrix effects.

    • Calibration Strategy:

      • External Calibration in Solvent: This method is simple but does not account for matrix effects and can lead to significant inaccuracies.[1]

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[1][8][9] This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.

      • Standard Addition: This involves spiking the sample with known concentrations of the analyte.[1] It is a robust method but can be time-consuming.

      • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable approach for correcting matrix effects.[9][10][11] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[10] By monitoring the ratio of the analyte to the SIL-IS, variations due to matrix effects can be normalized.

Frequently Asked Questions (FAQs)

1. What are matrix effects in LC-MS/MS analysis?

Matrix effects refer to the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), resulting in inaccurate quantification.[1]

2. Why are stable isotope-labeled internal standards (SIL-IS) the preferred method for correcting matrix effects?

A SIL-IS is considered the gold standard for quantification in LC-MS/MS because its chemical and physical properties are nearly identical to the unlabeled analyte.[10][12] This means it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[10] By calculating the peak area ratio of the analyte to the internal standard, any variability introduced by the matrix, sample preparation, or instrument is effectively cancelled out, leading to highly accurate and precise results.[10]

3. What are the key considerations when choosing a sample preparation method to reduce matrix effects?

The choice of sample preparation method depends on the complexity of the matrix and the required limit of quantification.

  • QuEChERS: A versatile and widely used method for many mycotoxins in food and feed matrices.[1][6]

  • Solid-Phase Extraction (SPE): Offers a higher degree of cleanup than simple liquid-liquid extraction and can be tailored with different sorbents to target specific analytes or interferences.[1]

  • Immunoaffinity Chromatography (IAC): Provides the highest selectivity and is excellent for complex matrices where very low detection limits are required.[1][5]

4. Can I use a different ergot alkaloid as an internal standard for this compound analysis?

While using a structurally similar compound as an internal standard is better than no internal standard at all, it is not ideal. Different ergot alkaloids can have different retention times and ionization efficiencies, meaning they may not be affected by the matrix in the same way as this compound. The most accurate approach is to use a stable isotope-labeled analog of this compound.[11]

5. How can I prevent the epimerization of this compound during sample preparation?

Ergot alkaloids are susceptible to epimerization (conversion between the -ine and -inine forms) under certain conditions.[6] To minimize this:

  • Control pH: Avoid strongly acidic or basic conditions during extraction and storage.

  • Limit Exposure to Light and Heat: Protect samples and standards from light and store them at low temperatures.[13] It is recommended to use amber vials and keep solutions in a freezer.[13][14]

  • Minimize Time in Solution: Process samples as quickly as possible and avoid leaving them at room temperature for extended periods.[13]

Quantitative Data Summary

Table 1: Comparison of Calibration Strategies for Mitigating Matrix Effects

Calibration StrategyPrincipleEffectiveness in Compensating for Matrix EffectsRequirements
External Calibration (in solvent) Comparison to standards prepared in pure solvent.Low (does not account for matrix effects).None.
Matrix-Matched Calibration Standards are prepared in a blank matrix extract.High.Blank matrix free of the analyte.[1]
Standard Addition Spiking the sample with known concentrations of the analyte.High.Larger sample volume, more complex data processing.[1]
Isotope-Labeled Internal Standard Addition of a labeled analog of the analyte to all samples and standards.Very High.Availability of the labeled standard.[1][10]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for Ergot Alkaloids in Cereal Matrix

This protocol is a general guideline based on established methods.[1][6]

  • Sample Homogenization: Grind a representative portion of the cereal sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an acetonitrile (B52724)/water mixture (e.g., 80:20, v/v).[1] An extraction solvent of acetonitrile and ammonium (B1175870) carbonate buffer (84:16, v/v) has also been shown to be effective.[9]

    • If using an internal standard, add the appropriate amount to the tube.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable mobile phase-compatible solvent (e.g., methanol (B129727)/water, 50:50, v/v).[15]

    • Filter through a 0.22 µm filter into an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This is a general protocol that should be optimized based on the specific SPE cartridge used.

  • Sample Extraction: Extract the sample as described in steps 1 and 2 of the QuEChERS protocol (without the d-SPE step).

  • SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with a sequence of methanol followed by water.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte.

  • Elution: Elute the this compound from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute as described in the QuEChERS protocol.

Visualizations

MatrixEffect_Troubleshooting start Inaccurate Quantification or Poor Peak Shape for this compound check_peak Assess Peak Shape start->check_peak peak_ok Peak Shape Acceptable check_peak->peak_ok Yes peak_bad Poor Peak Shape (Tailing, Splitting) check_peak->peak_bad No check_matrix Evaluate Matrix Effects (Post-column infusion or Matrix Effect Calculation) peak_ok->check_matrix fix_peak Troubleshoot Chromatography: 1. Dilute Sample 2. Check/Wash/Replace Column 3. Optimize Mobile Phase peak_bad->fix_peak fix_peak->check_peak matrix_present Matrix Effect Confirmed (Suppression/Enhancement) check_matrix->matrix_present Yes no_matrix No Significant Matrix Effect check_matrix->no_matrix No implement_correction Implement Correction Strategy matrix_present->implement_correction improve_cleanup Improve Sample Cleanup matrix_present->improve_cleanup revalidate Re-validate Method no_matrix->revalidate correction_options Correction Options: 1. Stable Isotope Labeled IS (Best) 2. Matrix-Matched Calibration 3. Standard Addition implement_correction->correction_options correction_options->revalidate cleanup_options Cleanup Options: 1. QuEChERS 2. Solid-Phase Extraction (SPE) 3. Immunoaffinity Column (IAC) improve_cleanup->cleanup_options cleanup_options->revalidate end Accurate & Reproducible This compound Quantification revalidate->end

Caption: Troubleshooting workflow for LC-MS/MS analysis of this compound.

References

Technical Support Center: Ergosine Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving Ergosine for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural ergot alkaloid isolated from the fungus Epichloe typhina. It belongs to the ergopeptine class of ergoline (B1233604) derivatives, which are known for their complex structures and diverse biological activities. This compound interacts with various neurotransmitter receptors, particularly those for serotonin, dopamine, and adrenergic systems, influencing vascular tone and neurological functions.

Q2: In which solvents is this compound soluble?

Q3: How should I prepare a stock solution of this compound for my biological experiments?

Due to the lack of specific solubility data in common biological solvents, a systematic approach is recommended. A detailed experimental protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. This protocol outlines a method for determining an approximate solubility and preparing a stock solution in DMSO.

Q4: My this compound powder is not dissolving in my chosen solvent. What should I do?

If you are experiencing difficulty dissolving this compound, please refer to the "Troubleshooting Guide" below for a step-by-step approach to address this issue. Common solutions include gentle heating, vortexing, and sonication.

Q5: How stable is this compound in solution?

This compound is considered one of the more stable peptide ergot alkaloids. However, like other ergot alkaloids, it can undergo epimerization, especially in solution over time. To minimize degradation, it is crucial to store stock solutions at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is not dissolving in DMSO. Insufficient solvent volume for the amount of powder.Gradually increase the volume of DMSO while vortexing.
Low temperature of the solvent.Gently warm the solution to 37°C in a water bath. Caution: Do not overheat as it may degrade the compound.
The compound has precipitated out of solution.Try sonicating the solution for 5-10 minutes in a water bath sonicator.
Precipitation occurs when diluting the DMSO stock solution into aqueous media. The final concentration of this compound in the aqueous media exceeds its solubility limit.Lower the final concentration of this compound in your assay.
The percentage of DMSO in the final working solution is too low to maintain solubility.Ensure the final DMSO concentration in your assay is sufficient to keep this compound dissolved (typically ≤1%). If higher concentrations are needed, a vehicle control with the same DMSO concentration is essential.
The aqueous buffer has a pH that promotes precipitation.Check the pH of your buffer. Ergot alkaloids can be sensitive to pH changes.
Inconsistent experimental results. Degradation of this compound in the stock solution.Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage.
Inaccurate concentration of the stock solution.Ensure the this compound powder was accurately weighed and completely dissolved.

Data Presentation

Qualitative Solubility of this compound in Various Solvents
Solvent Solubility Description Reference
ChloroformVery readily soluble
AcetoneReadily soluble
Ethyl AcetateLess soluble
MethanolFairly to very sparingly soluble
BenzeneSparingly soluble
WaterAlmost insoluble

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 547.65 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 547.65 g/mol = 0.0054765 g = 5.48 mg

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 5.5 mg of this compound powder into the tube. Record the exact weight.

  • Dissolving the this compound:

    • Calculate the precise volume of DMSO needed based on the actual weight of this compound:

      • Volume (mL) = (Mass (mg) / 547.65 g/mol ) / 10 mmol/L * 1000 mL/L

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution for any undissolved particles.

    • If particles are present, gently warm the solution to 37°C for 5-10 minutes and vortex again.

    • If dissolution is still incomplete, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Sterilization and Storage:

    • If required for your application, sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Mandatory Visualizations

This compound Experimental Workflow

Ergosine_Workflow This compound Stock Preparation and Use Workflow cluster_prep Stock Solution Preparation cluster_use Biological Assay weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Aliquot store->thaw Use in Experiment dilute Dilute in Assay Medium thaw->dilute incubate Incubate with Cells/Target dilute->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in biological assays.

General Signaling Pathway for Ergot Alkaloids

Ergot alkaloids, including this compound, are known to interact with multiple receptor systems. The following diagram illustrates a generalized signaling pathway.

Ergot_Alkaloid_Signaling Generalized Ergot Alkaloid Signaling Pathways cluster_receptors Receptor Interaction cluster_effects Downstream Cellular Effects This compound This compound serotonin_r Serotonin Receptors (e.g., 5-HT1/2) This compound->serotonin_r dopamine_r Dopamine Receptors (e.g., D1/D2) This compound->dopamine_r adrenergic_r Adrenergic Receptors (e.g., α1/α2) This compound->adrenergic_r g_protein G-Protein Activation / Inhibition serotonin_r->g_protein dopamine_r->g_protein adrenergic_r->g_protein second_messenger Second Messenger Modulation (e.g., cAMP, IP3, DAG) g_protein->second_messenger cellular_response Physiological Response (e.g., Vasoconstriction, Neurotransmitter modulation) second_messenger->cellular_response

Caption: Generalized signaling pathways for ergot alkaloids like this compound.

Addressing low recovery of Ergosine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of Ergosine during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its extraction be challenging?

This compound is a natural ergot alkaloid, a type of mycotoxin produced by fungi of the Claviceps genus.[1][2] Its chemical structure, like other ergot alkaloids, contains a tetracyclic ergoline (B1233604) ring system, making it susceptible to degradation and transformation under various experimental conditions.[3][4][5] The primary challenges in achieving high recovery rates stem from its sensitivity to pH, temperature, and light, which can lead to degradation or epimerization—the conversion into its isomer, Ergosinine.[2][3] this compound is soluble in chloroform (B151607), fairly soluble in methanol (B129727) and acetone, but almost insoluble in water.[6]

Q2: I'm experiencing low recovery of this compound. What are the most common causes?

Low recovery is a frequent issue that can typically be attributed to one or more of the following factors:

  • Improper pH: The pH of the extraction medium is critical. This compound is a basic compound; incorrect pH will prevent its efficient partitioning into the desired solvent phase.[7][8][9]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent must be appropriate for the chemical form (neutral base or salt) of this compound you are targeting.[7]

  • Analyte Degradation: Exposure to harsh temperatures or light can degrade the this compound molecule.[2][10][11][12]

  • Epimerization: this compound can convert to its diastereomer, Ergosinine, particularly under certain pH and solvent conditions.[3] Analytical methods should ideally quantify both epimers to avoid underestimating the total alkaloid content.[5][13]

  • Emulsion Formation: During liquid-liquid extraction (LLE), the formation of a stable emulsion between the aqueous and organic layers can trap the analyte, leading to poor recovery.[8][14][15]

  • Matrix Effects: Complex sample matrices can interfere with the extraction process or the final analytical measurement, causing signal suppression in techniques like mass spectrometry.[13]

Q3: How does pH critically influence this compound extraction?

As a basic alkaloid, this compound's solubility is highly dependent on pH. The extraction strategy is based on controlling its ionization state:

  • In Acidic Conditions (pH < pKa): this compound becomes protonated, forming a salt. These salts are more polar and therefore more soluble in aqueous solutions.[9][16][17] This principle is used to transfer the alkaloid from an organic solvent into an acidic aqueous phase for cleanup.[16][17]

  • In Alkaline Conditions (pH > pKa): this compound exists in its neutral, free base form. This form is less polar and more soluble in organic solvents like chloroform, ethyl acetate, or dichloromethane.[18][19] To extract this compound from an aqueous sample into an organic solvent, the pH of the aqueous phase should be made alkaline.[8]

Q4: What are the most effective solvent systems for achieving high this compound recovery?

The choice of solvent is tied to the overall extraction strategy (acidic vs. alkaline). Studies have shown that certain solvent systems yield significantly higher recoveries.[3][13]

Extraction StrategyRecommended Solvent SystemRationale & Key Points
Buffered Neutral/Alkaline Acetonitrile (B52724) / Ammonium (B1175870) Carbonate Buffer (e.g., 84:16 v/v)This system has been shown to provide significantly higher recoveries for a range of ergot alkaloids.[3][13] It is often used in modern QuEChERS-type methods.[20]
Alkaline LLE Toluene (B28343)/Ethanol (B145695)A mixture of toluene with 10-20% ethanol is effective for primary extraction from solid matrices.[16][17]
Dichloromethane, Ethyl AcetateUsed in combination with an alkaline aqueous phase (e.g., adjusted with ammonium hydroxide) to extract the neutral this compound base.[3][18][19]
Acidic LLE Methanol / Dilute Phosphoric Acid (e.g., 40:60 v/v, pH ~2.2)This system extracts this compound as a salt. It is often followed by a cleanup step using Strong Cation-Exchange (SCX) Solid-Phase Extraction (SPE).[9]
2-Propanol / Lactic AcidAn alternative acidic system used for extracting ergot alkaloids from plant material.[10][18]

Q5: My chromatogram shows two distinct peaks where I expect one for this compound. What is happening?

You are likely observing epimerization. Ergot alkaloids exist as pairs of epimers (diastereomers) that can convert into one another.[3]

  • This compound: The biologically active C-8 R-epimer.

  • Ergosinine: The less active C-8 S-epimer.

This conversion is reversible and influenced by solvent, pH, and temperature.[2][3][5] Acidic solutions tend to favor the conversion of the '-inine' form back to the '-ine' form, while alkaline conditions can promote the opposite reaction.[3] For accurate quantification, it is essential to have a chromatographic method that separates both epimers and to sum their concentrations.[13][20][21]

Q6: What practical steps can I take to prevent this compound degradation during my experiment?

Minimizing degradation is crucial for accurate results.

  • Protect from Light: Conduct all extraction steps in amber glassware or vessels wrapped in aluminum foil.[2][10]

  • Control Temperature: Avoid high temperatures during extraction and solvent evaporation steps.[2] If possible, perform extractions at a controlled ambient temperature. Storing extracts at -20°C or lower can minimize epimerization.[2]

  • Work Efficiently: Minimize the time between extraction and analysis, as prolonged exposure to certain conditions can promote degradation or epimerization.[3]

  • Use Appropriate pH: Be mindful that both strongly acidic and alkaline conditions can promote epimerization, though they are necessary for extraction.[3] Buffered systems may offer greater stability.

Troubleshooting Guides

Problem: Significantly Low or No Recovery

Symptom: The this compound peak in your final chromatogram is absent or significantly smaller than expected.

Possible Cause Recommended Solution
Incorrect pH of Aqueous Phase Use a calibrated pH meter to verify the pH of your aqueous sample before partitioning. For extracting the neutral base into an organic solvent, ensure the pH is alkaline. For extracting the salt into an aqueous phase, ensure the pH is acidic.[7][8]
Inappropriate Solvent Choice Ensure your organic solvent's polarity is suitable for the target form of this compound. If recovery remains low, consider switching to a different system, such as an acetonitrile/ammonium carbonate mixture.[3][13][14]
Analyte Degradation Repeat the extraction, ensuring the sample and all extracts are protected from direct light and excessive heat at all stages.[2][10]
Incomplete Phase Transfer Increase the vigor or duration of mixing to maximize the surface area between the two liquid phases. Be cautious not to induce emulsion. Alternatively, perform multiple extractions with smaller volumes of the extracting solvent.[7]
Adsorption to Labware Ergot alkaloids can adsorb to active sites on glass surfaces. Consider using silanized glassware for your extraction and sample vials.
Problem: Emulsion Formation During Liquid-Liquid Extraction (LLE)

Symptom: A persistent, cloudy third layer forms between the organic and aqueous phases, making a clean separation impossible. This is common with samples high in fats or lipids.[15]

Possible Cause Recommended Solution
Vigorous Agitation Instead of vigorous shaking, use gentle, repeated inversion of the separatory funnel to mix the phases. This reduces the mechanical energy that creates emulsions.[15]
Surfactant-like Compounds in Matrix Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous phase. This increases the ionic strength of the aqueous layer, disrupting the emulsion and forcing better separation.[14][15]
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can physically break the emulsion.
Solvent System Properties Temperature Change: Gently warming or cooling the separatory funnel can sometimes alter solvent properties enough to break the emulsion.[14]
Solvent Addition: Adding a small amount of a different organic solvent (e.g., methanol) can alter the polarity and help dissolve the emulsifying agents.[15]

Experimental Protocols

Protocol 1: Alkaline Liquid-Liquid Extraction (LLE) with Acid Back-Extraction

This protocol is a classic method for isolating alkaloids from a complex mixture by manipulating their solubility based on pH.

  • Sample Preparation: Homogenize the solid sample (e.g., ground cereal, fungal culture). If the sample is liquid, proceed to step 2.

  • Initial Alkaline Extraction:

    • Suspend the homogenized sample in an appropriate organic solvent (e.g., a mixture of toluene and 10-20% ethanol).[16][17]

    • Alkalinize the mixture by adding an aqueous base (e.g., ammonium hydroxide (B78521) or sodium hydroxide solution) to raise the pH above 8.[3][19] This converts this compound salts to their free base form.

    • Mix thoroughly for an adequate period to ensure complete extraction into the organic phase.

    • Separate the organic phase from the aqueous and solid material via filtration or centrifugation.

  • Acid Back-Extraction (Cleanup):

    • Transfer the organic extract containing this compound to a separatory funnel.

    • Add an acidic aqueous solution (e.g., 0.5 M hydrochloric acid).[3]

    • Mix thoroughly. The basic this compound will react with the acid to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities (like oils and lipids) in the organic layer.[16][17]

    • Carefully separate and collect the lower aqueous layer. Repeat the extraction of the organic layer to ensure full recovery.

  • Final Extraction:

    • Combine the acidic aqueous extracts in a clean separatory funnel.

    • Slowly add a base (e.g., ammonium hydroxide) to raise the pH above 8, converting the this compound salt back to its free base.[3]

    • Add a clean, water-immiscible organic solvent (e.g., chloroform or ethyl acetate).[6][19]

    • Mix thoroughly to extract the neutral this compound base into the organic phase.

    • Collect the organic layer.

  • Concentration: Evaporate the organic solvent under reduced pressure and controlled temperature to yield the purified this compound extract, which can then be reconstituted for analysis.

Protocol 2: Extraction with Acetonitrile/Buffer & d-SPE Cleanup (QuEChERS-type)

This modern protocol is efficient and widely used for analyzing ergot alkaloids in food and feed matrices.[13][20][22]

  • Sample Preparation: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an extraction solvent mixture of acetonitrile and 0.02% aqueous ammonium carbonate solution (84:16 v/v).[20]

    • Vortex or shake vigorously for 20-30 minutes.

  • Salting Out & Phase Separation:

    • Add QuEChERS salts, typically a mixture of magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). This aids in separating the acetonitrile layer from the aqueous residue.[18]

    • Vortex immediately for 1 minute.

    • Centrifuge at >4000 rpm for 10 minutes to achieve a clean separation.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a portion of the upper acetonitrile supernatant (e.g., 5-10 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent. For ergot alkaloids, this is often C18.[23]

    • The sorbent helps remove interfering matrix components like fats and pigments.

    • Vortex for 1 minute, then centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Carefully collect the cleaned supernatant.

    • Evaporate the solvent to dryness using a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for your analytical instrument (e.g., HPLC-MS/MS or HPLC-FLD).[20][21]

Visualizations

G cluster_workflow This compound Extraction & Analysis Workflow prep Sample Homogenization extract Solvent Extraction (Alkaline or Buffered) prep->extract phase_sep Phase Separation (Centrifugation / LLE) extract->phase_sep cleanup Extract Cleanup (d-SPE / LLE Back-Extraction) phase_sep->cleanup evap Solvent Evaporation & Reconstitution cleanup->evap analysis Instrumental Analysis (LC-MS/MS or HPLC-FLD) evap->analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

G start Low this compound Recovery Observed q_emulsion Was an emulsion formed during LLE? start->q_emulsion solve_emulsion Troubleshoot Emulsion: - Add Salt (NaCl) - Centrifuge - Use gentle mixing q_emulsion->solve_emulsion  Yes q_ph Was pH of aqueous phase verified & correct? q_emulsion->q_ph No solve_emulsion->q_ph solve_ph Adjust pH: - Alkaline for organic extraction - Acidic for aqueous extraction q_ph->solve_ph  No q_solvent Is the solvent system optimal? q_ph->q_solvent Yes end_node Re-run experiment with optimized parameters solve_ph->end_node solve_solvent Change Solvent System: - Consider ACN/Buffer - Match solvent to pH strategy q_solvent->solve_solvent  No q_degradation Were samples protected from light and heat? q_solvent->q_degradation Yes solve_solvent->end_node solve_degradation Prevent Degradation: - Use amber vials - Control temperature - Check for epimers q_degradation->solve_degradation  No q_degradation->end_node Yes solve_degradation->end_node

Caption: A decision tree for troubleshooting low this compound recovery.

G This compound This compound (C-8 R-epimer, active form) ergosinine Ergosinine (C-8 S-epimer, less active) This compound->ergosinine Alkaline conditions Acidic conditions

References

Technical Support Center: Purity Assessment of Commercial Ergosine Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the purity assessment of commercial ergosine standards. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common impurities?

This compound is a peptide ergot alkaloid produced by fungi of the Claviceps genus.[1] Like other ergopeptines, it exists as a pair of epimers, which are isomers that differ in configuration at the C-8 position of the ergoline (B1233604) ring.[2][3] The primary "impurity" or related substance found in commercial this compound standards is its C-8 S-isomer, known as ergosinine.[4][5][6][7] Degradation products formed under adverse storage or experimental conditions can also be present.

Q2: What are the typical purity levels for commercial this compound standards?

While many ergot alkaloid standards have purity levels above 98%, studies have shown that this compound and its epimer can have slightly lower purity. For example, one assessment found the purity of an this compound standard to be 96% and its corresponding epimer, ergosinine, to be 95%.[4][5][6][7] It is crucial to verify the purity of each new batch of standard.

Q3: How does epimerization affect purity assessment?

Epimerization is the interconversion between the C-8-R isomer (-ine form, e.g., this compound) and the C-8-S isomer (-inine form, e.g., ergosinine).[3] This process can be influenced by factors such as solvent, temperature, and pH.[8] this compound has shown a high degree of epimerization (up to 43% after 6 weeks at 20°C in certain solvents).[7][8] Since the two epimers have different biological activities, it is essential to separate and quantify both forms to accurately assess the purity and potency of the standard.[3][9]

Q4: How stable is this compound in different solvents and storage conditions?

This compound is relatively stable to heat compared to other ergot alkaloids like ergocristine (B1195469) or ergocornine.[10][11] However, its stability is highly dependent on the solvent and storage temperature.[8]

  • Temperature: Long-term storage at room temperature is not recommended as it promotes epimerization.[7][8] For storage in acetonitrile, a common HPLC solvent, temperatures of -20°C or below are advised.[8]

  • Solvents: Chloroform has been shown to be a good solvent for long-term storage, showing minimal epimerization even at 20°C.[8] In contrast, methanol/dichloromethane mixtures can promote significant epimerization.[8]

  • Extracts: When working with sample extracts, it is recommended to prepare and analyze them on the same day or store them at temperatures below ambient.[5][6]

Purity Data for Commercial Ergot Alkaloid Standards

The following table summarizes purity data for several ergot alkaloid standards as reported in the literature.

Ergot AlkaloidReported Purity (%)
Ergometrine>98%
Ergotamine>98%
This compound 96%
Ergosinine 95%
Ergocristine>98%
Ergocristinine94%
Ergocryptine>98%
Ergocornine>98%
(Data sourced from studies utilizing LC-DAD-ESI-TOF-MS analysis).[4][5][6][7]

Troubleshooting Guide

Problem: I see an unexpected peak eluting close to my main this compound peak in the HPLC chromatogram.

  • Possible Cause: This is very likely the this compound epimer, ergosinine. Epimers often have very similar retention times but can be separated with an optimized HPLC method.

  • Solution:

    • Confirm Identity: Use mass spectrometry (LC-MS) to check the mass-to-charge ratio (m/z) of the unexpected peak. Epimers have identical masses.[12]

    • Optimize Separation: Improve chromatographic resolution by adjusting the mobile phase composition, gradient slope, or column temperature. Using an alkaline mobile phase (e.g., with ammonium (B1175870) carbonate) can improve peak shape and maintain epimer stability during the run.[9][13]

    • Check Standard Age: Review the age and storage conditions of your standard. Improper storage can accelerate epimerization.[8]

Problem: The peak area of my this compound standard is decreasing in subsequent injections, while the area of an adjacent peak is increasing.

  • Possible Cause: Epimerization is occurring in your prepared solution within the autosampler.

  • Solution:

    • Control Temperature: Set the autosampler temperature to a low temperature, such as 4°C, to minimize epimerization during the analytical sequence.[14]

    • Limit Sequence Time: Analyze samples promptly after preparation and limit the total run time of the sequence to minimize the time the standard sits (B43327) in the autosampler.[14]

    • Solvent Choice: Ensure the sample is dissolved in a suitable solvent. For HPLC analysis, dissolving the standard in the initial mobile phase composition is often best practice.[9]

Problem: My quantitative results are inconsistent and not reproducible.

  • Possible Cause: This can stem from standard instability, instrument issues, or problems with the sample matrix.

  • Solution:

    • Check Standard Stability: Prepare fresh standards daily. If using a stock solution, verify its stability over your experimental timeframe.[15]

    • System Suitability: Before running samples, perform a system suitability test by injecting a standard multiple times to check for consistency in retention time, peak area, and peak shape.

    • Address Matrix Effects (LC-MS): If analyzing this compound in complex matrices (e.g., food, feed), matrix effects can cause signal suppression or enhancement.[14] Use matrix-matched calibration curves or a stable isotope-labeled internal standard to compensate for these effects.

Visualized Workflows and Relationships

experimental_workflow cluster_prep Standard Preparation & Initial Checks cluster_analysis Analytical Methods cluster_eval Data Evaluation & Decision receive Receive New this compound Standard prep_stock Prepare Stock Solution in Acetonitrile receive->prep_stock prep_work Prepare Working Standard in Mobile Phase prep_stock->prep_work hplc_uv HPLC-UV/FLD Analysis for Routine Purity prep_work->hplc_uv qnmr qNMR for Absolute Purity (if required) prep_work->qnmr lcms LC-MS/MS for Impurity Identification hplc_uv->lcms If unknown peaks are detected eval Evaluate Data: - Peak Purity - % Area of Impurities - Epimer Ratio hplc_uv->eval lcms->eval qnmr->eval decision Purity Meets Specification? (e.g., >95%) eval->decision accept Accept Standard for Use decision->accept Yes reject Reject or Re-evaluate Standard decision->reject No

Caption: Workflow for the purity assessment of a new commercial this compound standard.

troubleshooting_flowchart start Unexpected Peak in This compound Chromatogram q1 Does it have the same mass as this compound (LC-MS)? start->q1 a1_yes Likely the Epimer (Ergosinine) q1->a1_yes Yes a1_no Potential Degradation Product or Contaminant q1->a1_no No q2 Does the peak grow over time in the autosampler? a1_yes->q2 a2_yes Confirms On-going Epimerization. Lower autosampler temp. a2_no Impurity was likely present in the original solid standard.

Caption: Troubleshooting flowchart for identifying unexpected peaks during HPLC analysis.

epimerization This compound This compound C-8 (R)-isomer ergosinine Ergosinine C-8 (S)-isomer This compound->ergosinine Epimerization label_node Promoted by: - Heat - Protic Solvents - Alkaline/Acidic Conditions

Caption: The reversible epimerization relationship between this compound and ergosinine.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV/FLD

This method is suitable for determining the relative purity of this compound and quantifying its epimer, ergosinine.

  • Standard Preparation:

    • Accurately weigh the this compound standard.

    • Prepare a stock solution (e.g., 100 µg/mL) in acetonitrile. Store this stock at -20°C or below.[8]

    • From the stock, prepare working standards by diluting with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm). An alkaline-stable column is recommended.[13]

    • Mobile Phase A: 5 mM Ammonium Carbonate in Water (pH adjusted to ~9-10).[9][13]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start at 20-30% B and increase to 80-90% B over 15-20 minutes. Optimize to achieve baseline separation of this compound and ergosinine.

    • Flow Rate: 0.8 - 1.0 mL/min.[15]

    • Column Temperature: 25°C.[15]

    • Injection Volume: 10 - 20 µL.

    • Detection:

      • Fluorescence (FLD): Excitation at 250 nm, Emission at 425 nm.[15]

      • UV/DAD: Monitor at ~310-320 nm.

  • Data Analysis:

    • Integrate the peak areas for this compound, ergosinine, and any other impurities.

    • Calculate the purity using the area percent method: Purity (%) = (Area_this compound / Total_Area_All_Peaks) * 100.

Protocol 2: Impurity Identification by LC-MS/MS

This protocol is used to confirm the identity of impurities, especially when their identity cannot be determined by HPLC alone.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1.

  • LC-MS/MS Conditions:

    • LC System: Use the same or similar LC conditions as in Protocol 1 to ensure comparable chromatography.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap).

    • Ionization Mode: Electrospray Ionization Positive (ESI+).[4][14]

    • MS Method:

      • Full Scan: Acquire full scan data to detect all ionizable compounds and their m/z values. The protonated molecular ion for this compound/ergosinine is expected at m/z 548.6.

      • Tandem MS (MS/MS): Perform product ion scans on the parent ion (m/z 548.6) to obtain fragmentation patterns. These patterns can help confirm the ergot alkaloid structure.[9]

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z of this compound and potential impurities.

    • Confirm that the mass of the main impurity peak corresponds to that of this compound, which strongly suggests it is the epimer.

    • Compare fragmentation patterns of unknown peaks to literature or reference spectra to identify degradation products.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a standard without needing a specific reference standard for the analyte itself.[16][17][18]

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound standard (e.g., 5-10 mg).

    • Accurately weigh a specific amount of a certified internal standard (IS) with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have resonances that do not overlap with the analyte.

    • Dissolve both the this compound and the IS in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard quantitative 1H NMR experiment (e.g., using a 30° or 90° pulse with a long relaxation delay, T1, of at least 5 times the longest T1 of any proton being quantified).

    • Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following equation: Purity_this compound (%) = (I_this compound / I_IS) * (N_IS / N_this compound) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * Purity_IS Where:

      • I = Integral area of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • Purity_IS = Purity of the internal standard

References

Technical Support Center: Optimizing Chromatographic Separation of Ergosine and Other Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of ergosine and other mycotoxins.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and other mycotoxins, offering systematic solutions to resolve them.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue in the analysis of basic compounds like ergot alkaloids, often caused by secondary interactions with the stationary phase.[1][2] Peak fronting can occur due to column overload or an inappropriate solvent for sample dissolution.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute sample and reinject. check_overload->dilute_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Peak Shape Improved dilute_sample->end dissolve_in_mp Dissolve sample in mobile phase. check_solvent->dissolve_in_mp Yes check_ph Is the mobile phase pH appropriate? check_solvent->check_ph No dissolve_in_mp->end adjust_ph Adjust mobile phase pH. (e.g., add formic acid or use a buffer) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end clean_column Clean or replace the column. check_column->clean_column Yes check_column->end No clean_column->end

Caption: Troubleshooting workflow for poor peak shape.

Problem: Low Signal Intensity or Sensitivity

Low sensitivity can be a significant hurdle, especially when dealing with trace levels of mycotoxins in complex matrices.

Troubleshooting Steps:

  • Optimize Mass Spectrometry (MS) Parameters: Ensure that the MS parameters, including ionization source settings (e.g., capillary voltage, gas flows, and temperatures), are optimized for this compound and other target mycotoxins.[3]

  • Sample Preparation and Cleanup: Inadequate cleanup can lead to ion suppression in the MS source.[4] Consider using a more effective sample cleanup technique like immunoaffinity columns or optimizing the dispersive solid-phase extraction (dSPE) step in a QuEChERS protocol.[5][6]

  • Mobile Phase Composition: The choice of mobile phase can influence ionization efficiency. For LC-ESI-MS/MS, mobile phases containing volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are generally preferred.[7]

  • Injection Volume: Increasing the injection volume can enhance the signal, but be mindful of potential peak shape distortion and column overload.

Problem: Matrix Effects (Ion Suppression or Enhancement)

Matrix effects are a major challenge in LC-MS/MS analysis of mycotoxins, leading to inaccurate quantification.[4][8][9][10]

Mitigation Strategies:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS is the most effective way to compensate for matrix effects, as they co-elute with the analyte and experience similar ionization suppression or enhancement.[4][11]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the target analytes can help to compensate for matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components that cause ion suppression, though this may compromise the limit of detection.[12]

  • Effective Sample Cleanup: As mentioned for low sensitivity, a thorough sample cleanup is crucial to remove interfering matrix components.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for analyzing this compound in cereal matrices?

A1: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and recommended for the extraction of ergot alkaloids, including this compound, from cereal-based products.[3][13][14] This typically involves an extraction with an acidified organic solvent (e.g., acetonitrile (B52724) with formic acid) followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like C18 and primary secondary amine (PSA).[7]

Q2: Which type of HPLC/UHPLC column is best suited for the separation of this compound and its epimers from other mycotoxins?

A2: Reversed-phase columns are the standard for ergot alkaloid analysis. C18 columns are commonly used and have demonstrated good performance.[15] For improved separation of complex mixtures of mycotoxins, including the epimers of ergot alkaloids, columns with different selectivities, such as Biphenyl or Phenyl-Hexyl phases, can also be effective.[10]

Q3: What are the typical mobile phase compositions for the separation of this compound?

A3: For reversed-phase chromatography of ergot alkaloids, a gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol) is typically employed. The addition of an acid, such as formic acid (0.1%), or a buffer, like ammonium formate or ammonium carbonate, to the mobile phase is crucial for achieving good peak shape and resolution, especially for the basic ergot alkaloids.[16][17] Alkaline mobile phases are also used to maintain the stability of both the "-ine" and "-inine" epimers.[16][17]

Q4: How can I resolve the co-elution of this compound with its epimer, ergosinine?

A4: Achieving baseline separation of ergot alkaloid epimers can be challenging. Optimization of the chromatographic conditions is key. This includes:

  • Gradient Optimization: A shallow gradient elution program can improve the resolution between closely eluting peaks.

  • Column Chemistry: Experimenting with different stationary phases (e.g., C18, Biphenyl) can alter the selectivity and improve separation.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can influence the retention and separation of the epimers.[16]

  • Temperature: Optimizing the column temperature can also impact selectivity.

Q5: What internal standards are recommended for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound).[11] However, the commercial availability of such standards for all ergot alkaloids can be limited.[17][18] In their absence, a structurally similar compound that is not present in the sample can be used, but it may not fully compensate for matrix effects. Deuterated lysergic acid diethylamide (LSD-D3) has been used as an internal standard in some studies for the analysis of ergot alkaloids.[19]

Data Presentation

Table 1: Comparison of LC-MS/MS Parameters for Ergot Alkaloid Analysis

ParameterMethod 1Method 2Method 3
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)Biphenyl (e.g., 2.1 x 100 mm, 2.7 µm)Phenyl-Hexyl (e.g., 2.1 x 150 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid10 mM Ammonium Formate in Water5 mM Ammonium Carbonate in Water
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanolAcetonitrile
Flow Rate 0.3 mL/min0.4 mL/min0.5 mL/min
Gradient Program 5-95% B in 10 min10-90% B in 15 min20-80% B in 12 min
Ionization Mode ESI PositiveESI PositiveESI Positive
Reference [7][10][15]

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for this compound in Cereals

This protocol is adapted from established methods for mycotoxin analysis in cereal matrices.[3][7][14]

Workflow Diagram:

G cluster_1 QuEChERS Sample Preparation Workflow start Homogenized Cereal Sample (5g) add_solvent Add 10 mL of Acetonitrile with 1% Formic Acid start->add_solvent vortex Vortex for 1 min add_solvent->vortex add_salts Add QuEChERS salts (e.g., MgSO₄, NaCl) vortex->add_salts shake Shake vigorously for 1 min add_salts->shake centrifuge1 Centrifuge (e.g., 5000 rpm for 5 min) shake->centrifuge1 collect_supernatant Collect supernatant centrifuge1->collect_supernatant dspe_cleanup dSPE Cleanup: Add supernatant to a tube with C18 and PSA sorbents collect_supernatant->dspe_cleanup vortex2 Vortex for 30 sec dspe_cleanup->vortex2 centrifuge2 Centrifuge (e.g., 5000 rpm for 5 min) vortex2->centrifuge2 filter Filter the final extract through a 0.22 µm filter centrifuge2->filter end Ready for LC-MS/MS Analysis filter->end

Caption: QuEChERS workflow for mycotoxin extraction.

Methodology:

  • Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake the tube vigorously for 1 minute.

  • Centrifuge the sample at 5000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a new tube containing dSPE sorbents (e.g., 150 mg C18 and 50 mg PSA).

  • Vortex for 30 seconds and then centrifuge at 5000 rpm for 5 minutes.

  • Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: UHPLC-MS/MS Analysis of this compound and Other Mycotoxins

This protocol provides a general framework for the instrumental analysis. Specific parameters should be optimized for the instrument and column used.

Methodology:

  • LC System: A UHPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for each mycotoxin should be determined by direct infusion of standards.

References

Validation & Comparative

A Comparative Analysis of the Vasoconstrictive Effects of Ergosine and Ergotamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasoconstrictive properties of two prominent ergot alkaloids: ergosine and ergotamine. The information presented is collated from in vitro experimental data to assist researchers in understanding the relative potencies and mechanisms of action of these compounds.

Quantitative Comparison of Vasoconstrictive Effects

The following table summarizes the vasoconstrictive effects of this compound and ergotamine on bovine vasculature as determined by in vitro bioassays. Direct comparison is facilitated by studies that have evaluated multiple ergot alkaloids under similar experimental conditions.

AlkaloidVessel TypeMaximum Contractile Response (% of KCI response)Reference
This compound Bovine Mesenteric ArterySmaller contractile response than E- steers[1]
Bovine Mesenteric VeinSmaller contractile response than E- steers[1]
Ergotamine Bovine Mesenteric ArterySmaller contractile response than E- steers[1]
Bovine Mesenteric VeinSmaller contractile response than E- steers[1]
Bovine Lateral Saphenous VeinInitial contractile response at 1 x 10⁻⁸ M (5.6 ± 1.1% of norepinephrine (B1679862) response)[2]
Maximum contractile response of 43.7 ± 7.1% at 1 x 10⁻⁵ M (relative to norepinephrine)[2]

Experimental Protocols

The data presented above is primarily derived from in vitro isolated tissue bath experiments. A representative methodology is detailed below, based on the protocol described by Klotz et al. (2007) for evaluating the vasoconstrictive potential of ergot alkaloids on bovine lateral saphenous veins[2].

Isolated Bovine Lateral Saphenous Vein Bioassay
  • Tissue Collection and Preparation:

    • Segments of the cranial branch of the lateral saphenous vein are collected from healthy cattle at an abattoir.

    • Veins are immediately placed in a modified Krebs-Henseleit buffer on ice for transport to the laboratory.

    • The veins are carefully dissected to remove excess connective and adipose tissue.

    • The cleaned vein segments are sliced into 2- to 3-mm cross-sections.

  • Myograph Setup and Equilibration:

    • The venous cross-sections are suspended in a multi-myograph chamber containing 5 mL of a modified Krebs-Henseleit buffer.

    • The buffer is continuously oxygenated with 95% O₂ and 5% CO₂ and maintained at a pH of 7.4 and a temperature of 37°C.

    • The tissue is allowed to equilibrate at a tension of 1 gram for 90 minutes.

  • Reference Compound and Normalization:

    • Following equilibration, a reference dose of a potent vasoconstrictor, such as potassium chloride (KCl) or norepinephrine, is added to the chamber to establish the maximum contractile capacity of the tissue.

    • The contractile response to the reference compound is used to normalize the responses to the experimental ergot alkaloids.

  • Cumulative Dose-Response Curve Generation:

    • After the reference response, the tissue is washed with fresh buffer and allowed to return to baseline tension.

    • Increasing concentrations of the ergot alkaloid (this compound or ergotamine) are added to the chamber in a cumulative fashion, typically at 15-minute intervals.

    • The contractile force generated by the tissue is recorded after each addition.

  • Data Analysis:

    • The contractile response at each concentration is expressed as a percentage of the maximal response to the reference compound.

    • Dose-response curves are plotted, and key parameters such as the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximal contractile response) are calculated.

Signaling Pathways and Mechanisms of Action

Ergot alkaloid-induced vasoconstriction is a complex process mediated by the interaction of these compounds with multiple receptor systems on vascular smooth muscle cells. The primary signaling pathways involved are:

  • Serotonergic (5-HT) Receptors: Ergot alkaloids, including ergotamine, are known to act as agonists or partial agonists at various serotonin (B10506) receptor subtypes, particularly the 5-HT₁B, 5-HT₁D, and 5-HT₂A receptors. Activation of these receptors on vascular smooth muscle leads to a contractile response[3].

  • Adrenergic Receptors: Ergot alkaloids also interact with α-adrenergic receptors. Their activity can be agonistic or antagonistic depending on the specific alkaloid and receptor subtype. Stimulation of α₁-adrenergic receptors is a key mechanism for vasoconstriction.

The sustained nature of ergot alkaloid-induced vasoconstriction is a notable characteristic. This prolonged effect is thought to be due to a slow dissociation of the alkaloids from their receptor binding sites[4].

Diagrams of Signaling Pathways and Experimental Workflow

Ergot_Alkaloid_Vasoconstriction_Pathway This compound This compound Receptors Serotonergic (5-HT) & Adrenergic (α) Receptors This compound->Receptors Ergotamine Ergotamine Ergotamine->Receptors G_Protein G-Protein Activation Receptors->G_Protein Binding PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3_DAG->Ca_Release Ca_Influx Ca²⁺ Influx through Membrane Channels IP3_DAG->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction Phosphorylation of Myosin Light Chains

Caption: Signaling pathway for ergot alkaloid-induced vasoconstriction.

Experimental_Workflow Tissue_Collection 1. Tissue Collection (Bovine Lateral Saphenous Vein) Preparation 2. Vein Preparation (Cleaning & Slicing) Tissue_Collection->Preparation Myograph_Setup 3. Myograph Mounting & Equilibration Preparation->Myograph_Setup Reference_Compound 4. Add Reference Compound (e.g., KCI) Myograph_Setup->Reference_Compound Washout 5. Washout & Return to Baseline Reference_Compound->Washout Dose_Response 6. Cumulative Addition of This compound or Ergotamine Washout->Dose_Response Data_Acquisition 7. Record Contractile Force Dose_Response->Data_Acquisition Analysis 8. Data Analysis (Normalize to Reference, Calculate EC₅₀ & Emax) Data_Acquisition->Analysis

Caption: Experimental workflow for in vitro vasoconstriction bioassay.

References

Unveiling the Cellular Battlefield: A Comparative Guide to the Cytotoxicity of Ergosine and Other Ergopeptines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of ergopeptine alkaloids is crucial for assessing their therapeutic potential and toxicological risks. This guide provides an objective comparison of the cytotoxic effects of ergosine and other major ergopeptines, supported by experimental data and detailed methodologies.

Ergopeptines, a class of complex alkaloids produced by fungi of the genus Claviceps, are known for their diverse pharmacological activities. While some have been harnessed for therapeutic purposes, their inherent cytotoxicity necessitates a thorough evaluation. This guide focuses on the comparative cytotoxicity of six major ergopeptines: this compound, ergotamine, ergocristine (B1195469), ergocornine, ergocryptine, and the lysergic acid amide, ergometrine.

Comparative Cytotoxicity Data

A key study by Mulac and Humpf (2011) provides a foundational comparison of the cytotoxic effects of these six ergot alkaloids on human primary cells, specifically renal proximal tubule epithelial cells (RPTEC) and normal human astrocytes (NHA). The study revealed that the peptide-based ergot alkaloids exhibit varying degrees of cytotoxicity, with ergocristine emerging as the most potent. In contrast, ergometrine, a simpler lysergic acid amide, demonstrated no significant cytotoxic effects in the tested cell lines.[1]

The cytotoxic potential was primarily attributed to the induction of apoptosis, a form of programmed cell death. The following table summarizes the key findings, highlighting the concentration at which apoptosis is initiated.

Ergot AlkaloidCell LineCytotoxic EffectEffective Concentration
Ergocristine RPTECApoptosis Induction1 µM[1]
Ergotamine RPTEC & NHAWeak Cytotoxic Effect> 10 µM (approx. 70-80% cell viability)
This compound RPTEC & NHACytotoxic EffectData indicates cytotoxicity, specific IC50 not detailed in abstract
Ergocornine RPTEC & NHACytotoxic EffectData indicates cytotoxicity, specific IC50 not detailed in abstract
Ergocryptine RPTEC & NHACytotoxic EffectData indicates cytotoxicity, specific IC50 not detailed in abstract
Ergometrine RPTEC & NHANo EffectNot cytotoxic in the tested range

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, understanding the underlying experimental methodologies is paramount. The following protocols are based on the methods employed in the comparative studies of ergopeptine cytotoxicity.

Cell Culture and Treatment

Human primary cells, such as Renal Proximal Tubule Epithelial Cells (RPTEC) and Normal Human Astrocytes (NHA), are cultured under standard conditions (37°C, 5% CO2) in appropriate growth media. For cytotoxicity experiments, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the ergopeptine alkaloids (e.g., this compound, ergotamine, ergocristine, etc.) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays

To quantify the cytotoxic effects, a combination of assays targeting different cellular endpoints is often employed:

  • Lactate Dehydrogenase (LDH) Assay for Necrosis: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of necrosis. The amount of LDH released is proportional to the number of necrotic cells.

  • Caspase-3 Activation Assay for Apoptosis: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a critical step in the induction of programmed cell death. Fluorometric or colorimetric assays are used to measure the activity of caspase-3 in cell lysates, providing a quantitative measure of apoptosis.[1]

  • DNA Condensation and Fragmentation Analysis: Apoptosis is characterized by distinct morphological changes in the nucleus, including chromatin condensation and DNA fragmentation. These changes can be visualized using fluorescent DNA-binding dyes like Hoechst 33342 or DAPI, followed by fluorescence microscopy.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative cytotoxicity assessment of ergopeptines.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis cell_culture Culture of Human Primary Cells (RPTEC/NHA) seeding Seeding cells in multi-well plates cell_culture->seeding treatment Incubation with Ergopeptines (this compound, etc.) at various concentrations seeding->treatment ldh_assay LDH Assay (Necrosis) treatment->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay dna_analysis DNA Staining (Apoptosis Morphology) treatment->dna_analysis data_analysis Quantification and Comparison of Cytotoxicity ldh_assay->data_analysis caspase_assay->data_analysis dna_analysis->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination

Comparative cytotoxicity testing workflow.

Signaling Pathways in Ergopeptine-Induced Apoptosis

The cytotoxic effects of ergopeptines, particularly the more potent compounds like ergocristine, are mediated through the induction of apoptosis. While the complete signaling cascade is still under investigation, the activation of caspase-3 is a confirmed downstream event.[1] This suggests the involvement of one of the major apoptotic pathways: the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3.

The following diagram illustrates the general principle of the main apoptosis signaling pathways that are likely involved in ergopeptine-induced cell death.

G cluster_0 Apoptosis Induction cluster_1 Apoptotic Pathways cluster_2 Caspase Cascade cluster_3 Cellular Response ergopeptines Ergopeptines (e.g., Ergocristine) intrinsic Intrinsic Pathway (Mitochondrial) ergopeptines->intrinsic extrinsic Extrinsic Pathway (Death Receptor) ergopeptines->extrinsic initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) intrinsic->initiator_caspases extrinsic->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis

General overview of apoptosis signaling pathways.

Further research is required to elucidate the specific upstream targets and signaling molecules that are modulated by this compound and other ergopeptines to trigger the apoptotic cascade. This will provide a more complete picture of their mechanism of action and inform their potential therapeutic applications or toxicological risk assessment.

References

A Comparative Guide to the Validation of an Analytical Method for Ergosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Ergosine, aligning with the stringent guidelines set forth by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, ensuring the reliability, accuracy, and precision of the analytical data.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of pharmaceutical products containing this compound.

Comparison of Analytical Methods

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the two most prevalent techniques for the analysis of ergot alkaloids like this compound.[16][17][18][19] The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-FLD Separation based on polarity, detection based on native fluorescence of this compound.Cost-effective, robust, and widely available.Lower sensitivity and selectivity compared to LC-MS/MS, potential for matrix interference.[16][17]
LC-MS/MS Separation based on polarity, detection based on mass-to-charge ratio of fragmented ions.High sensitivity, high selectivity, and specificity, enabling analysis in complex matrices.[18][19][20][21]Higher equipment and operational costs, requires more specialized expertise.

Validation Parameters and Acceptance Criteria

The following tables summarize the key validation parameters and typical acceptance criteria as stipulated by EMA and FDA guidelines.[1][2][4][6][9][12][13] The presented data is a synthesis of expected performance for a validated this compound analytical method.

Table 1: System Suitability
ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Resolution (Rs) > 2.0 between this compound and adjacent peaks
Table 2: Specificity
TestAcceptance Criteria
Blank Analysis No interfering peaks at the retention time of this compound.
Placebo Analysis No interfering peaks from excipients at the retention time of this compound.
Forced Degradation Peak purity of this compound peak should be demonstrated in stressed samples.
Table 3: Linearity and Range
ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Calibration Curve Linear relationship between concentration and response.
Range Typically 80% to 120% of the test concentration for assay.
Table 4: Accuracy (Recovery)
Concentration LevelAcceptance Criteria (Mean Recovery)
Low (e.g., 80%) 98.0% - 102.0%
Medium (e.g., 100%) 98.0% - 102.0%
High (e.g., 120%) 98.0% - 102.0%
Table 5: Precision
Precision TypeAcceptance Criteria (RSD)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%
Reproducibility (Inter-laboratory) Typically not required for in-house validation.
Table 6: Limits of Detection (LOD) and Quantitation (LOQ)
ParameterMethod of DeterminationAcceptance Criteria
LOD Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope.Method should be sensitive enough for its intended purpose.
LOQ Signal-to-Noise ratio of 10:1 or based on the standard deviation of the response and the slope.The lowest concentration that can be quantified with acceptable precision and accuracy.
Table 7: Robustness
Parameter VariedAcceptance Criteria
Mobile Phase Composition (± 2%) System suitability parameters are met.
Column Temperature (± 5 °C) System suitability parameters are met.
Flow Rate (± 10%) System suitability parameters are met.
Wavelength (± 2 nm for FLD) System suitability parameters are met.

Experimental Protocols

Protocol 1: HPLC-FLD Method for this compound Quantification

This protocol outlines a typical HPLC-FLD method for the determination of this compound in a pharmaceutical formulation.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a fluorescence detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) and dilute to the desired concentrations for the calibration curve.

  • Sample Solution: Extract the drug product with the same solvent as the standard solution to achieve a target concentration within the calibration range.

5. Validation Experiments:

  • Perform system suitability tests before each analytical run.

  • Analyze blank, placebo, and spiked samples to assess specificity.

  • Inject a series of at least five concentrations to determine linearity.

  • Analyze samples at three concentration levels (low, medium, high) in triplicate to determine accuracy and precision.

  • Determine LOD and LOQ based on signal-to-noise ratio or calibration curve statistics.

  • Vary chromatographic parameters to assess robustness.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol describes a highly sensitive and selective LC-MS/MS method for this compound analysis, particularly useful for trace level detection.

1. Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

2. Mobile Phase:

  • A gradient mixture of acetonitrile and water, both containing a small percentage of a modifier like formic acid or ammonium formate (B1220265) to improve ionization.

3. Chromatographic and MS Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound and an appropriate internal standard (e.g., a stable isotope-labeled analog) in a suitable solvent. Prepare a series of calibration standards by spiking the internal standard and varying concentrations of this compound into a blank matrix.

  • Sample Solution: Extract the sample and add the internal standard. A sample clean-up step, such as solid-phase extraction (SPE), may be necessary to remove matrix components.[16]

5. Validation Experiments:

  • Follow a similar validation approach as described for the HPLC-FLD method, with additional considerations for mass spectrometric parameters such as ion suppression/enhancement and matrix effects.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Develop Validation Protocol Parameters Identify Validation Parameters (ICH Q2) Protocol->Parameters Define Define Analytical Method & Intended Use Define->Protocol Criteria Set Acceptance Criteria Parameters->Criteria Specificity Specificity / Selectivity Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Review Review & Approve Report->Review Implementation Method Implementation for Routine Use Review->Implementation

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Relationship cluster_core Core Performance cluster_fundamental Fundamental Characteristics cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision LOD LOD LOQ->LOD

Caption: Interrelationship of Validation Parameters.

References

Ergosine's Adrenergic Receptor Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the ergot alkaloid ergosine in adrenergic receptor binding assays. Due to the limited availability of specific quantitative binding data for this compound, this guide leverages data from structurally similar ergot alkaloids, such as ergotamine and ergocristine, to provide a comprehensive overview. The performance of these ergot alkaloids is compared with well-characterized adrenergic receptor ligands to offer a clear perspective on their potential interactions and selectivity.

Ergot alkaloids, a class of compounds derived from the fungus Claviceps purpurea, are known for their complex pharmacology, interacting with a wide range of neurotransmitter receptors, including adrenergic, dopaminergic, and serotonergic receptors.[1][2] Their structural similarity to endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) underpins their affinity for adrenergic receptors.[1] This cross-reactivity is a critical consideration in drug development, as it can lead to off-target effects. Understanding the binding profile of this compound and related compounds at α₁, α₂, and β-adrenergic receptor subtypes is therefore essential for predicting their physiological effects and therapeutic potential.

Comparative Binding Affinity

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Ergotamine and Standard Ligands at Adrenergic Receptor Subtypes

Compoundα₁Aα₁Bα₁Dα₂Aα₂Bα₂Cβ₁β₂
Ergotamine ~10-30~10-30~10-30~0.3-3~0.3-3~0.3-3>1000~100
Prazosin (α₁ antagonist)0.50.31.0>1000>1000>1000>10000>10000
Clonidine (α₂ agonist)40015008003100015>10000>10000
Isoproterenol (β agonist)>10000>10000>10000>10000>10000>100004530

Note: Data is compiled from various sources and should be considered approximate. The binding affinity of ergotamine for α₁ subtypes is generally in the nanomolar range, though specific subtype data is limited. Ergotamine's affinity for β receptors is significantly lower than for α receptors.

Experimental Protocols

The binding affinity of a compound to a receptor is typically determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Key Experimental Protocol: Radioligand Binding Assay

1. Membrane Preparation:

  • Cells or tissues expressing the adrenergic receptor subtype of interest are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

2. Binding Reaction:

  • A fixed concentration of a subtype-selective radioligand (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [¹²⁵I]-cyanopindolol for β) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (this compound or a comparator) are added to compete for binding with the radioligand.

  • Non-specific binding is determined by adding a high concentration of a non-radiolabeled antagonist.

3. Incubation and Separation:

  • The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.

4. Quantification and Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways and Experimental Workflow

The interaction of a ligand with an adrenergic receptor initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G protein to which it couples.

Adrenergic_Signaling_Pathways cluster_alpha1 α₁-Adrenergic Signaling cluster_alpha2 α₂-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1 α₁ Receptor Gq Gq/11 a1->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response1 PKC->Response1 a2 α₂ Receptor Gi Gi/o a2->Gi Agonist AC_inhibit Adenylyl Cyclase (AC) Gi->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) PKA_inhibit->Response2 b β Receptor Gs Gs b->Gs Agonist AC_stimulate Adenylyl Cyclase (AC) Gs->AC_stimulate stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ PKA Activity cAMP_increase->PKA_stimulate Response3 Physiological Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA_stimulate->Response3

Caption: Adrenergic Receptor Signaling Pathways.

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

Experimental_Workflow start Start prep Membrane Preparation start->prep radioligand Add Radioligand (Fixed Concentration) prep->radioligand competitor Add Competitor (Increasing Concentrations) radioligand->competitor nonspecific Add Excess Unlabeled Ligand (for Non-specific Binding) radioligand->nonspecific incubate Incubate to Equilibrium competitor->incubate nonspecific->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀ and Kᵢ Calculation) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound, like other ergot alkaloids, is expected to exhibit significant cross-reactivity at adrenergic receptors, particularly with a high affinity for α-adrenergic subtypes. While precise quantitative binding data for this compound remains to be fully elucidated in publicly accessible literature, the available information on structurally related compounds such as ergotamine suggests a strong interaction. This cross-reactivity profile is a critical factor for researchers and drug development professionals to consider. The methodologies and comparative data presented in this guide provide a framework for evaluating the adrenergic receptor interactions of this compound and other novel compounds, emphasizing the importance of comprehensive binding assays to characterize their pharmacological profiles. Further research is warranted to determine the specific binding affinities of this compound at all adrenergic receptor subtypes to fully understand its therapeutic potential and off-target liabilities.

References

A Comparative Analysis of the Biological Activities of Ergosine and its S-Epimer, Ergosinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the ergot alkaloid ergosine and its C-8 epimer, ergosinine (B1247921). Historically, the R-epimers of ergot alkaloids, such as this compound, have been considered the biologically active forms, while the S-epimers, like ergosinine, were often deemed inactive or significantly less potent. However, emerging research challenges this long-held view, suggesting that S-epimers may possess notable biological activity. This report synthesizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive and objective comparison.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data comparing the biological activities of this compound and ergosinine.

Biological ActivityReceptor/Assay SystemThis compoundErgosinineReference
Dopamine (B1211576) D2 Receptor Binding [³H]spiperone displacement in bovine caudate nucleusMore potentLess potent
Dopamine D3 Receptor Binding [³H]dopamine displacement in bovine caudate nucleusApproximately equal potencyApproximately equal potency

Note: The available literature provides limited direct quantitative comparisons for other biological activities such as vasoconstriction, uterine contraction, and binding to adrenergic and serotonin (B10506) receptors. The data presented here is based on a study that ranked the potencies of several ergot alkaloids. For dopamine D2 receptors, this compound was found to be more potent than ergosinine in displacing the radioligand [³H]spiperone. Conversely, for dopamine D3 receptors, their potencies in displacing [³H]dopamine were found to be approximately equal. Further research is required to provide a more comprehensive quantitative comparison across a wider range of biological targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the typical experimental protocols used to assess the biological activities of ergot alkaloids like this compound and ergosinine.

Radioligand Binding Assay for Receptor Affinity

This method is employed to determine the binding affinity of a compound to a specific receptor.

Objective: To quantify the affinity of this compound and ergosinine for dopamine, serotonin, and adrenergic receptors.

Methodology:

  • Membrane Preparation: Tissues rich in the target receptors (e.g., bovine caudate nucleus for dopamine receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The isolated membranes are incubated with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compounds (this compound or ergosinine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Tissue Homogenization & Membrane Isolation Incubation Incubation of Membranes, Radioligand & Test Compounds Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]spiperone) Radioligand->Incubation Test_Compounds Unlabeled Test Compounds (this compound/Ergosinine) Test_Compounds->Incubation Filtration Rapid Filtration to Separate Bound from Unbound Ligand Incubation->Filtration Scintillation Scintillation Counting of Filter-Bound Radioactivity Filtration->Scintillation IC50 Determine IC50 from Competition Binding Curves Scintillation->IC50 Ki Calculate Ki (Affinity Constant) using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a radioligand binding assay.

Isolated Organ Bath for Vasoconstriction and Uterine Contraction

This ex vivo technique measures the contractile or relaxant effects of compounds on isolated smooth muscle tissues.

Objective: To determine the potency and efficacy of this compound and ergosinine in inducing vasoconstriction (e.g., in isolated aortic rings) or uterine contraction (e.g., in isolated uterine strips).

Methodology:

  • Tissue Preparation: A specific smooth muscle tissue (e.g., rat aorta or guinea pig uterus) is dissected and cut into rings or strips.

  • Mounting: The tissue preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ and 5% CO₂). One end of the tissue is fixed, and the other is connected to a force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Compound Addition: Cumulative concentrations of the test compound (this compound or ergosinine) are added to the organ bath.

  • Response Measurement: The isometric contractions or relaxations of the tissue are recorded by the force transducer.

  • Data Analysis: Concentration-response curves are constructed, and pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximum response) and the maximum effect (Emax) are determined.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Dissection Dissection of Smooth Muscle Tissue Mounting Mounting of Tissue in Organ Bath Tissue_Dissection->Mounting Equilibration Equilibration under Resting Tension Mounting->Equilibration Compound_Addition Cumulative Addition of This compound/Ergosinine Equilibration->Compound_Addition Response_Measurement Recording of Isometric Contraction/Relaxation Compound_Addition->Response_Measurement Curve_Fitting Construction of Concentration-Response Curves Response_Measurement->Curve_Fitting Parameter_Determination Determination of EC50 and Emax Curve_Fitting->Parameter_Determination

Caption: Workflow for an isolated organ bath experiment.

Signaling Pathways

Ergot alkaloids exert their effects by interacting with various G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, and adrenergic receptors. The binding of an agonist, such as an ergot alkaloid, to a GPCR initiates a cascade of intracellular events.

General GPCR Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (this compound/Ergosinine) GPCR GPCR (Dopamine, Serotonin, or Adrenergic Receptor) Agonist->GPCR Binding G_Protein Inactive G-Protein (GDP-bound) GPCR->G_Protein Activation Active_G_Protein Active G-Protein (GTP-bound) G_Protein->Active_G_Protein GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) Active_G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Muscle Contraction) Second_Messenger->Cellular_Response Initiation

Caption: Generalized G-protein coupled receptor signaling pathway.

Vasoconstriction Signaling Pathway

Ergot alkaloids are known to cause vasoconstriction by acting on adrenergic and serotonergic receptors on vascular smooth muscle cells. The binding of this compound or ergosinine to these receptors triggers a signaling cascade that ultimately leads to muscle contraction and narrowing of the blood vessels.

Vasoconstriction_Signaling cluster_extracellular Extracellular cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling Cascade Agonist Ergot Alkaloid (this compound/Ergosinine) Receptor Adrenergic/Serotonin Receptor (GPCR) Agonist->Receptor Binding G_Protein Gq Protein Activation Receptor->G_Protein Activation PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Release->MLCK MLC_P Myosin Light Chain Phosphorylation PKC->MLC_P Modulates MLCK->MLC_P Contraction Vasoconstriction MLC_P->Contraction

Caption: Vasoconstriction signaling pathway.

Conclusion

The prevailing view has been that this compound, the R-epimer, is the primary contributor to the biological effects of this ergot alkaloid pair. However, the limited available data, particularly regarding dopamine D3 receptor binding, suggests that ergosinine, the S-epimer, may possess comparable activity at certain targets. The lack of comprehensive, direct comparative studies on other key physiological effects such as vasoconstriction and uterine contraction highlights a significant gap in the current understanding of these compounds.

This guide underscores the need for further research to fully elucidate the pharmacological profiles of both this compound and ergosinine. Such studies are essential for a more accurate assessment of their potential therapeutic applications and toxicological risks. Researchers are encouraged to utilize the detailed experimental protocols provided herein to conduct comparative studies that will generate the quantitative data necessary to build a more complete and nuanced understanding of the biological activities of these two epimers.

Comparative Metabolism of Ergosine: A Cross-Species Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specific metabolism of xenobiotics is paramount for preclinical development and toxicological assessment. This guide provides a comparative overview of the metabolism of Ergosine, a prominent ergot alkaloid, across different species. Due to a paucity of publicly available quantitative data specifically for this compound, this guide synthesizes current knowledge on ergot alkaloid metabolism as a predictive framework and outlines detailed experimental protocols for generating the necessary comparative data.

This compound is one of the six major ergot alkaloids produced by fungi of the Claviceps genus, which commonly contaminate cereal grains.[1] Like other ergopeptine alkaloids, its biological effects and toxicity are intrinsically linked to its metabolic fate within an organism. Species-specific differences in metabolic pathways can significantly impact the pharmacokinetic and pharmacodynamic profile of this compound, influencing both its potential therapeutic applications and its toxicological risk.

Interspecies Metabolic Profile of this compound

While direct comparative quantitative data for this compound metabolism is limited, the general metabolic pathways for ergot alkaloids have been studied in various species. It is widely accepted that the liver is the primary site of metabolism for these compounds, with cytochrome P450 (CYP) enzymes playing a crucial role in their biotransformation.[2][3]

The primary metabolic routes for ergopeptine alkaloids involve Phase I (functionalization) and Phase II (conjugation) reactions. Phase I metabolism, primarily oxidation, is mediated by CYP enzymes, particularly the CYP3A subfamily in humans.[3] Phase II reactions, such as glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion.[4]

Table 1: Comparative In Vitro Metabolic Parameters of this compound in Liver Microsomes

ParameterHumanRatPig
Half-Life (t½, min) Data Not AvailableData Not AvailableData Not Available
Intrinsic Clearance (CLint, µL/min/mg protein) Data Not AvailableData Not AvailableData Not Available
Major Phase I Metabolites Predicted: Hydroxylated derivativesPredicted: Hydroxylated derivativesPredicted: Hydroxylated derivatives
Major Phase II Conjugates Predicted: Glucuronide, SulfatePredicted: Glucuronide, SulfatePredicted: Glucuronide, Sulfate

Note: The table is populated with predicted outcomes based on general ergot alkaloid metabolism. Specific quantitative data for this compound is needed to complete this comparison.

Experimental Protocols for Comparative Metabolism Studies

To address the existing data gaps, the following detailed experimental protocols are provided as a template for conducting in vitro comparative metabolism studies of this compound.

Protocol 1: In Vitro Metabolism of this compound using Liver S9 Fraction

Objective: To determine the metabolic stability and identify the major Phase I and Phase II metabolites of this compound in human, rat, and pig liver S9 fractions.

Materials:

  • This compound

  • Pooled liver S9 fractions from human, rat, and pig (commercially available)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • Alamethicin (B1591596)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures containing liver S9 fraction (1 mg/mL protein), this compound (1 µM), and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction:

    • For Phase I metabolism, initiate the reaction by adding the NADPH regenerating system.

    • For Phase I and II metabolism, initiate the reaction by adding the NADPH regenerating system, UDPGA, PAPS, and alamethicin (to activate UGTs).

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: Terminate the reactions by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the depletion of the parent compound (this compound) and identify and quantify the formed metabolites.

Data Analysis:

  • Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the percentage of this compound remaining versus time.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

  • Identify metabolites by comparing their mass spectra and retention times with those of potential metabolite standards or by high-resolution mass spectrometry for structural elucidation.

Visualizing Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes involved in this compound metabolism studies, the following diagrams have been generated using Graphviz.

Ergosine_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation, Hydroxylation) CYP450 Enzymes This compound->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) UGTs, SULTs This compound->PhaseII Metabolites_I Phase I Metabolites (e.g., Hydroxy-Ergosine) PhaseI->Metabolites_I Metabolites_II Phase II Conjugates (e.g., this compound-Glucuronide) PhaseII->Metabolites_II Metabolites_I->PhaseII Excretion Excretion (Urine, Feces) Metabolites_II->Excretion

Figure 1: Generalized metabolic pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation S9 Liver S9 Fractions (Human, Rat, Pig) Incubate Incubate at 37°C (Time Points: 0-120 min) S9->Incubate This compound This compound Solution This compound->Incubate Cofactors Cofactors (NADPH, UDPGA, PAPS) Cofactors->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Stability Metabolic Stability (t½, CLint) LCMS->Stability MetaboliteID Metabolite Identification LCMS->MetaboliteID

Figure 2: In vitro metabolism experimental workflow.

Comparative_Logic cluster_species Species cluster_parameters Metabolic Parameters cluster_comparison Comparative Analysis cluster_implications Implications Title Comparative Metabolism of this compound Human Human Rate Rate of Metabolism (t½, CLint) Human->Rate Pathways Metabolic Pathways (Phase I & II) Human->Pathways Metabolites Major Metabolites Human->Metabolites Rat Rat Rat->Rate Rat->Pathways Rat->Metabolites Pig Pig Pig->Rate Pig->Pathways Pig->Metabolites Similarities Similarities Rate->Similarities Differences Differences Rate->Differences Pathways->Similarities Pathways->Differences Metabolites->Similarities Metabolites->Differences Toxicology Toxicological Relevance Similarities->Toxicology Extrapolation Interspecies Extrapolation Similarities->Extrapolation Differences->Toxicology Differences->Extrapolation

Figure 3: Logical flow for comparative metabolism analysis.

Conclusion and Future Directions

The study of this compound's comparative metabolism is crucial for a comprehensive understanding of its pharmacology and toxicology. While direct comparative data remains scarce, the established knowledge of ergot alkaloid metabolism provides a solid foundation for predictive analysis. The experimental protocols outlined in this guide offer a standardized approach for researchers to generate the much-needed quantitative data for this compound across different species.

Future research should focus on performing these in vitro studies and, where feasible, complementing them with in vivo pharmacokinetic studies in relevant animal models. Such data will be invaluable for refining risk assessments, guiding the development of potential therapeutic applications, and ensuring the safety of food and feed. The application of advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in identifying and characterizing novel metabolites, further enhancing our understanding of the complex biotransformation of this compound.

References

A Comparative Guide to Inter-Laboratory Performance of Ergosine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of ergosine, a significant ergot alkaloid. The focus is on the inter-laboratory performance of these methods, offering valuable insights for researchers, scientists, and professionals in drug development who require reliable and reproducible analytical data. This document summarizes key performance indicators from a proficiency test organized by the European Union Reference Laboratory for mycotoxins & plant toxins (EURL-MP) and details a widely used analytical protocol.

Inter-Laboratory Performance Data

The following tables summarize the results from a proficiency test (PT) involving numerous laboratories.[1] The data presented here focuses on the inter-laboratory reproducibility, expressed as the Relative Standard Deviation of Reproducibility (RSDr), for the quantification of this compound and its epimer, ergosinine. A lower RSDr value indicates better agreement between laboratories.

Table 1: Inter-Laboratory Performance for this compound and Ergosinine in Rye Flour

AnalyteAssigned Value (µg/kg)Inter-laboratory RSDr (%)
This compound12623
Ergosinine3435

Data sourced from the EURL-MP Proficiency Test EURL-PT-MP03 (2019).[1]

Table 2: Inter-Laboratory Performance for this compound and Ergosinine in a Wheat and Oat Flour Mix

AnalyteAssigned Value (µg/kg)Inter-laboratory RSDr (%)
This compound2328
Ergosinine8.534

Data sourced from the EURL-MP Proficiency Test EURL-PT-MP03 (2019).[1]

Experimental Protocols

The methods employed by laboratories participating in proficiency tests are often based on well-validated protocols. Below is a detailed methodology for the determination of ergot alkaloids, including this compound, in cereal-based food and feed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), as documented by the EURL for mycotoxins and plant toxins.

LC-MS/MS Method for Ergot Alkaloid Quantification

This method is suitable for the quantification of the six major ergot alkaloids and their corresponding epimers.

1. Principle: The ergot alkaloids are extracted from a homogenized sample using a mixture of methanol (B129727) and water with formic acid. The resulting extract is then purified by passing it through an ultrafilter. The cleaned extract is analyzed by LC-MS/MS.[2][3]

2. Reagents:

  • Methanol (LC-MS grade)

  • Water (deionized)

  • Formic acid (99-100%)

  • Ammonium carbonate (p.a. quality)

  • Acetonitrile (LC-MS grade)

  • Extraction solvent: 0.4% formic acid in methanol/water (60:40, v/v)[3]

  • Ergot alkaloid standard solutions

3. Equipment:

  • Rotary tumbler

  • Centrifuge

  • Ultrafiltration units (30 kD)

  • LC-MS/MS system with a reverse-phase column

4. Extraction and Clean-up Procedure:

  • Weigh 4.0 g of the homogenized sample into a 50 ml tube.

  • Add 40 ml of the extraction solvent.

  • Shake the mixture for 30 minutes on a rotary tumbler.

  • Centrifuge the extract.

  • Pass a portion of the supernatant through a 30 kD ultrafilter.

  • Transfer the filtrate to a vial for LC-MS/MS analysis.[2][3]

5. LC-MS/MS Analysis:

  • Injection Volume: 2-5 µl

  • Column: Reverse-phase C18 column

  • Detection: Tandem mass spectrometry (MS/MS)

  • Quantification: Matrix-matched calibration standards are used for accurate quantification.[2]

An alternative and widely used technique is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[4] This method involves extraction with an organic solvent, clean-up using solid-phase extraction (SPE), and separation on a C18 column with fluorescence detection (excitation at 330 nm and emission at 420 nm).[5]

Visualizing the Workflow and Performance

The following diagrams illustrate the general workflow for inter-laboratory validation and a comparison of the reported reproducibility for this compound in different matrices.

Inter-Laboratory Validation Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase PT_Provider Proficiency Test Provider (e.g., EURL-MP) Sample_Prep Preparation of Homogeneous Test Materials (e.g., Spiked Rye Flour) PT_Provider->Sample_Prep Sample_Dist Distribution to Participating Laboratories Sample_Prep->Sample_Dist Lab_Analysis Analysis by Participating Laboratories using their chosen method (e.g., LC-MS/MS, HPLC-FLD) Sample_Dist->Lab_Analysis Result_Sub Submission of Results Lab_Analysis->Result_Sub Data_Eval Statistical Evaluation of Results (e.g., Calculation of Assigned Value and RSDr) Result_Sub->Data_Eval Performance_Assess Assessment of Laboratory Performance (z-scores) Data_Eval->Performance_Assess Final_Report Issuance of Final Report Performance_Assess->Final_Report

Workflow for an Inter-laboratory Proficiency Test.

This compound Inter-Laboratory Reproducibility cluster_0 This compound Quantification Performance Method Analytical Method (LC-MS/MS or HPLC-FLD) Rye Rye Flour RSDr: 23% Method->Rye Matrix 1 WheatOat Wheat/Oat Flour Mix RSDr: 28% Method->WheatOat Matrix 2

Inter-laboratory Reproducibility (RSDr) for this compound.

References

Quantitative analysis of Ergosine epimerization rates under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of ergosine epimerization rates under simulated physiological conditions, offering insights into its stability compared to other ergot alkaloids. The data presented is crucial for researchers in drug development and toxicology, where the stereochemistry of ergot alkaloids can significantly impact biological activity and therapeutic efficacy.

Quantitative Analysis of Epimerization

Under simulated physiological conditions, particularly in the intestinal environment, ergot alkaloids undergo epimerization, a process of stereochemical inversion at the C-8 position. This conversion is critical as the "-ine" (R-epimer) and "-inine" (S-epimer) forms often exhibit different biological activities.

A key study by Merkel et al. (2012) investigated the degradation and epimerization of several ergot alkaloids using an in vitro digestion model that simulated the passage through the stomach and small intestine. The results indicated a notable increase in the proportion of the more toxic R-epimer for this compound and ergotamine in the simulated duodenal juice.[1][2] In contrast, ergotoxine-type alkaloids like ergocornine, α- and β-ergocryptine, and ergocristine (B1195469) showed a shift towards their less active S-epimers.[1][2]

The following table summarizes the quantitative changes in the proportion of the toxic R-epimers of this compound and other selected ergot alkaloids after simulated digestion.

Ergot AlkaloidInitial % of R-Epimer% of R-Epimer after DigestionChange in R-Epimer Proportion
This compound 35% 55% +20%
Ergotamine32%51%+19%
ErgocornineData indicates a shift to the S-epimer
α-ErgocryptineData indicates a shift to the S-epimer
β-ErgocryptineData indicates a shift to the S-epimer
ErgocristineData indicates a shift to the S-epimer

Data sourced from Merkel et al. (2012). The study highlights that the epimerization of ergotamine-type alkaloids, including this compound, is a selective process that occurs primarily in the duodenal juice.[1][2]

While some studies suggest that this compound is a relatively stable ergot alkaloid under various conditions such as heating and in the presence of certain solvents, the in vitro digestion model demonstrates that the physiological environment of the small intestine can significantly drive its conversion to the more biologically active this compound form.[3]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for researchers looking to replicate or build upon these findings.

In Vitro Digestion Model for Ergot Alkaloid Epimerization

This protocol is based on the methodology described by Merkel et al. (2012).

1. Sample Preparation:

  • Rye flour naturally contaminated with ergot alkaloids is used to prepare cookies.

  • The cookies are baked, and a portion is ground to a fine powder for the digestion experiment.

2. Simulated Digestion:

  • Salivary Digestion: The ground cookie sample is mixed with a simulated salivary fluid containing α-amylase and incubated at 37°C with gentle agitation to simulate mastication.

  • Gastric Digestion: The pH of the mixture is adjusted to 2.0 with HCl, and pepsin is added. The mixture is then incubated at 37°C with continuous shaking to simulate stomach digestion.

  • Duodenal Digestion: The pH is raised to 7.0 with NaHCO₃. A mixture of bile salts and pancreatin (B1164899) is added, and the incubation at 37°C with shaking continues to simulate small intestine digestion.

3. Sample Analysis:

  • Aliquots are taken at the end of each digestion phase.

  • The ergot alkaloids are extracted from the aliquots using an appropriate solvent system (e.g., acetonitrile (B52724)/water).

  • The extracts are cleaned up using solid-phase extraction (SPE) cartridges.

  • The concentrations of the R- and S-epimers of each ergot alkaloid are determined by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

UHPLC-MS/MS Analysis of Ergot Alkaloid Epimers

This protocol outlines a general procedure for the quantitative analysis of this compound and its epimer, ergosinine (B1247921), using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

1. Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column suitable for mycotoxin analysis.

  • Mobile Phase: A gradient elution is typically used with two solvents:

    • Solvent A: Water with a modifier such as formic acid or ammonium (B1175870) acetate.

    • Solvent B: Methanol or acetonitrile with the same modifier.

  • Flow Rate: Optimized for the specific column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and ergosinine are monitored.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum sensitivity for the target analytes.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Epimerization_Pathway cluster_this compound This compound (R-epimer) cluster_Ergosinine Ergosinine (S-epimer) This compound This compound Ergosinine Ergosinine Ergosinine->this compound Epimerization (e.g., in Duodenal Juice)

Caption: Bidirectional epimerization of this compound and ergosinine.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Digestion In Vitro Digestion cluster_Analysis Analysis Baking Baking of Contaminated Rye Cookies Grinding Grinding of Cookies Baking->Grinding Salivary Salivary Digestion (α-amylase, 37°C) Grinding->Salivary Gastric Gastric Digestion (Pepsin, pH 2, 37°C) Salivary->Gastric Duodenal Duodenal Digestion (Pancreatin, Bile, pH 7, 37°C) Gastric->Duodenal Extraction Extraction of Ergot Alkaloids Duodenal->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis UHPLC-MS/MS Quantification Cleanup->Analysis

Caption: Workflow for in vitro digestion and analysis of ergot alkaloids.

References

Validating QuEChERS for Ergosine in Food: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has emerged as a preferred sample preparation technique for the analysis of mycotoxins, including ergot alkaloids like ergosine, in complex food matrices.[1][2] Its simplicity, speed, and low solvent consumption make it an attractive alternative to traditional extraction methods.[2] This guide provides a comparative overview of validated QuEChERS-based methods for the determination of this compound in various food products, with a focus on experimental protocols and performance data.

Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, which can contaminate cereals such as rye, wheat, barley, and oats.[1][3] Due to their potential adverse health effects, regulatory limits for ergot alkaloids in food and feed have been established in various regions, necessitating sensitive and reliable analytical methods for their monitoring.[4] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the reference method for the confirmatory quantification of ergot alkaloids.[5]

Comparative Performance of QuEChERS Methods for this compound Analysis

The following table summarizes the performance characteristics of different QuEChERS-based methods for the analysis of this compound in various food matrices. The data highlights the recoveries, limits of quantification (LOQ), and precision achieved in different studies.

Food MatrixExtraction Solventd-SPE SorbentAnalytical MethodRecovery (%)LOQ (µg/kg)Precision (RSD%)Reference
Cereal-based Baby FoodAcetonitrile (B52724)/Water with Ammonium (B1175870) CarbonateNot specifiedUHPLC-MS/MSNot specified0.5Not specified[6][7]
Oat-based Functional FoodsAcetonitrile/Ammonium Carbonate (85:15, v/v)C18/Z-Sep+UHPLC-MS/MS89.7 - 109< 3.2< 15[8][9]
CerealsAcetonitrile/Ammonium Carbonate bufferPSALC-MS/MS69 - 1050.17 - 2.78Not specified[10]
Wheat and MaizeSalting-out liquid-liquid extraction (modified QuEChERS)NoneUHPLC-MS/MS62 - 103 (wheat), 60 - 98 (maize)Below EU max levels< 13[11]
BarleyAcetonitrile and 0.1% aqueous formic acidNot specifiedUHPLC-Orbitrap MS> 6025 - 100 (spiking levels)Not specified[12]

Table 1: Comparison of Performance Data for QuEChERS-based this compound Analysis.

Detailed Experimental Protocols

The efficacy of a QuEChERS method is highly dependent on the specific protocol employed. Key variations include the choice of extraction solvent and the composition of the dispersive solid-phase extraction (d-SPE) clean-up step.

Method 1: Modified QuEChERS for Cereal-Based Baby Food [6][7]

  • Sample Preparation: 4g of the homogenized sample is used.

  • Extraction: The sample is extracted with 30 mL of a solution containing 84% acetonitrile and 16% water (v/v) with 200 mg/L ammonium carbonate for at least 1 hour.

  • Clean-up: The publication does not specify a d-SPE clean-up step.

  • Analysis: The final extract is analyzed by UHPLC-MS/MS.

Method 2: Modified QuEChERS for Oat-Based Functional Foods [8][9]

  • Sample Preparation: Homogenized oat-based product.

  • Extraction: The sample is extracted with a mixture of acetonitrile and 5 mM ammonium carbonate (85:15, v/v).

  • Clean-up (d-SPE): A mixture of C18 and Z-Sep+ sorbents is used for the dispersive solid-phase extraction clean-up.

  • Analysis: The cleaned extract is analyzed by UHPLC-MS/MS.

Method 3: QuEChERS for Cereals [10]

  • Sample Preparation: Homogenized cereal samples.

  • Extraction: Extraction is performed under alkaline conditions using a mixture of acetonitrile and ammonium carbonate buffer.

  • Clean-up (d-SPE): Dispersive solid-phase extraction is carried out using primary secondary amine (PSA).

  • Analysis: The final extract is analyzed by LC-MS/MS.

Method 4: Modified QuEChERS (SO-LLE) for Wheat and Maize [11]

  • Sample Preparation: Homogenized wheat or maize samples.

  • Extraction: A simple salting-out liquid-liquid extraction (SO-LLE) is performed, which is a reduction of the typical QuEChERS technique. The specific extraction solvent is not detailed in the abstract.

  • Clean-up: This method avoids an additional clean-up step.

  • Analysis: The extract is analyzed by UHPLC-MS/MS.

Experimental Workflow and Logical Relationships

The general workflow of a QuEChERS method for this compound analysis involves sample homogenization, extraction with an organic solvent (typically acetonitrile) and salts, a clean-up step using d-SPE, and subsequent analysis by a chromatographic technique coupled to a mass spectrometer.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis Homogenization Sample Homogenization Extraction Addition of Acetonitrile and Salts (e.g., MgSO4, NaCl) Homogenization->Extraction Vortexing Vortexing/Shaking Extraction->Vortexing Centrifugation1 Centrifugation Vortexing->Centrifugation1 dSPE Transfer of Supernatant to d-SPE Tube Centrifugation1->dSPE Vortexing2 Vortexing dSPE->Vortexing2 Centrifugation2 Centrifugation Vortexing2->Centrifugation2 Analysis UHPLC-MS/MS Analysis Centrifugation2->Analysis

Caption: General workflow of a QuEChERS method for this compound analysis in food matrices.

Conclusion

The QuEChERS methodology, with its various modifications, has proven to be a robust and efficient technique for the extraction and clean-up of this compound from a range of food matrices. The choice of extraction solvent, particularly the use of alkaline conditions to prevent epimerization, and the selection of d-SPE sorbents are critical for achieving optimal performance.[8][9][10] The presented data demonstrates that validated QuEChERS methods coupled with UHPLC-MS/MS can achieve the low limits of quantification required to meet regulatory standards for this compound in food.[5][6][7] Researchers and analytical laboratories can select and adapt these protocols based on the specific food matrix and analytical instrumentation available.

References

Safety Operating Guide

Proper Disposal of Ergosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of ergosine, a toxic ergot alkaloid. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. This compound is classified as acutely toxic if swallowed and requires handling as hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. The following are minimum personal protective equipment (PPE) and handling requirements:

  • Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A fully buttoned lab coat must be worn.

    • Respiratory Protection: For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator may be necessary.

In case of accidental exposure, follow these immediate first aid measures:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Step-by-Step this compound Disposal Procedure

The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department as hazardous chemical waste. High-temperature incineration by a licensed facility is the recommended final disposal method.[1] There is no standard, validated chemical neutralization procedure suitable for a general laboratory setting.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (gloves, etc.).

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Ergot alkaloids should not be mixed with strong oxidizing agents.

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weigh boats and wipes, in a designated, sealable, and chemically compatible container (e.g., a clearly labeled polyethylene (B3416737) bag or a wide-mouth plastic jar).

    • For grossly contaminated labware, triple-rinse with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as liquid hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including rinsate from cleaning glassware, in a dedicated, leak-proof, and shatter-resistant container (a plastic-coated glass or high-density polyethylene bottle with a screw cap is recommended).

    • Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 3: Labeling Hazardous Waste

  • Properly label all waste containers immediately upon starting waste accumulation.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste". For mixtures, list all constituents and their approximate concentrations. Do not use abbreviations.

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location (building and room number).

    • The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

Step 4: Storage of Hazardous Waste

  • Store this compound waste in a designated satellite accumulation area within the laboratory, near the point of generation.

  • Ensure waste containers are kept securely closed except when adding waste.

  • Store in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Ergot alkaloids are sensitive to light, heat, and air. Store waste in a cool, dark, and well-ventilated area away from direct sunlight and heat sources.

Step 5: Scheduling Waste Pickup

  • Once a waste container is full or you are discontinuing the use of this compound, contact your institution's EHS department to schedule a pickup for hazardous waste.

  • Do not dispose of this compound waste down the drain or in the regular trash.

Decontamination of Surfaces and Equipment

In the event of a spill or for routine cleaning of work surfaces and equipment, follow these steps:

  • Containment: For spills, restrict access to the area. Use a spill kit to absorb the material.

  • Decontamination: Thoroughly wipe the contaminated area with a solvent such as methanol (B129727) or ethanol to dissolve the this compound, followed by a wash with soap and water. All cleaning materials must be disposed of as solid hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Quantitative Data Summary

While specific quantitative disposal parameters are limited, the following table summarizes relevant chemical information for this compound.

PropertyValue
Chemical Formula C₃₀H₃₇N₅O₅
Molar Mass 547.65 g/mol
GHS Hazard Statement H301: Toxic if swallowed

This compound Disposal Workflow

The following diagram illustrates the logical process for the proper disposal of this compound waste from the point of generation to final removal from the laboratory.

ErgosineDisposalWorkflow This compound Disposal Workflow cluster_lab Laboratory Procedures cluster_ehs EHS Procedures generation Waste Generation (Pure this compound, Contaminated Labware, Solutions) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) generation->ppe segregation Segregate this compound Waste (Solid, Liquid, Sharps) generation->segregation containerization Place in Labeled, Compatible Hazardous Waste Container segregation->containerization storage Store in Designated Satellite Accumulation Area with Secondary Containment containerization->storage pickup Schedule Waste Pickup with EHS storage->pickup spill Spill or Contamination Event decontaminate Decontaminate Surfaces and Equipment spill->decontaminate Follow Decontamination Protocol decontaminate->segregation Dispose of cleaning materials as waste transport EHS Collects and Transports Waste pickup->transport disposal Final Disposal via High-Temperature Incineration by Licensed Facility transport->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Retrosynthesis Analysis

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